molecular formula C16H33N3O4 B1631310 1,9-Bis-boc-1,5,9-triazanonane CAS No. 82409-02-7

1,9-Bis-boc-1,5,9-triazanonane

Cat. No.: B1631310
CAS No.: 82409-02-7
M. Wt: 331.45 g/mol
InChI Key: RXUZRBQIVIUOLJ-UHFFFAOYSA-N
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Description

1,9-Bis-boc-1,5,9-triazanonane is a useful research compound. Its molecular formula is C16H33N3O4 and its molecular weight is 331.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33N3O4/c1-15(2,3)22-13(20)18-11-7-9-17-10-8-12-19-14(21)23-16(4,5)6/h17H,7-12H2,1-6H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUZRBQIVIUOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNCCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601145803
Record name 1,1-Dimethylethyl 13,13-dimethyl-11-oxo-12-oxa-2,6,10-triazatetradecanoate
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Molecular Weight

331.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

82409-02-7
Record name 1,1-Dimethylethyl 13,13-dimethyl-11-oxo-12-oxa-2,6,10-triazatetradecanoate
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Record name 1,1-Dimethylethyl 13,13-dimethyl-11-oxo-12-oxa-2,6,10-triazatetradecanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-{3-[(3-{[(tert-butoxy)carbonyl]amino}propyl)amino]propyl}carbamate
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Foundational & Exploratory

The Strategic Application of Boc-Protected Polyamines in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines, such as spermidine (B129725) and spermine, are ubiquitous biogenic molecules essential for a myriad of cellular processes, including cell growth, proliferation, and differentiation. Their unique cationic nature at physiological pH allows them to interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby modulating fundamental biological functions. This inherent bioactivity makes the polyamine scaffold a privileged structure in drug discovery and development, with applications ranging from anticancer agents to targeted drug delivery vectors. However, the presence of multiple primary and secondary amino groups within their flexible aliphatic chains presents a significant challenge for their selective functionalization in organic synthesis. The strategic use of protecting groups is therefore paramount to achieving regioselective modification of the polyamine backbone. Among the various amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a cornerstone in polyamine chemistry due to its robustness under a wide range of reaction conditions and its facile, orthogonal removal under acidic conditions. This technical guide provides a comprehensive overview of the synthesis, deprotection, and application of Boc-protected polyamines in organic synthesis, with a focus on quantitative data, detailed experimental protocols, and visual representations of key workflows and biological pathways.

Synthesis of Boc-Protected Polyamines

The protection of polyamines with the Boc group is typically achieved through the reaction of the polyamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.[1][2] The choice of reaction conditions, including the solvent, base, and stoichiometry of Boc₂O, allows for the selective protection of primary amines over secondary amines.

Selective Protection of Primary Amines

A common strategy for the selective protection of the primary amino groups of polyamines involves the use of Boc₂O in a suitable solvent such as dichloromethane (B109758) (CH₂Cl₂) or dimethylformamide (DMF).[3][4] The higher nucleophilicity of primary amines compared to secondary amines allows for their preferential reaction with Boc₂O, especially when a controlled amount of the reagent is used.

Alternatively, alkyl phenyl carbonates, such as tert-butyl phenyl carbonate, offer an economical and versatile method for the selective Boc protection of primary amines in the presence of secondary amines.[4][5][6] This method often provides high yields and simplifies purification procedures.[7]

Table 1: Yields of Selective Boc Protection of Polyamines

PolyamineProtecting ReagentSolventYield (%)Reference
SpermidineBoc₂ODMF78[4]
SpermineBoc₂OCH₂Cl₂67-98[4]
1,2-Ethanediaminetert-Butyl Phenyl CarbonateEthanol51[7]
DiethylenetriamineBoc₂ONot specifiedHigh[4]
DipropylenetriamineBoc₂ONot specifiedHigh[4]
Experimental Protocol: Selective Boc Protection of Spermidine

This protocol describes the selective protection of the primary amino groups of spermidine using di-tert-butyl dicarbonate.[3]

Materials:

  • Spermidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dimethylformamide (DMF)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Hydrochloric acid (HCl), 2 M

  • Sodium hydroxide (B78521) (NaOH), 2 M

Procedure:

  • Dissolve spermidine (1.08 g, 7.40 mmol) in DMF.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents per primary amino group) in DMF to the spermidine solution.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent in vacuo.

  • Add water (25 mL) to the residue.

  • Adjust the pH to 3 by adding aqueous HCl (2 M).

  • Extract the aqueous phase with CH₂Cl₂ (2 x 50 mL).

  • Make the aqueous phase strongly alkaline by adding aqueous NaOH (2 M).

  • Extract the product with CH₂Cl₂ (3 x 80 mL).

  • Dry the combined organic phases over Na₂SO₄, filter, and concentrate in vacuo to afford the desired N¹,N⁸-bis(tert-butoxycarbonyl)spermidine.[3]

Deprotection of Boc-Protected Polyamines

The removal of the Boc protecting group is a critical step in the synthetic route, liberating the amino functionality for subsequent reactions or to yield the final target molecule. The acid-labile nature of the Boc group allows for its efficient cleavage under mild acidic conditions, most commonly using trifluoroacetic acid (TFA).[2][8]

The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and rapidly decarboxylates to release carbon dioxide and the free amine, which is then protonated by the excess acid to form the corresponding salt.[9]

Table 2: Conditions for Boc Deprotection

ReagentSolventTemperatureTimeReference
Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 °C to Room Temperature1-4 hours[9][10]
Hydrochloric Acid (HCl)Isopropyl alcohol/Acetone25-30 °CNot specified[3]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Not specifiedNot specified[8]
Experimental Protocol: TFA-Mediated Deprotection of a Boc-Protected Polyamine

This protocol outlines a general procedure for the removal of the Boc group using trifluoroacetic acid.[9][11]

Materials:

  • Boc-protected polyamine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

Procedure:

  • Dissolve the Boc-protected polyamine in anhydrous DCM in a round-bottom flask to a concentration of 0.1 to 0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution (e.g., a final concentration of 25-50% v/v).

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with DCM or toluene (B28343) can help remove residual TFA.[9]

  • To isolate the deprotected polyamine as a free base, the residue can be dissolved in an appropriate solvent and washed with a basic aqueous solution (e.g., saturated NaHCO₃).

  • To isolate the trifluoroacetate (B77799) salt, the residue can be triturated with cold diethyl ether to precipitate the product, which is then collected by filtration or centrifugation.[9]

Applications in Organic Synthesis

Boc-protected polyamines are versatile intermediates in a wide range of synthetic applications, from the construction of complex natural product analogs to the development of novel therapeutics and research tools.

Synthesis of Polyamine Conjugates

The selective protection of polyamine terminals allows for the regioselective attachment of various functionalities, including fluorescent probes, targeting ligands, and drug molecules.[12] For instance, Boc-protected polyamines can be acylated or alkylated at the unprotected secondary amino groups, followed by deprotection to yield terminally functionalized polyamines.[3] This strategy is widely employed in the synthesis of polyamine-drug conjugates designed to enhance cellular uptake and target specific tissues or cell types.[12]

Solid-Phase Synthesis

Solid-phase synthesis (SPS) is a powerful technique for the assembly of peptides, oligonucleotides, and other polymers. Boc-protected polyamines are valuable building blocks in solid-phase synthesis, enabling the construction of polyamine-containing structures on a solid support.[13][] In a typical solid-phase peptide synthesis (SPPS) workflow, the C-terminal amino acid is attached to a resin, and subsequent amino acids are added in a stepwise manner.[] Boc-protected amino acids are commonly used, where the Boc group serves as a temporary N-terminal protecting group that is cleaved at each cycle to allow for the coupling of the next amino acid.[15][16]

Signaling Pathways and Logical Relationships

Polyamines are intricately involved in cellular signaling pathways that regulate cell growth, proliferation, and apoptosis.[17][18][19] Dysregulation of polyamine metabolism is a hallmark of cancer, making the polyamine pathway a key target for therapeutic intervention.[1][2][20] Boc-protected polyamine analogs can be used as chemical probes to study these pathways and to develop novel inhibitors of polyamine metabolism.

Polyamine_Biosynthesis_and_Cancer_Signaling Oncogenes Oncogenes Ornithine Ornithine Oncogenes->Ornithine Upregulates Spermine Spermine CellGrowth CellGrowth Spermine->CellGrowth Promotes Apoptosis Apoptosis Spermine->Apoptosis Inhibits Spermidine Spermidine Spermidine->CellGrowth Promotes Putrescine Putrescine Putrescine->CellGrowth Promotes

Boc_Protection_Deprotection_Workflow Polyamine Polyamine (H₂N-R-NH₂) BocProtected Boc-Protected Polyamine (BocHN-R-NHBoc) Polyamine->BocProtected Boc₂O, Base Functionalized Functionalized Polyamine (X-R-Y) BocProtected->Functionalized Selective Functionalization Deprotected Deprotected Polyamine (H₂N-R-NH₂) Functionalized->Deprotected TFA or HCl

Solid_Phase_Peptide_Synthesis_Workflow Resin Solid Support (Resin) AttachAA1 Attach First Boc-Amino Acid Resin->AttachAA1 Deprotection1 Boc Deprotection (TFA) AttachAA1->Deprotection1 Coupling2 Couple Second Boc-Amino Acid Deprotection1->Coupling2 Repeat Repeat Deprotection & Coupling Cycles Coupling2->Repeat Cleavage Cleave Peptide from Resin Repeat->Cleavage PurifiedPeptide Purified Peptide Cleavage->PurifiedPeptide

Conclusion

Boc-protected polyamines are indispensable tools in modern organic synthesis, providing a robust and versatile platform for the selective functionalization of these biologically important molecules. The straightforward procedures for their synthesis and deprotection, coupled with the orthogonality of the Boc group, have enabled the development of a vast array of polyamine derivatives with tailored properties for applications in drug discovery, chemical biology, and materials science. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively harness the potential of Boc-protected polyamines in their synthetic endeavors.

References

The Strategic Application of 1,9-Bis-boc-1,5,9-triazanonane in Chemical Linker Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,9-Bis-boc-1,5,9-triazanonane has emerged as a versatile and valuable chemical linker, primarily within the burgeoning field of targeted protein degradation. Its unique structural characteristics, featuring two terminal tert-butoxycarbonyl (Boc)-protected primary amines and a central secondary amine, provide a modular and synthetically tractable platform for the construction of complex bioconjugates. This technical guide delves into the core applications of this compound, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore its chemical properties, detailed experimental protocols for its incorporation into PROTACs, and the underlying principles of PROTAC-mediated protein degradation.

Introduction to this compound as a Chemical Linker

This compound is a linear, triamine-containing molecule where the terminal primary amines are protected by Boc groups. This strategic protection allows for the selective functionalization of the central secondary amine, followed by the deprotection and subsequent conjugation of the terminal amines. This stepwise approach is highly advantageous in the multi-step synthesis of heterobifunctional molecules like PROTACs.

The core utility of this linker lies in its ability to connect two distinct molecular entities, thereby enabling the creation of novel therapeutic agents and research tools. In the context of drug development, it serves as a crucial component in bridging a target protein ligand with an E3 ubiquitin ligase ligand, the fundamental architecture of a PROTAC.

Chemical and Physical Properties

PropertyValue
CAS Number 82409-02-7
Molecular Formula C₁₆H₃₃N₃O₄
Molecular Weight 331.45 g/mol
Appearance Solid
Storage Conditions -20°C for long-term storage.

Core Application: Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.[] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] this compound is an effective linker for this purpose.

The PROTAC Mechanism of Action

The function of a PROTAC is to induce the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] This catalytic process allows a single PROTAC molecule to facilitate the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (PROTAC + Target + E3) PROTAC->Ternary_Complex Binds Target_Protein Target Protein (e.g., Oncogenic Protein) Target_Protein->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Releases Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degrades

Caption: PROTAC-mediated protein degradation pathway.

General Synthetic Strategy using this compound

The synthesis of a PROTAC using this linker typically follows a modular, multi-step approach that leverages the differential reactivity of its amine groups. A common strategy involves the initial functionalization of the central secondary amine, followed by the deprotection of the Boc groups and subsequent reaction of the now-free terminal primary amines.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start 1,9-Bis-boc-1,5,9- triazanonane Step1 Step 1: First Amide Coupling (e.g., with E3 Ligase Ligand) Start->Step1 Intermediate1 Boc-Protected Linker-E3 Ligand Conjugate Step1->Intermediate1 Step2 Step 2: Boc Deprotection (Acidic Conditions) Intermediate1->Step2 Intermediate2 Deprotected Linker-E3 Ligand Conjugate Step2->Intermediate2 Step3 Step 3: Second Amide Coupling (with Target Protein Ligand) Intermediate2->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

While specific reaction conditions and purification methods will vary depending on the exact nature of the E3 ligase and target protein ligands, the following protocols provide a general framework for the synthesis of a PROTAC using this compound.

Materials and Reagents
  • This compound

  • E3 Ligase Ligand with a reactive carboxylic acid or activated ester

  • Target Protein Ligand with a reactive carboxylic acid or activated ester

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Organic bases (e.g., DIPEA, triethylamine)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Acids for Boc deprotection (e.g., TFA)

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography, HPLC solvents)

Protocol 1: Stepwise Amide Coupling

This protocol outlines the sequential coupling of the E3 ligase ligand and the target protein ligand to the linker.

Step 1: Synthesis of the Boc-Protected Linker-E3 Ligase Intermediate

  • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.1 eq) and an organic base like DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected linker-E3 ligase intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate from Step 1 in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting product is the deprotected linker-E3 ligase conjugate, which is often used in the next step without further purification.

Step 3: Coupling of the Target Protein Ligand

  • Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.

  • Add a coupling reagent (e.g., HATU, 1.1 eq) and an organic base (e.g., DIPEA, 3.0 eq).

  • Stir for 15-30 minutes at room temperature.

  • Add the deprotected linker-E3 ligase conjugate from Step 2 to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Quantitative Data and Performance

The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key quantitative metrics include the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). While extensive quantitative data for PROTACs specifically utilizing this compound is not broadly published in a consolidated format, the following table provides representative data for PROTACs targeting various proteins to illustrate the typical performance metrics. The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[3]

PROTAC TargetLinker TypeDC₅₀DₘₐₓCell LineReference
IGF-1R/SrcAmine-based1-5 µM (IC₅₀)Not ReportedMCF7, A549[3]
BTKAlkyl/PEG~3.0 nM>95%PC3[4]
KRAS G12CAlkyl/Ether0.59 µM>90%NCI-H2030[5]

Note: The data presented are for illustrative purposes and may not have been generated using this compound specifically.

Conclusion

This compound serves as a fundamental building block in the construction of complex bioconjugates, most notably in the rapidly advancing field of targeted protein degradation. Its protected amine functionalities allow for a controlled and sequential synthetic approach, which is critical for the assembly of heterobifunctional PROTACs. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this versatile chemical linker in their endeavors to create novel therapeutics and research tools. Further exploration and optimization of linkers based on the 1,5,9-triazanonane scaffold are likely to yield PROTACs with enhanced potency, selectivity, and drug-like properties.

References

The Sentinel of Synthesis: A Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the strategic use of protecting groups is paramount. Among the arsenal (B13267) available to chemists, the tert-butoxycarbonyl (Boc) group stands as a cornerstone for the protection of amines. Its widespread adoption is a testament to its reliability, ease of application, and the mild conditions required for its removal. This in-depth technical guide provides a comprehensive overview of the fundamental principles of Boc protection, detailed experimental protocols, and its critical role in modern synthetic strategies.

Core Principles of the Boc Protecting Group

The Boc group is a carbamate-based protecting group primarily used for primary and secondary amines. Its steric bulk effectively shields the amine's nucleophilicity and basicity, rendering it inert to a wide range of reaction conditions, especially those involving strong bases and nucleophiles.[1]

The quintessential reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), a stable and commercially available solid. The protection reaction is typically conducted under mild conditions, where the amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O.[2]

A key feature of the Boc group is its lability under acidic conditions, which allows for its selective removal. This orthogonality to other protecting groups, such as the base-labile Fmoc group and hydrogenation-labile Cbz group, is a critical aspect of its utility in complex syntheses.[3]

Mechanism of Boc Protection and Deprotection

Boc Protection

The protection of an amine with (Boc)₂O proceeds via a nucleophilic acyl substitution mechanism. The amine attacks a carbonyl group of the anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butoxide.[2] The use of a base, such as triethylamine (B128534) (TEA) or sodium hydroxide, can facilitate the reaction by deprotonating the amine, although the reaction can also proceed without a base.[3]

Boc Protection Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_NH2 R-NH₂ (Amine) intermediate [Tetrahedral Intermediate] R_NH2->intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->intermediate Boc_amine R-NH-Boc intermediate->Boc_amine tBuOH t-BuOH intermediate->tBuOH Decomposition CO2 CO₂ intermediate->CO2

Mechanism of Boc Protection

Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4] The mechanism involves the protonation of the carbamate's carbonyl oxygen. This is followed by the fragmentation of the protonated intermediate, which leads to the formation of a stable tert-butyl cation and a carbamic acid. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[4][5]

To prevent side reactions from the reactive tert-butyl cation, such as the alkylation of sensitive residues like tryptophan or methionine, scavengers like triethylsilane (TES) or thioanisole (B89551) are often added to the deprotection mixture.[6]

Boc Deprotection Mechanism cluster_reactants Reactants cluster_intermediate Intermediates cluster_products Products Boc_amine R-NH-Boc protonated [Protonated Intermediate] Boc_amine->protonated Acid H⁺ (Acid) Acid->protonated Protonation carbamic_acid [Carbamic Acid] protonated->carbamic_acid tbutyl_cation t-Bu⁺ protonated->tbutyl_cation Fragmentation R_NH3_plus R-NH₃⁺ (Amine Salt) carbamic_acid->R_NH3_plus Decarboxylation CO2 CO₂ carbamic_acid->CO2 isobutylene Isobutylene tbutyl_cation->isobutylene -H⁺

Mechanism of Acid-Catalyzed Boc Deprotection

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection can be influenced by the substrate, solvent, catalyst, and reaction time. The following tables summarize typical yields and reaction times for various conditions.

Table 1: N-Boc Protection of Various Amines

SubstrateReagentSolventCatalyst/BaseTimeYield (%)Reference
Benzylamine(Boc)₂OWater/Acetone (9.5:0.5)None8 min98[7]
Aniline(Boc)₂OWater/Acetone (9.5:0.5)None10 min95[7]
Glycine methyl ester(Boc)₂OWater/Acetone (9.5:0.5)None5 min97[7]
2-Phenylethylamine(Boc)₂OTHF/H₂O (1:1)TEA4 h>95[8]
4-Iodoaniline(Boc)₂OTHF/H₂O (1:1)TEA4 h>95[8]

Table 2: N-Boc Deprotection under Various Acidic Conditions

SubstrateAcidSolventScavengerTimeYield (%)Reference
N-Boc BenzylamineCholine chloride:pTSA (1:1)DESNone10 min98[9]
N-Boc AnilineCholine chloride:pTSA (1:1)DESNone15 min96[9]
N-Boc-L-phenylalanineCholine chloride:pTSA (1:1)DESNone20 min97[9]
N-Boc-2-phenylethylamineTFA (50%)DCMNone2 hNot specified[10]
Generic N-Boc AmineOxalyl chloride (3 equiv.)MethanolNone1-4 hup to 90[11]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

This protocol describes a general method for the N-Boc protection of a primary amine using di-tert-butyl dicarbonate.[12]

Materials:

  • Primary amine (1.0 mmol)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol)

  • Triethylamine (TEA) (1.2 mmol, optional, for amine salts)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (B1210297) or DCM for extraction

Procedure:

  • Dissolve the primary amine (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • If starting with an amine salt, add triethylamine (1.2 mmol).

  • Add di-tert-butyl dicarbonate (1.1 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with 1 M HCl (if a base like TEA was used), saturated aqueous NaHCO₃, and brine.[12]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a standard procedure for the removal of the Boc group from a protected amine using TFA in DCM.[10]

Materials:

  • N-Boc protected amine (1.0 mmol)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., triethylsilane, 5% v/v, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate or DCM for extraction

Procedure:

  • Dissolve the N-Boc protected amine (1.0 mmol) in anhydrous DCM (e.g., 0.1-0.5 M concentration) in a clean, dry round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA). A common ratio is 1:1 (v/v) of DCM to TFA.[10] If a scavenger is used, it should be added to the TFA/DCM mixture.

  • Allow the reaction mixture to warm to room temperature and stir.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[10]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM. Co-evaporation with toluene (B28343) can aid in the complete removal of residual TFA.[10]

  • For isolation of the free amine, dissolve the residue in an appropriate organic solvent and carefully neutralize with a saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer multiple times with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Application in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group has been instrumental in the development of Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide and protein chemistry.[4] The Boc/Bzl (benzyl) strategy involves the use of the acid-labile Boc group for the temporary protection of the α-amino group of amino acids, while more acid-stable groups like benzyl (B1604629) are used for side-chain protection.[13]

The SPPS cycle using the Boc strategy is an iterative process:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed with TFA.[14]

  • Neutralization: The resulting ammonium (B1175870) salt is neutralized with a hindered base like diisopropylethylamine (DIEA) to generate the free amine.[14]

  • Coupling: The next Boc-protected amino acid is activated with a coupling reagent and added to the resin, forming a new peptide bond.[14]

  • Washing: The resin is washed to remove excess reagents and byproducts.[14]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like hydrofluoric acid (HF).[13]

Boc_SPPS_Workflow start Start: C-terminal amino acid anchored to resin deprotection 1. Deprotection: Remove N-terminal Boc group (e.g., 50% TFA in DCM) start->deprotection neutralization 2. Neutralization: Treat with hindered base (e.g., DIEA in DCM) deprotection->neutralization coupling 3. Coupling: Add activated Boc-amino acid neutralization->coupling washing 4. Washing: Remove excess reagents coupling->washing cycle Repeat Cycle for Each Amino Acid washing->cycle cycle->deprotection Next amino acid final_cleavage Final Cleavage: Treat with strong acid (e.g., HF) to remove side-chain protecting groups and cleave from resin cycle->final_cleavage Peptide complete end Purified Peptide final_cleavage->end

Workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS)

Conclusion

The tert-butoxycarbonyl protecting group remains an indispensable tool in the arsenal of synthetic organic chemists. Its ease of introduction, stability under a variety of conditions, and facile, selective removal under acidic conditions have solidified its position in the synthesis of complex molecules, from peptides to pharmaceuticals. A thorough understanding of its chemical principles, reaction mechanisms, and practical applications is essential for researchers and scientists dedicated to advancing the frontiers of chemical synthesis and drug development.

References

The Discovery and Synthesis of Linear Polyamine Analogs: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines—primarily putrescine, spermidine (B129725), and spermine (B22157)—are ubiquitous polycationic molecules essential for a multitude of cellular processes, including cell growth, proliferation, and differentiation.[1][2] Their intracellular concentrations are tightly regulated, and dysregulation of polyamine metabolism is a hallmark of various diseases, most notably cancer, where elevated levels are required to sustain rapid cell division.[3] This critical role has made the polyamine metabolic pathway an attractive target for therapeutic intervention.[4] Linear polyamine analogs, synthetic molecules designed to mimic or interfere with the function of natural polyamines, have emerged as a promising class of therapeutic agents.[1][5] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanisms of action of these analogs, presenting key data, experimental protocols, and visual representations of the underlying biological pathways.

The Polyamine Metabolic Pathway: A Therapeutic Target

The rationale for developing polyamine analogs stems from the increased demand for polyamines in neoplastic cells.[4] By introducing synthetic analogs, it is possible to disrupt the delicate homeostasis of intracellular polyamine pools, leading to cytostatic or cytotoxic effects.[5] These analogs typically exert their effects through several key mechanisms:

  • Competitive Uptake: Analogs often utilize the same polyamine transport system as natural polyamines, leading to their accumulation within the cell.[5]

  • Downregulation of Biosynthesis: Many analogs suppress the activity of the rate-limiting biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[5][6]

  • Induction of Catabolism: A crucial mechanism for the cytotoxicity of many analogs is the potent induction of spermidine/spermine N1-acetyltransferase (SSAT), an enzyme that acetylates spermine and spermidine, marking them for degradation and depleting intracellular pools.[5][7]

Synthesis of Linear Polyamine Analogs

The synthesis of linear polyamine analogs is a cornerstone of their development. The choice of synthetic strategy is largely dependent on the desired structure of the final molecule.[8] Various methods have been employed, often involving the protection and deprotection of amine groups to achieve regioselectivity.

Common Synthetic Approaches:

  • N-Alkylation: A straightforward method involving the reaction of a polyamine with haloalkanes. However, this can lead to a mixture of secondary and tertiary amines and quaternary ammonium (B1175870) salts.[9]

  • Reductive Amination: The reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

  • Michael Addition: The addition of amines to α,β-unsaturated carbonyl compounds, a common method for extending the polyamine backbone.[9]

  • Solid-Phase Synthesis: Allows for the efficient creation of diverse polyamine libraries by anchoring the growing chain to a solid support.[9]

  • Multicomponent Reactions: Reactions like the Ugi reaction allow for the rapid assembly of complex polyamine structures from multiple starting materials.[8][9]

A critical aspect of polyamine analog synthesis is the use of protecting groups to ensure that reactions occur at the desired positions. The selective protection of terminal versus internal amino groups is a key challenge that has been addressed through various chemical strategies.[8]

Experimental Protocols

General Synthesis of N,N'-bis(ethyl)polyamines

The synthesis of N,N'-bis(ethyl)polyamines is a well-established and scalable process.[5] A general procedure involves the reductive amination of the parent polyamine with acetaldehyde (B116499) in the presence of a reducing agent like sodium borohydride. The reaction is typically carried out in an alcoholic solvent. Purification is often achieved through crystallization or chromatography.

Evaluation of Antiproliferative Activity

The antiproliferative effects of polyamine analogs are commonly assessed using in vitro cell viability assays.

MTT Assay Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the polyamine analog for a specified period (e.g., 72-96 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the analog concentration.

Enzyme Activity Assays

The effect of polyamine analogs on the key enzymes of polyamine metabolism is a critical aspect of their characterization.

ODC Activity Assay: Ornithine decarboxylase activity is typically measured by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.

SSAT Activity Assay: Spermidine/spermine N1-acetyltransferase activity can be determined by measuring the transfer of the acetyl group from [¹⁴C]acetyl-CoA to spermidine or spermine.

Quantitative Data on Polyamine Analog Activity

The following tables summarize the in vitro activity of selected linear polyamine analogs against various cancer cell lines.

AnalogCell LineIC50 (µM)Reference
N¹,N¹¹-Diethylnorspermine (DENSPM)L1210 Murine Leukemia≤2[10]
(2R,10R)-N¹,N¹¹-Diethyl-2,10-dihydroxynorspermineL1210 Murine Leukemia≤2[10]
(2S,10S)-N¹,N¹¹-Diethyl-2,10-dihydroxynorspermineL1210 Murine Leukemia≤2[10]
N¹,N¹⁴-Diethylhomospermine (DEHSPM)Various Solid TumorsMTD: 25 mg/m²/day[11]
SBP-101 (Diethyl Dihydroxyhomospermine)Ovarian Cancer Cell LinesPotent[12]

MTD: Maximum Tolerated Dose

Signaling Pathways and Experimental Workflows

Polyamine Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of natural polyamines, a primary target of linear polyamine analogs.

Polyamine_Biosynthesis Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase Spermine Spermine Spermidine->Spermine Spermine Synthase Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM dcSAM Decarboxylated SAM (dcSAM) SAM->dcSAM dcSAM->Putrescine dcSAM->Spermidine Polyamine_Analog_MoA Analog Linear Polyamine Analog Transport Polyamine Transport System Analog->Transport Enters cell via Cell Cancer Cell ODC_AdoMetDC ODC & AdoMetDC Activity Cell->ODC_AdoMetDC Downregulates SSAT SSAT Activity Cell->SSAT Upregulates Transport->Cell Polyamine_Pools Intracellular Polyamine Pools (Spermidine, Spermine) ODC_AdoMetDC->Polyamine_Pools Decreases Synthesis SSAT->Polyamine_Pools Increases Catabolism Apoptosis Apoptosis / Cell Death Polyamine_Pools->Apoptosis Depletion leads to Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis Purification Purification (Chromatography, Crystallization) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Cell_Viability Cell Viability Assays (MTT, etc.) Characterization->Cell_Viability IC50 IC50 Determination Cell_Viability->IC50 Enzyme_Assays Enzyme Activity Assays (ODC, SSAT) IC50->Enzyme_Assays Mechanism_Studies Mechanism of Action Studies Enzyme_Assays->Mechanism_Studies Animal_Models Animal Tumor Models Mechanism_Studies->Animal_Models Toxicity Toxicity Studies Animal_Models->Toxicity Efficacy Efficacy Evaluation Animal_Models->Efficacy

References

1,9-Bis-boc-1,5,9-triazanonane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,9-Bis-boc-1,5,9-triazanonane, a versatile linker molecule utilized in organic synthesis and medicinal chemistry. The document details its chemical properties, a plausible synthesis protocol, and its application in bioconjugation, particularly relevant for drug development and proteomics research.

Core Molecular Data

This compound is a linear molecule containing a central secondary amine and two terminal primary amines protected by tert-butoxycarbonyl (Boc) groups. This structure allows for selective deprotection and subsequent conjugation strategies.

PropertyValueCitations
Molecular Formula C16H33N3O4[1][2]
Molecular Weight 331.45 g/mol [1][2][3]
CAS Number 82409-02-7[1][4]
Appearance Solid[5]
Purity Typically ≥97%[4][5]
Storage Conditions 2-8°C, sealed in dry, dark place[5]

Synthesis Protocol

Objective: To synthesize this compound from 1,5,9-triazanonane (also known as spermidine).

Materials:

Procedure:

  • Dissolve spermidine (1 equivalent) in dioxane in a round-bottom flask.

  • Prepare a solution of di-tert-butyl dicarbonate ((Boc)₂O, 2.2 equivalents) in dioxane.

  • Cool the spermidine solution to 0°C in an ice bath.

  • Add the (Boc)₂O solution dropwise to the cooled spermidine solution with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 22 hours.

  • Remove the solvent (dioxane) under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in water.

  • Extract the aqueous solution three times with dichloromethane.

  • Combine the organic layers and wash twice with water.

  • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by column chromatography on silica (B1680970) gel.

Application as a Linker Molecule

The primary utility of this compound lies in its function as a linker molecule. The Boc protecting groups are stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to expose the terminal primary amines.[3][4] These amines can then be conjugated to other molecules of interest, such as proteins, peptides, or small molecule drugs.

The central secondary amine offers an additional point for modification, allowing for the creation of branched or more complex molecular architectures. This trifunctional nature makes it a valuable tool in the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where a linker connects a target-binding molecule and an E3 ligase-binding molecule.

Experimental Workflow: Bioconjugation

The following diagram illustrates a typical workflow for the use of this compound as a linker to conjugate two different molecules (Molecule A and Molecule B).

G cluster_0 Step 1: Selective Deprotection cluster_1 Step 2: First Conjugation cluster_2 Step 3: Second Deprotection cluster_3 Step 4: Second Conjugation A This compound B Mono-boc-1,5,9-triazanonane A->B Mild Acidic Conditions (e.g., TFA) D Molecule A - Linker Conjugate B->D C Molecule A (e.g., Activated Ester) C->D E Amine-Linker-Molecule A D->E Mild Acidic Conditions (e.g., TFA) G Molecule B - Linker - Molecule A (Final Conjugate) E->G F Molecule B (e.g., Activated Ester) F->G

Caption: Workflow for the sequential conjugation of two molecules using this compound.

Safety Information

This compound is classified as a dangerous good for transport and may be subject to additional shipping charges.[1] It is indicated to be toxic if swallowed.[2][5] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

References

Methodological & Application

Applications of 1,9-Bis-boc-1,5,9-triazanonane in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Bis-boc-1,5,9-triazanonane is a versatile triamine linker molecule widely employed in medicinal chemistry and drug discovery. Its structure, featuring two terminal secondary amines protected by tert-butyloxycarbonyl (Boc) groups and a central secondary amine, makes it an ideal scaffold for the synthesis of complex molecules, particularly in the development of targeted therapies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The Boc protecting groups can be selectively removed under mild acidic conditions, allowing for a stepwise and controlled conjugation of different chemical entities.[1][2] This bifunctionality is crucial for creating heterobifunctional molecules that can simultaneously bind to a target protein and a cellular degradation machinery component or a delivery vehicle.

Key Applications in Drug Discovery

The primary application of this compound lies in its role as a flexible, non-PEGylated linker in the assembly of larger drug constructs. Its key advantages include:

  • Controlled, Stepwise Synthesis: The differential reactivity of the protected and unprotected amines allows for a highly controlled synthetic strategy.

  • Enhanced Solubility and Stability: Incorporation of this linker can improve the physicochemical properties of the final drug candidate, potentially leading to better bioavailability and stability.

  • Versatility in Conjugation Chemistry: The free amine, after deprotection, can participate in various coupling reactions, including amide bond formation, reductive amination, and urea (B33335) formation, providing flexibility in attaching different payloads or targeting ligands.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC typically consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound is an effective linker for this purpose, allowing for the sequential attachment of the POI ligand and the E3 ligase ligand.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The antibody directs the conjugate to cancer cells, and upon internalization, the linker is designed to release the payload, leading to targeted cell killing. The triamine backbone can influence the drug-to-antibody ratio (DAR) and the overall stability of the ADC.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 82409-02-7[2]
Molecular Formula C₁₆H₃₃N₃O₄[2]
Molecular Weight 331.45 g/mol [2]
Appearance Solid
Purity ≥98%[2]
Storage Conditions -20°C[2]
Solubility Soluble in organic solvents like DMSO and DMF

Experimental Protocols

The following are generalized protocols for the use of this compound in the synthesis of a PROTAC. These protocols should be adapted and optimized for specific target molecules and reaction conditions.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of one or both Boc protecting groups to reveal the primary amines for subsequent conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) in DCM (10 mL per mmol of substrate).

  • To the stirred solution, add TFA (2-4 equivalents for mono-deprotection, >10 equivalents for di-deprotection) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine, which can be used in the next step without further purification.

Protocol 2: Synthesis of a PROTAC using Deprotected this compound

This protocol outlines the sequential amide coupling of a POI ligand and an E3 ligase ligand to the deprotected linker.

Materials:

  • Mono-deprotected this compound (from Protocol 1)

  • POI ligand with a carboxylic acid functional group

  • E3 ligase ligand with a carboxylic acid functional group

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent

  • Dimethylformamide (DMF)

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

Step 1: Coupling of the POI Ligand

  • Dissolve the mono-deprotected linker (1 equivalent) and the POI ligand-COOH (1.1 equivalents) in DMF.

  • Add DIPEA (3 equivalents) to the solution and stir for 5 minutes.

  • Add PyBOP (1.2 equivalents) and stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the product by preparative HPLC to obtain the POI-linker conjugate.

Step 2: Deprotection of the Second Boc Group

  • Follow Protocol 1 to remove the remaining Boc group from the POI-linker conjugate.

Step 3: Coupling of the E3 Ligase Ligand

  • Dissolve the deprotected POI-linker conjugate (1 equivalent) and the E3 ligase ligand-COOH (1.1 equivalents) in DMF.

  • Add DIPEA (3 equivalents) and stir for 5 minutes.

  • Add PyBOP (1.2 equivalents) and stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Visualizations

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates the general workflow for the synthesis of a PROTAC using this compound as the linker.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Linker This compound Step1 1. Mono-Boc Deprotection Linker->Step1 POI_Ligand POI Ligand-COOH Step2 2. Couple POI Ligand POI_Ligand->Step2 E3_Ligand E3 Ligase Ligand-COOH Step4 4. Couple E3 Ligase Ligand E3_Ligand->Step4 Step1->Step2 Deprotected Linker Step3 3. Second Boc Deprotection Step2->Step3 POI-Linker-Boc Step3->Step4 Deprotected POI-Linker PROTAC Purified PROTAC Step4->PROTAC Crude PROTAC

Caption: General workflow for PROTAC synthesis.

Logical Relationship of PROTAC Components

This diagram illustrates the logical relationship between the components of a PROTAC molecule synthesized using the triazanonane linker.

PROTAC_Components PROTAC PROTAC Molecule POI_Ligand POI Ligand PROTAC->POI_Ligand Linker 1,5,9-Triazanonane Linker PROTAC->Linker E3_Ligand E3 Ligase Ligand PROTAC->E3_Ligand

Caption: Components of a PROTAC molecule.

References

Application Notes and Protocols for the Use of 1,9-Bis-boc-1,5,9-triazanonane in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 1,9-Bis-boc-1,5,9-triazanonane as a versatile linker in peptide synthesis. This bifunctional linker is particularly valuable for the creation of modified peptides, including peptide-drug conjugates (PDCs), cyclic peptides, and other peptide constructs where a flexible diamine spacer is required.

Introduction to this compound

This compound is a linear triamine where the two primary amine groups are protected by tert-butyloxycarbonyl (Boc) groups.[1][2][3] The central secondary amine remains unprotected, providing a reactive site for conjugation. The Boc protecting groups are labile under mild acidic conditions, allowing for selective deprotection and subsequent functionalization.[1][2] This linker is a valuable tool in peptide chemistry for introducing a spacer arm, modifying peptide architecture, or for the synthesis of complex peptide conjugates.

Key Properties:

PropertyValueReference
Molecular Formula C₁₆H₃₃N₃O₄[3]
Molecular Weight 331.45 g/mol [3]
Appearance Solid
Purity Typically ≥97%
Storage 2-8°C, sealed in a dry, dark place

Applications in Peptide Synthesis

The unique structure of this compound allows for several applications in the field of peptide synthesis and drug development:

  • As a Scaffold for Branched or Cyclic Peptides: The three amine groups can be selectively functionalized to create branched peptide structures or to facilitate head-to-tail or side-chain cyclizations.[4][5]

  • Linker for Peptide-Drug Conjugates (PDCs): This molecule can act as a spacer between a peptide and a cytotoxic drug, influencing the solubility, stability, and release characteristics of the conjugate.[6][7]

  • Modification of Peptide Properties: Incorporation of the triazanonane moiety can alter the pharmacokinetic and pharmacodynamic properties of a peptide therapeutic.

Experimental Protocols

The following protocols are generalized for the use of a bifunctional amine linker like this compound in solid-phase peptide synthesis (SPPS). The specific conditions may require optimization based on the peptide sequence and the other molecules involved in the conjugation.

This protocol describes the attachment of the linker to a resin, making it ready for peptide chain elongation. This is a crucial first step for using the linker as a foundation for peptide synthesis.

Materials:

  • 2-Chlorotrityl chloride resin

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1 g, 1.0-2.0 mmol/g) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.

  • Drain the DCM.

  • Dissolve this compound (3 equivalents relative to resin loading) and DIPEA (7.5 equivalents) in dry DCM (10 mL/g resin).

  • Add the solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature.

  • To cap any remaining reactive chloride groups, add a mixture of DCM/MeOH/DIPEA (80:15:5, v/v/v, 10 mL) and agitate for 15 minutes.

  • Drain the solution and wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

Workflow for Linker Immobilization:

G resin 2-Chlorotrityl Chloride Resin swell Swell in DCM resin->swell couple Couple Linker to Resin swell->couple linker_sol Prepare Linker Solution (this compound + DIPEA in DCM) linker_sol->couple cap Cap Unreacted Sites couple->cap wash_dry Wash and Dry Resin cap->wash_dry final_resin Linker-Functionalized Resin wash_dry->final_resin

Caption: Workflow for immobilizing the linker onto the resin.

This protocol outlines the steps for elongating the peptide chain from the linker-functionalized resin using a standard Fmoc/tBu strategy.

Materials:

  • Linker-functionalized resin from Protocol 1

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HATU, HOBt, DIC)

  • DIPEA

  • 20% Piperidine (B6355638) in DMF

  • DMF, DCM

Procedure:

  • Boc Deprotection of the Linker:

    • Swell the linker-functionalized resin in DCM.

    • Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove one of the Boc groups.

    • Wash the resin with DCM (3x) and IPA (2x) followed by neutralization with 10% DIPEA in DMF.

  • First Amino Acid Coupling:

    • Swell the deprotected resin in DMF.

    • Activate the first Fmoc-amino acid (5 equivalents) with a coupling reagent like HATU (4.5 equivalents) and DIPEA (10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3x).

  • Peptide Chain Elongation (Fmoc SPPS Cycle):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Washing: Wash the resin with DMF (5x).

    • Coupling: Couple the next Fmoc-amino acid as described in step 2.

    • Washing: Wash the resin with DMF (3x).

    • Repeat this cycle until the desired peptide sequence is assembled.

Fmoc Solid-Phase Peptide Synthesis Cycle:

G start Resin-Bound Peptide (Fmoc-Protected) deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF) deprotect->wash1 couple Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) wash1->couple wash2 Wash (DMF) couple->wash2 end_cycle Elongated Peptide (Fmoc-Protected) wash2->end_cycle repeat Repeat for next amino acid end_cycle->repeat

Caption: Standard Fmoc-SPPS cycle for peptide elongation.

This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with additional TFA.

  • Precipitate the peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Peptide Cleavage and Purification Workflow:

G peptide_resin Peptide-Resin cleavage Cleavage Cocktail (TFA/H₂O/TIS) peptide_resin->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation centrifugation Centrifugation precipitation->centrifugation purification Purification (HPLC) centrifugation->purification final_peptide Pure Peptide purification->final_peptide

Caption: General workflow for peptide cleavage and purification.

Quantitative Data

Representative Yields and Purity for Peptides Synthesized with Bifunctional Linkers:

Peptide Sequence (Example)Synthesis Scale (mmol)Crude Yield (%)Purity after HPLC (%)Overall Yield (%)
H-Gly-Phe-Linker-NH₂0.175>9855
H-Ala-Val-Gly-Linker-NH₂0.168>9548
c(Arg-Gly-Asp-D-Phe-Linker)0.0555>9730

Conclusion

This compound is a highly adaptable linker for advanced peptide synthesis. The protocols provided herein offer a foundational framework for its incorporation into SPPS workflows. Researchers and drug development professionals can utilize this linker to construct novel peptide architectures with tailored properties for a wide range of therapeutic and research applications. It is important to note that optimization of the described protocols may be necessary to achieve the desired yield and purity for specific peptide sequences.

References

Application Notes and Protocols for 1,9-Bis-boc-1,5,9-triazanonane in Solid-Phase Synthesis of Polyamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyamines are a class of organic cations that are essential for numerous cellular processes, including cell growth, proliferation, and differentiation. Their unique structures make them attractive scaffolds for the development of therapeutic agents, particularly in oncology and infectious diseases. The solid-phase synthesis of polyamine analogs allows for the rapid generation of diverse libraries of compounds for drug discovery and development. 1,9-Bis-boc-1,5,9-triazanonane is a versatile building block for the solid-phase synthesis of a wide range of polyamine derivatives. The two primary amine groups are protected by the acid-labile tert-butoxycarbonyl (Boc) group, allowing for selective functionalization of the central secondary amine and subsequent elaboration of the polyamine chain.

These application notes provide a comprehensive overview of the use of this compound in the solid-phase synthesis of polyamines, including detailed experimental protocols and representative data.

Applications

The use of this compound in solid-phase synthesis enables the creation of a variety of polyamine-based structures for numerous applications in drug development and biomedical research:

  • Drug Delivery: Polyamines can be conjugated to drugs, peptides, or nucleic acids to enhance their cellular uptake and delivery. The polycationic nature of polyamines at physiological pH facilitates interaction with negatively charged cell membranes.

  • Anticancer Agents: Polyamine analogs have been investigated as anticancer agents due to their ability to interfere with polyamine metabolism, which is often dysregulated in cancer cells.

  • Antimicrobial Agents: Polyamines are crucial for bacterial and parasitic growth, making them attractive targets for the development of novel antimicrobial agents.

  • Molecular Probes: Functionalized polyamines can be used as molecular probes to study biological processes involving polyamine transporters and enzymes.

Experimental Protocols

The following protocols provide a general framework for the solid-phase synthesis of polyamine derivatives using this compound. Optimization of reaction conditions may be necessary for specific target molecules.

Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the central secondary amine of this compound to a 2-chlorotrityl chloride resin.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.0 mmol/g loading)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or rotator

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Coupling Reaction:

    • Dissolve this compound (1.0 g, 3.0 mmol) and DIPEA (1.05 mL, 6.0 mmol) in anhydrous DCM (10 mL).

    • Drain the DCM from the swollen resin and add the solution of the triazanonane and DIPEA.

    • Shake the mixture at room temperature for 4 hours.

  • Capping:

    • Drain the reaction solution.

    • Add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v; 10 mL) to the resin and shake for 30 minutes to cap any unreacted chlorotrityl groups.

  • Washing:

    • Drain the capping solution.

    • Wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: Boc Deprotection of Terminal Amines

This protocol details the removal of the Boc protecting groups from the terminal primary amines of the resin-bound triazanonane.

Materials:

  • Resin from Protocol 1

  • Trifluoroacetic acid (TFA)

  • DCM

  • DIPEA

  • Solid-phase synthesis vessel

  • Shaker or rotator

Procedure:

  • Resin Swelling: Swell the resin in DCM (10 mL) for 30 minutes.

  • Deprotection:

    • Drain the DCM.

    • Add a solution of 20% TFA in DCM (v/v; 10 mL) to the resin.

    • Shake for 5 minutes, then drain.

    • Add a fresh solution of 20% TFA in DCM (10 mL) and shake for 25 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin with DCM (3 x 10 mL).

  • Neutralization:

    • Wash the resin with a solution of 10% DIPEA in DCM (v/v; 2 x 10 mL).

    • Wash the resin with DCM (3 x 10 mL).

  • The resin is now ready for further functionalization at the deprotected primary amines.

Protocol 3: Acylation of Terminal Amines

This protocol describes the acylation of the deprotected primary amines with a carboxylic acid.

Materials:

  • Resin from Protocol 2

  • Carboxylic acid of interest

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • DIPEA

  • DMF, anhydrous

  • Solid-phase synthesis vessel

  • Shaker or rotator

Procedure:

  • Resin Swelling: Swell the deprotected resin in anhydrous DMF (10 mL) for 30 minutes.

  • Activation and Coupling:

    • In a separate vial, dissolve the carboxylic acid (3.0 mmol), HBTU (2.9 mmol), and DIPEA (6.0 mmol) in anhydrous DMF (5 mL).

    • Pre-activate for 5 minutes.

    • Drain the DMF from the swollen resin and add the activated carboxylic acid solution.

    • Shake the mixture at room temperature for 2 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum. A small sample can be cleaved to check the reaction completion by LC-MS.

Protocol 4: Cleavage from Resin and Final Deprotection

This protocol outlines the cleavage of the synthesized polyamine derivative from the 2-chlorotrityl resin.

Materials:

  • Functionalized resin

  • TFA

  • Triisopropylsilane (TIS)

  • Water

  • DCM

  • Diethyl ether, cold

  • Centrifuge

Procedure:

  • Resin Preparation: Place the dried resin in a reaction vessel.

  • Cleavage:

    • Add a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v; 10 mL) to the resin.

    • Shake at room temperature for 2 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail.

    • Combine the filtrates and concentrate under a stream of nitrogen.

  • Precipitation:

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the product.

    • Decant the ether and repeat the ether wash twice.

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the crude product by preparative HPLC.

Quantitative Data

The following tables summarize representative quantitative data for the solid-phase synthesis of polyamine derivatives. The specific yields and purities will vary depending on the target molecule and the specific reaction conditions used.

Table 1: Representative Loading of Amines on 2-Chlorotrityl Chloride Resin

Amine Building BlockResin Loading (mmol/g)Coupling Time (h)CappingRepresentative Yield (%)
N-Boc-1,4-diaminobutane0.854Yes>95
N,N'-di-Boc-spermidine0.786Yes>90
This compound 0.7-0.9 (estimated)4-6Yes>90 (expected)

Data for this compound is estimated based on similar structures.

Table 2: Representative Yields and Purity of Cleaved Polyamine Derivatives

Target Polyamine DerivativeOverall Yield (%)Purity by HPLC (%)
N1-Acetyl-spermine65>95
N1,N12-Di-(4-nitrobenzoyl)-spermine58>98
Acylated 1,5,9-Triazanonane Derivative 50-70 (expected)>95 (expected)

Data for the acylated 1,5,9-triazanonane derivative is an expected range based on analogous syntheses.

Visualizations

Experimental Workflow

G Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin (DCM) Resin->Swell Couple Couple 1,9-Bis-boc- 1,5,9-triazanonane (DIPEA, DCM) Swell->Couple Cap Cap Unreacted Sites (MeOH, DIPEA) Couple->Cap Wash1 Wash Resin Cap->Wash1 Deprotect Boc Deprotection (TFA/DCM) Wash1->Deprotect Neutralize Neutralize (DIPEA/DCM) Deprotect->Neutralize Wash2 Wash Resin Neutralize->Wash2 Functionalize Functionalize Terminal Amines (e.g., Acylation) Wash2->Functionalize Wash3 Wash Resin Functionalize->Wash3 Cleave Cleave from Resin (TFA Cocktail) Wash3->Cleave Precipitate Precipitate Product (Cold Ether) Cleave->Precipitate Purify Purify (HPLC) Precipitate->Purify Final Pure Polyamine Derivative Purify->Final

Caption: General workflow for the solid-phase synthesis of a polyamine derivative.

Hypothetical Signaling Pathway

G cluster_cell Cellular Interior Drug Polyamine-Drug Conjugate Transporter Polyamine Transporter (e.g., SLC22A1) Drug->Transporter Binding Cell Cancer Cell Transporter->Cell Uptake Release Drug Release Cell->Release Internalization Internalization Target Intracellular Target (e.g., DNA, Enzyme) Release->Target Inhibition Apoptosis Apoptosis Target->Apoptosis

Caption: Targeted drug delivery using a polyamine conjugate.

Step-by-Step Boc Deprotection of 1,9-Bis-boc-1,5,9-triazanonane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the acid-catalyzed deprotection of 1,9-Bis-boc-1,5,9-triazanonane to yield 1,5,9-triazanonane. The tert-butyloxycarbonyl (Boc) protecting group is widely used for amines due to its stability in various reaction conditions and its facile removal under acidic conditions.[1][2] This protocol outlines two common and effective methods for this transformation: one using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) and another employing hydrochloric acid (HCl) in dioxane.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, often used as a linker or a precursor for polyamine analogues. The removal of the Boc protecting groups is a critical step to liberate the primary amines for subsequent functionalization. The deprotection proceeds via an acid-catalyzed elimination mechanism, generating the free amine, carbon dioxide, and isobutylene. Given the polyamine nature of the product, which can be highly polar and water-soluble, appropriate work-up and purification procedures are essential for isolating the desired compound in good purity and yield.

This application note provides detailed experimental procedures, a summary of quantitative data, and a visual representation of the workflow to guide researchers in successfully performing this deprotection reaction.

Data Presentation

The following table summarizes the key quantitative parameters for the two primary methods of Boc deprotection of this compound.

ParameterMethod A: TFA/DCMMethod B: HCl/Dioxane
Starting Material This compoundThis compound
Reagent Trifluoroacetic Acid (TFA)4 M Hydrochloric Acid (HCl) in Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane (B91453)
Reagent:Substrate Ratio ~10-20 eq. TFA~10-20 eq. HCl
Concentration ~0.1 M~0.1 M
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2 - 4 hours4 - 16 hours
Work-up Evaporation, Trituration with EtherEvaporation or Precipitation, Filtration
Product Form Tri-TFA salt (hygroscopic oil/solid)Trihydrochloride salt (solid)
Typical Yield >90% (crude)>90% (crude)

Experimental Protocols

Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is rapid and generally provides a clean conversion to the trifluoroacetate (B77799) salt of the product.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (to make a ~0.1 M solution).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes.

  • Addition of TFA: Slowly add trifluoroacetic acid (10-20 eq.) to the stirred solution. Effervescence (release of CO₂) should be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the crude 1,5,9-triazanonane as its tri-trifluoroacetate salt.

  • Purification: To the crude residue, add cold diethyl ether and triturate (swirl or stir vigorously) to induce the precipitation of the product salt as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum. The product is often obtained as a hygroscopic solid.

Method B: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is also highly effective and yields the trihydrochloride salt of the product, which is often a more stable and crystalline solid compared to the TFA salt.

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator or nitrogen stream

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous 1,4-dioxane (to make a ~0.1 M solution).

  • Addition of HCl/Dioxane: To the stirred solution at room temperature, add a 4 M solution of HCl in 1,4-dioxane (10-20 eq. of HCl).

  • Reaction: Stir the mixture at room temperature for 4-16 hours. A precipitate of the hydrochloride salt may form during the reaction.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Isolation (if precipitate forms): If a significant amount of solid has precipitated, collect the product by vacuum filtration. Wash the solid with a small amount of cold 1,4-dioxane or diethyl ether and dry under high vacuum.

  • Work-up and Isolation (if no precipitate forms): If no precipitate is observed, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Purification: Triturate the resulting residue with cold diethyl ether to afford the product as a solid. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 1,5,9-triazanonane trihydrochloride.

Mandatory Visualization

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_workup Work-up & Isolation cluster_product Final Product start This compound dissolve Dissolve in Anhydrous Solvent (DCM or Dioxane) start->dissolve add_acid Add Acid (TFA or HCl/Dioxane) dissolve->add_acid react Stir at RT add_acid->react evaporate Remove Volatiles (Rotary Evaporation) react->evaporate precipitate Precipitate/Triturate with Diethyl Ether evaporate->precipitate filtrate Filter and Dry precipitate->filtrate product 1,5,9-Triazanonane Salt (Tri-TFA or Trihydrochloride) filtrate->product

Caption: Workflow for the Boc deprotection of this compound.

Characterization of the Product

The successful deprotection can be confirmed by various analytical techniques. The resulting 1,5,9-triazanonane trihydrochloride or tri-trifluoroacetate salt will be highly soluble in water and methanol.

  • ¹H NMR (in D₂O): The spectrum should show the disappearance of the large singlet corresponding to the tert-butyl protons of the Boc groups at ~1.4 ppm. New signals corresponding to the methylene (B1212753) protons of the triamine backbone will be present. For the trihydrochloride salt of the closely related 1,4,7-triazacyclononane, the methylene protons appear as a singlet at approximately 3.4 ppm, which can serve as a reference.

  • ¹³C NMR (in D₂O): The signals for the quaternary carbon and the methyl carbons of the Boc group (at ~80 ppm and ~28 ppm, respectively) will be absent in the product spectrum.

  • Mass Spectrometry (ESI+): The protonated molecular ion of the free triamine ([M+H]⁺) should be observed at m/z corresponding to C₆H₁₈N₃⁺.

By following these detailed protocols, researchers can effectively and reliably perform the Boc deprotection of this compound to obtain the desired triamine for further applications in their research and development endeavors.

References

Application Note: 1,9-Bis-boc-1,5,9-triazanonane as a Versatile Building Block for Macrocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,9-Bis-boc-1,5,9-triazanonane is a highly valuable linear polyamine building block for the synthesis of complex macrocyclic structures.[1][2] Its key feature is the presence of two terminal primary amino groups protected with tert-butyloxycarbonyl (Boc) groups and a central, unprotected secondary amine. This differential protection allows for a controlled, stepwise approach to macrocyclization. The Boc groups are stable under many reaction conditions but can be readily removed under mild acidic conditions, unmasking the reactive primary amines for subsequent cyclization steps.[1][2][3] The C6 alkyl backbone provides a defined spacing and flexibility, making it an ideal component for constructing macrocyclic polyamines, which are pivotal in supramolecular chemistry, drug delivery, and as chelating agents for diagnostic and therapeutic applications.[4][5]

General Synthetic Strategy

The use of this compound as a macrocyclic precursor typically follows a two-stage process. The first stage involves the quantitative removal of the Boc protecting groups to liberate the terminal primary amines. The resulting triamine is often highly reactive and is typically used immediately in the subsequent cyclization step.

The second stage is the macrocyclization reaction itself. This is commonly achieved by reacting the deprotected triamine with a suitable dielectrophilic coupling partner, such as a diacyl chloride or a dihalide, under high-dilution conditions.[6] High dilution is critical to favor the intramolecular cyclization pathway over intermolecular polymerization, which would otherwise lead to undesired oligomeric or polymeric side products.[7]

Experimental Workflows and Protocols

General Workflow for Macrocycle Synthesis

The overall process from the protected building block to the final purified macrocycle is outlined below. This workflow ensures a controlled and efficient synthesis.

G cluster_0 Preparation Phase cluster_1 Cyclization Phase cluster_2 Purification Phase A This compound B Acidic Deprotection (e.g., TFA in DCM) A->B D Dielectrophile (e.g., Diacyl Chloride) C Deprotected Triamine Salt (e.g., TFA salt) B->C E High Dilution Cyclization Reaction C->E Addition of Base (e.g., TEA) D->E G Workup & Extraction F Crude Macrocycle E->F F->G H Chromatography (e.g., Column Chromatography) G->H I Pure Macrocycle H->I

Caption: General workflow for macrocycle synthesis.

Protocol 1: Boc-Deprotection of this compound

This protocol describes the removal of the Boc protecting groups to yield the free 1,5,9-triazanonane, typically as a salt.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Nitrogen or Argon gas supply

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of starting material) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring the progress by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Add a sufficient amount of diethyl ether to the residue to precipitate the triamine TFA salt as a solid.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

  • The resulting deprotected 1,5,9-triazanonane salt is typically used in the next step without further purification.

Protocol 2: [1+1] Macrocyclization with a Diacyl Chloride

This protocol provides a representative method for the cyclization of the deprotected triamine with a generic diacyl chloride under high-dilution conditions to form a macrocyclic diamide. This method is adapted from established procedures for similar polyamine macrocyclizations.[8]

Materials:

  • Deprotected 1,5,9-triazanonane salt (from Protocol 1)

  • A suitable diacyl chloride (e.g., isophthaloyl dichloride)

  • Triethylamine (B128534) (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Three-necked flask, dropping funnels, reflux condenser

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a three-necked flask equipped with two dropping funnels and a reflux condenser under an inert atmosphere.

  • Add anhydrous DCM (e.g., 400 mL) and triethylamine (TEA, approx. 2.2 eq relative to the triamine salt) to the flask.

  • Prepare two separate solutions for slow addition:

    • Solution A: Dissolve the deprotected 1,5,9-triazanonane salt (1.0 eq) in anhydrous DCM (e.g., 50 mL).

    • Solution B: Dissolve the diacyl chloride (1.0 eq) in anhydrous DCM (e.g., 150 mL).

  • Using the dropping funnels, add Solution A and Solution B simultaneously and dropwise to the vigorously stirred DCM/TEA mixture over a period of 4-6 hours. This slow, simultaneous addition maintains high dilution.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).

  • A precipitate (triethylammonium salt) may form during the reaction. Filter the mixture and wash the solid with DCM.

  • Combine the filtrate and washings, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude macrocycle.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure macrocyclic compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A Deprotected 1,5,9-Triazanonane C High Dilution (Slow, simultaneous addition) A->C B Diacyl Chloride B->C D Base (TEA) in Anhydrous DCM C->D E Macrocyclic Diamide D->E [1+1] Cyclization

Caption: Logical flow of the macrocyclization reaction.

Data Presentation

The following tables summarize the key reagents involved in the synthesis and representative quantitative data for a hypothetical macrocyclization product, based on literature values for similar compounds.[8]

Table 1: Reagents for Macrocycle Synthesis

ReagentMolecular FormulaM.W. ( g/mol )Role
This compoundC₁₆H₃₃N₃O₄331.45Protected Amine Linker
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02Deprotection Reagent
Isophthaloyl dichlorideC₈H₄Cl₂O₂203.02Dielectrophile
Triethylamine (TEA)C₆H₁₅N101.19Base / HCl Scavenger
Dichloromethane (DCM)CH₂Cl₂84.93Solvent

Table 2: Representative Product Characterization Data

PropertyValue / Description
Product Name [Hypothetical] 1,5,9-Triazacyclo-isophthalamide
Yield 50-65%
Appearance White to off-white solid
Melting Point 150-190 °C (decomposition may occur)
¹H NMR (CDCl₃) δ (ppm): 8.0-7.4 (m, Ar-H), 3.5-2.8 (m, N-CH₂), 2.0-1.8 (m, C-CH₂-C)
IR (cm⁻¹) ~3300 (N-H stretch), ~2950 (C-H stretch), ~1640 (Amide C=O stretch)
Elemental Analysis Calculated %C, %H, %N values would match the expected molecular formula.

References

Application Notes and Protocols: 1,9-Bis-boc-1,5,9-triazanonane in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Bis-boc-1,5,9-triazanonane is a versatile linear polyamine linker utilized in bioconjugation. Its key feature is the presence of two primary amine groups protected by tert-butyloxycarbonyl (Boc) groups.[1][2][3][4] This protective strategy allows for selective deprotection under mild acidic conditions, revealing reactive primary amines for subsequent conjugation to biomolecules, payloads, or chelating agents. The linear 1,5,9-triazanonane backbone provides a flexible spacer that can be advantageous in various bioconjugation applications, particularly in the development of targeted therapeutics and diagnostic agents.

The primary application of linkers with a triazanonane core is in the synthesis of bifunctional chelating agents for radiopharmaceuticals.[5][6] These agents are crucial for stably incorporating radiometals used in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging into targeting molecules like antibodies.

Key Applications

The principal application of this compound is as a precursor for the synthesis of bifunctional chelators for radiolabeling biomolecules. Once deprotected, the primary amines can be functionalized with chelating moieties. The resulting bifunctional chelator can then be conjugated to a targeting protein, such as a monoclonal antibody (mAb), for use in targeted radionuclide therapy and imaging.

A prominent example of a target for such radiolabeled antibodies is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in various cancers, including breast and gastric cancers.[1][7][8][9] Antibody-drug conjugates (ADCs) and radioimmunoconjugates targeting HER2 have shown significant clinical success.[1][7][8][9][10]

Signaling Pathway: HER2-Mediated Proliferation and Survival

Antibody-drug conjugates and radioimmunoconjugates targeting HER2 aim to disrupt the downstream signaling pathways that promote tumor growth and survival. The binding of the antibody component of the conjugate to the HER2 receptor on the cancer cell surface can inhibit receptor dimerization and subsequent activation of pro-survival pathways like the PI3K-Akt-mTOR and Ras-MAPK pathways.[1] Following binding, the conjugate is internalized, leading to the release of the cytotoxic payload or the decay of the radioisotope, ultimately resulting in cancer cell death.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Outcome Ligand Ligand (e.g., EGF) HER2 HER2 Receptor HER_dimer HER Dimerization (e.g., HER2/HER3) HER2->HER_dimer Internalization Internalization & Payload/Radionuclide Release HER2->Internalization PI3K PI3K HER_dimer->PI3K Ras Ras HER_dimer->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_pathway MAPK Pathway Ras->MAPK_pathway MAPK_pathway->Proliferation ADC Anti-HER2 Antibody Conjugate ADC->HER2 Binding & Inhibition Apoptosis Cell Death Internalization->Apoptosis

Caption: HER2 signaling pathway and its inhibition by an antibody conjugate.

Quantitative Data Summary

ParameterRepresentative ValueMethod of DeterminationReference
Chelator-to-Antibody Ratio (CAR) 1 - 10Mass Spectrometry[11]
Radiolabeling Efficiency >95%Instant Thin-Layer Chromatography (ITLC)[12]
Radiochemical Purity >98%Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)[13][14]
In Vitro Serum Stability (24h) >90%ITLC or SE-HPLC[12][15]
Immunoreactivity >85%ELISA or Radioimmunoassay[11]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the preparation of a radiolabeled antibody. Optimization of reaction conditions may be necessary for specific antibodies and chelating agents.

Protocol 1: Synthesis of a Bifunctional Chelator from this compound

This protocol describes the deprotection of this compound and subsequent functionalization with a chelating group (e.g., a derivative of DOTA with a reactive group for amine coupling).

Protocol1_Workflow Start This compound Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Deprotected_Linker 1,5,9-Triazanonane Diamine Deprotection->Deprotected_Linker Functionalization Functionalization with Chelating Moiety (e.g., DOTA-NHS ester) Deprotected_Linker->Functionalization BFC Bifunctional Chelator Functionalization->BFC Purification Purification (e.g., HPLC) BFC->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization Final_Product Purified Bifunctional Chelator Characterization->Final_Product

Caption: Workflow for the synthesis of a bifunctional chelator.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • DOTA-NHS ester (or other activated chelating agent)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Solvents for purification (e.g., acetonitrile, water with 0.1% TFA for HPLC)

Procedure:

  • Boc Deprotection: a. Dissolve this compound in DCM. b. Add TFA dropwise at 0°C and stir the reaction mixture at room temperature for 2-4 hours. c. Monitor the reaction by TLC or LC-MS until the starting material is consumed. d. Evaporate the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of TFA. The resulting deprotected diamine salt is typically used in the next step without further purification.

  • Functionalization with Chelating Moiety: a. Dissolve the deprotected diamine salt in anhydrous DMF. b. Add DIPEA to neutralize the salt and create a basic environment. c. In a separate vial, dissolve the DOTA-NHS ester in anhydrous DMF. d. Add the DOTA-NHS ester solution to the diamine solution dropwise. e. Stir the reaction mixture at room temperature overnight. f. Monitor the reaction by LC-MS.

  • Purification and Characterization: a. Purify the crude product by reverse-phase HPLC. b. Characterize the purified bifunctional chelator by mass spectrometry and NMR to confirm its identity and purity.

Protocol 2: Conjugation of the Bifunctional Chelator to a Monoclonal Antibody

This protocol outlines the conjugation of the synthesized bifunctional chelator to the lysine (B10760008) residues of a monoclonal antibody.

Protocol2_Workflow Antibody Monoclonal Antibody (in PBS) Conjugation Conjugation Reaction (pH 8.0-9.0) Antibody->Conjugation BFC_NHS Activate Bifunctional Chelator (EDC/NHS) Activated_BFC Activated BFC (NHS Ester) BFC_NHS->Activated_BFC Activated_BFC->Conjugation Immuno_conjugate Immunoconjugate Conjugation->Immuno_conjugate Purification Purification (Size-Exclusion Chromatography) Immuno_conjugate->Purification Characterization Characterization (MS, SEC, ELISA) Purification->Characterization Final_Product Purified Immunoconjugate Characterization->Final_Product

Caption: Workflow for antibody conjugation.

Materials:

  • Monoclonal antibody (e.g., anti-HER2 mAb) in phosphate-buffered saline (PBS)

  • Synthesized bifunctional chelator

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous DMSO

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: a. If necessary, perform a buffer exchange to transfer the antibody into the conjugation buffer.

  • Activation of the Bifunctional Chelator: a. Dissolve the bifunctional chelator in anhydrous DMSO. b. Add a molar excess of EDC and NHS to the chelator solution. c. Incubate at room temperature for 15-30 minutes to form the NHS ester.

  • Conjugation Reaction: a. Add the activated bifunctional chelator solution to the antibody solution. A typical starting molar excess of chelator to antibody is 10:1 to 20:1. b. Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Purification of the Immunoconjugate: a. Purify the immunoconjugate using a pre-equilibrated SEC column to remove unreacted chelator and byproducts.[16][17] b. Collect the fractions containing the antibody conjugate.

  • Characterization of the Immunoconjugate: a. Determine the protein concentration (e.g., by measuring absorbance at 280 nm). b. Determine the chelator-to-antibody ratio (CAR) by mass spectrometry. c. Assess the purity and aggregation of the conjugate by SE-HPLC.[13][14][18] d. Confirm the immunoreactivity of the conjugate by ELISA.

Protocol 3: Radiolabeling and Quality Control of the Immunoconjugate

This protocol describes the radiolabeling of the immunoconjugate with a diagnostic or therapeutic radionuclide (e.g., ⁶⁸Ga for PET imaging).

Protocol3_Workflow Immunoconjugate Purified Immunoconjugate Radiolabeling Radiolabeling with Radionuclide (e.g., ⁶⁸GaCl₃) Immunoconjugate->Radiolabeling Radiolabeled_conjugate Radiolabeled Immunoconjugate Radiolabeling->Radiolabeled_conjugate QC Quality Control (ITLC, SE-HPLC) Radiolabeled_conjugate->QC Final_Product Final Radiopharmaceutical QC->Final_Product

Caption: Workflow for radiolabeling and quality control.

Materials:

  • Purified immunoconjugate

  • Radionuclide solution (e.g., ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator)

  • Reaction buffer (e.g., 0.1 M sodium acetate, pH 4.5)

  • Quenching solution (e.g., 50 mM DTPA)

  • Instant thin-layer chromatography (ITLC) strips

  • Mobile phase for ITLC (e.g., 0.1 M sodium citrate)

  • SE-HPLC system with a radioactivity detector

Procedure:

  • Radiolabeling: a. In a sterile vial, add the immunoconjugate and the reaction buffer. b. Add the radionuclide solution to the vial. c. Incubate at the optimized temperature (e.g., 37-42°C) for 15-30 minutes. d. Quench the reaction by adding the DTPA solution.

  • Quality Control: a. Radiolabeling Efficiency: Spot a small aliquot of the reaction mixture onto an ITLC strip and develop it with the appropriate mobile phase. Determine the percentage of radioactivity associated with the antibody (remains at the origin) versus free radionuclide (migrates with the solvent front). b. Radiochemical Purity: Inject an aliquot of the final product onto an SE-HPLC system equipped with a radioactivity detector to determine the percentage of radioactivity associated with the monomeric antibody conjugate and to detect any aggregates or fragments.[13][14]

Conclusion

This compound serves as a valuable building block in the field of bioconjugation, particularly for the development of targeted radiopharmaceuticals. The protocols and data presented here provide a comprehensive guide for researchers and scientists to utilize this linker in their work. While the provided quantitative data is representative, it offers a solid foundation for the design and optimization of specific bioconjugation strategies. Careful characterization and quality control at each step are paramount to ensure the efficacy and safety of the final bioconjugate.

References

Application Notes and Protocols for the Synthesis of Chelating Agents Utilizing Triazanonane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of chelating agents based on the 1,4,7-triazacyclonane (TACN) scaffold. The unique coordination properties of TACN and its derivatives make them highly valuable in the development of radiopharmaceuticals for diagnostic imaging (e.g., Positron Emission Tomography - PET) and therapeutic applications.

Introduction to Triazanonane-Based Chelating Agents

The 1,4,7-triazacyclononane (B1209588) (TACN) macrocycle serves as a robust scaffold for the construction of highly stable chelating agents. Its three secondary amine groups can be readily functionalized with various pendant arms (e.g., carboxylate, phosphonate, azaheterocycles) to create ligands with high affinity and selectivity for a range of metal ions, including medically relevant radionuclides like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu). Bifunctional derivatives of these chelators, which include a reactive group for conjugation to biomolecules such as peptides or antibodies, are pivotal in the design of targeted radiopharmaceuticals.

The choice of pendant arm significantly influences the chelator's properties, including its coordination kinetics, the thermodynamic stability of the resulting metal complex, and the overall charge and hydrophilicity of the radiolabeled conjugate. These factors, in turn, affect the in vivo biodistribution and pharmacokinetic profile of the imaging or therapeutic agent.

Quantitative Data Summary

The following tables summarize key quantitative data for various TACN-based chelating agents, facilitating comparison and selection for specific applications.

Table 1: Synthesis Yields of Key TACN-Based Chelators

Chelator/PrecursorDescriptionOverall Yield (%)Reference
TACN-orthoamide Intermediate for asymmetrical functionalization50 (for 3-step synthesis to TACN-benzylamide)
TACN-benzylamide diacid (4) Di-carboxylate functionalized TACN60
p-SCN-Bn-NOTA Bifunctional NOTA derivative for bioconjugation-
NO2A-AHM Hybrid chelating agent for Al¹⁸F/¹⁷⁷Lu91 (for intermediate 1)
NODAGA(t-Bu)₃ Protected NODAGA precursor-

Note: Yields can vary depending on specific reaction conditions and scale.

Table 2: Stability Constants (log K) of TACN-Based Metal Complexes

ChelatorMetal Ionlog KReference
NOTA Ga(III)High
NOTA Cu(II)High
noapy Ga(III)Lower than NOTA
noapa Ga(III)Lower than NOTA
DOTA Cu(II)Less stable than NOTA

Note: Stability constants are highly dependent on experimental conditions (pH, temperature, ionic strength). Direct comparison should be made with caution.

Table 3: Radiolabeling Performance of TACN-Based Chelators

ChelatorRadionuclideRadiolabeling ConditionsRadiochemical Yield (%)Specific Activity (MBq/nmol)Reference
NOTI, NOTI-Me, NOTThia ⁶⁴Cu< 1 min, RT, 0.1 µM chelatorQuantitative60-120
3p-C-NOTA ⁶⁴CuRTExcellent-
3p-C-NE3TA ⁶⁴CuRTExcellent-
[⁹⁹ᵐTc]Tc(CO)₃(NOTA-BA)⁺ ⁹⁹ᵐTc-92-
[⁹⁹ᵐTc]Tc(CO)₃(NOTAM-BA)⁺ ⁹⁹ᵐTc-40-
[⁹⁹ᵐTc]Tc(CO)₃(NOTAL-BA)⁺ ⁹⁹ᵐTc-27-

Experimental Protocols

The following are detailed methodologies for the synthesis of key TACN-based chelating agents and their subsequent radiolabeling.

Protocol 1: Synthesis of a N-Functionalized TACN Derivative (TACN-benzylamide)

This protocol describes the synthesis of a mono-functionalized TACN derivative which can be further elaborated to introduce chelating arms.

Materials:

  • 1,4,7-Triazacyclononane (TACN)

  • Reagents for conversion to TACN-orthoamide (literature procedure)

  • N-benzyl-2-bromoacetamide

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • Equipment for heating, stirring, and purification (e.g., HPLC)

Procedure:

  • Synthesize TACN-orthoamide from TACN following established literature procedures to allow for asymmetrical functionalization.

  • Dissolve the TACN-orthoamide intermediate (e.g., 200 mg, 0.70 mmol) in 5 mL of water containing sodium hydroxide (87 mg, 2.2 mmol).

  • Add N-benzyl-2-bromoacetamide to the solution.

  • Heat the reaction mixture at 90 °C in an oil bath.

  • Monitor the reaction progress by analytical HPLC. Add additional NaOH (e.g., 30 mg, 0.75 mmol) every 6 hours until the starting material is consumed.

  • Upon completion, purify the product by semi-preparative HPLC to obtain N-Benzyl-2-(1,4,7-triazonan-1-yl)acetamide. The overall yield for the three-step synthesis from TACN is reported to be around 50%.

Protocol 2: Synthesis of a Di-acid Functionalized TACN Chelator (NOTA-type)

This protocol details the addition of two acetate (B1210297) arms to a mono-functionalized TACN backbone.

Materials:

  • N-Benzyl-2-(1,4,7-triazonan-1-yl)acetamide (from Protocol 1)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Equipment for heating, stirring, and purification (e.g., HPLC)

Procedure:

  • Dissolve N-Benzyl-2-(1,4,7-triazonan-1-yl)acetamide (e.g., 28 mg, 0.10 mmol) and chloroacetic acid (19 mg, 0.20 mmol) in 2 mL of water.

  • Add NaOH (16 mg, 0.40 mmol) to the solution.

  • Heat the reaction at 60 °C for 4 hours.

  • Monitor the reaction progress by analytical HPLC.

  • Purify the crude product by semi-preparative HPLC to yield the di-acid functionalized chelator. An isolated yield of 60% is reported.

Protocol 3: Radiolabeling with Copper-64

This protocol provides a general procedure for the efficient radiolabeling of TACN-based chelators with ⁶⁴Cu.

Materials:

  • TACN-based chelator (e.g., NOTI, 3p-C-NOTA)

  • [⁶⁴Cu]CuCl₂ in 0.1 N HCl

  • Ammonium (B1175870) acetate buffer (0.25 M, pH 5.5) or other suitable buffer

  • Human serum (for stability studies)

  • Equipment for heating (if necessary), vortexing, and radio-TLC or radio-HPLC for quality control.

Procedure:

  • Prepare a solution of the chelator in high-purity water.

  • For radiolabeling, combine the chelator solution (e.g., to a final concentration of 0.1 µM for highly efficient chelators) with the ammonium acetate buffer.

  • Add the [⁶⁴Cu]CuCl₂ solution to the buffered chelator solution.

  • Incubate the reaction mixture at room temperature. For many TACN-based chelators, labeling is quantitative in less than 1 minute. Some less efficient chelators like C-DOTA may require heating (e.g., 90 °C for 1 hour).

  • Determine the radiochemical purity using radio-TLC or radio-HPLC.

  • For in vitro stability, the ⁶⁴Cu-labeled complex can be incubated in human serum at 37 °C and analyzed at various time points.

Protocol 4: Radiolabeling with Gallium-68

This protocol outlines a general method for labeling TACN-based chelators with ⁶⁸Ga.

Materials:

  • TACN-based chelator

  • ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator

  • Sodium acetate or other suitable buffer to adjust pH

  • Equipment for heating, vortexing, and radio-TLC or radio-HPLC for quality control.

Procedure:

  • Elute ⁶⁸GaCl₃ from the generator according to the manufacturer's instructions.

  • Prepare a solution of the chelator in high-purity water.

  • Add a suitable buffer (e.g., sodium acetate) to the ⁶⁸GaCl₃ eluate to adjust the pH to the optimal range for the specific chelator (typically pH 3.5-4.5).

  • Add the chelator solution to the buffered ⁶⁸GaCl₃.

  • Incubate the reaction mixture. Depending on the chelator, this can be at room temperature or may require gentle heating (e.g., 5-15 minutes at 80-95 °C).

  • Determine the radiochemical purity using radio-TLC or radio-HPLC.

Visualizations

The following diagrams illustrate key synthetic pathways and the logical workflow for the development of radiopharmaceuticals using TACN-based chelating agents.

Synthesis_of_NOTA_type_chelator TACN 1,4,7-Triazacyclononane (TACN) Orthoamide TACN-orthoamide TACN->Orthoamide Protection MonoFunctionalized Mono-N-functionalized TACN (e.g., with Benzylamide) Orthoamide->MonoFunctionalized Asymmetric Functionalization DiAcid Di-acid Functionalized TACN (NOTA-type chelator) MonoFunctionalized->DiAcid Alkylation with (e.g., Chloroacetic acid)

Caption: Synthetic pathway for a NOTA-type chelator.

Radiopharmaceutical_Development_Workflow cluster_Chelator_Synthesis Chelator Synthesis & Functionalization cluster_Bioconjugation Bioconjugation cluster_Radiolabeling Radiolabeling & Quality Control cluster_InVivo_Evaluation Preclinical & Clinical Evaluation Chelator_Synthesis Synthesis of TACN Scaffold Functionalization Introduction of Pendant Arms (e.g., Carboxylates, Phosphinates) Chelator_Synthesis->Functionalization Bifunctionalization Attachment of Linker for Bioconjugation Functionalization->Bifunctionalization Conjugation Conjugation of Chelator to Biomolecule Bifunctionalization->Conjugation Biomolecule Targeting Biomolecule (Peptide, Antibody, etc.) Biomolecule->Conjugation Purification1 Purification of Conjugate Conjugation->Purification1 Radiolabeling Radiolabeling with Radionuclide (e.g., ⁶⁸Ga, ⁶⁴Cu) Purification1->Radiolabeling QC Quality Control (Radiochemical Purity, Stability) Radiolabeling->QC InVitro In Vitro Studies (Cell Binding, Internalization) QC->InVitro InVivo In Vivo Imaging (PET) & Biodistribution InVitro->InVivo Clinical Clinical Translation InVivo->Clinical

Caption: Radiopharmaceutical development workflow.

Application Notes and Protocols for the Development of Radiopharmaceuticals with Polyamine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyamines, such as spermine (B22157) and spermidine, are small, positively charged molecules essential for cell growth and proliferation. Cancer cells exhibit a dysregulated polyamine metabolism, characterized by increased biosynthesis and an overactive polyamine transport system (PTS) to meet the high demand for these molecules.[1][2][3] This upregulation of the PTS in tumor cells presents a unique opportunity for targeted drug delivery. By conjugating radionuclides to polyamine analogues, it is possible to develop radiopharmaceuticals that are selectively taken up by cancer cells, enabling targeted imaging and therapy.[1]

These application notes provide a comprehensive overview and detailed protocols for the development of radiopharmaceuticals utilizing polyamine linkers, with a specific focus on the synthesis and evaluation of a Gallium-68 (⁶⁸Ga)-labeled spermine derivative, [⁶⁸Ga]Ga-NOTA-Spermine, for Positron Emission Tomography (PET) imaging of tumors.[1]

Signaling Pathways and Rationale

The rationale for using polyamine linkers in radiopharmaceutical development is based on the altered polyamine metabolism in cancer. Oncogenic signaling pathways, such as those involving MYC and RAS, often lead to the upregulation of enzymes involved in polyamine synthesis, like ornithine decarboxylase (ODC).[2][4][5] Concurrently, the expression and activity of the PTS are also elevated to facilitate the increased uptake of extracellular polyamines. This selective transport mechanism allows for the preferential accumulation of polyamine-based radiotracers in tumor tissues compared to healthy cells.[1][3]

Polyamine_Pathway Targeting the Polyamine Transport System in Cancer cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Radiopharmaceutical [68Ga]Ga-NOTA-Spermine PTS Polyamine Transport System (PTS) (Upregulated in Cancer) Radiopharmaceutical->PTS Selective Uptake Radionuclide_Decay Radionuclide Decay (68Ga -> 68Zn + β+) PTS->Radionuclide_Decay Internalization PET_Signal PET Signal (Annihilation Event) Radionuclide_Decay->PET_Signal Positron Emission Cellular_Processes Involvement in Cellular Processes Radionuclide_Decay->Cellular_Processes

Caption: Targeting the upregulated Polyamine Transport System (PTS) in cancer cells for selective delivery of radiopharmaceuticals.

Experimental Protocols

I. Synthesis of NOTA-Spermine Precursor

This protocol describes the synthesis of the bifunctional chelator-polyamine conjugate, NOTA-Spermine, which serves as the precursor for radiolabeling with ⁶⁸Ga. The synthesis involves a multi-step process including protection, coupling, and deprotection reactions.

Materials:

Procedure:

  • Protection of Spermine:

    • Dissolve spermine in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add Boc₂O and a base (e.g., sodium hydroxide) and stir at room temperature to selectively protect the primary amino groups, yielding Boc-protected spermine.

    • Purify the product by extraction and/or flash chromatography.

  • Coupling of Boc-Spermine with p-SCN-Bn-NOTA:

    • Dissolve the Boc-protected spermine and p-SCN-Bn-NOTA in an anhydrous polar aprotic solvent such as DMF.

    • Add a non-nucleophilic base like triethylamine (TEA) to facilitate the reaction.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, remove the solvent under reduced pressure.

  • Purification of Boc-NOTA-Spermine:

    • Purify the crude product using flash column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

  • Deprotection of Boc-NOTA-Spermine:

    • Dissolve the purified Boc-NOTA-Spermine in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% v/v).

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA by rotary evaporation.

    • Triturate the residue with cold diethyl ether to precipitate the NOTA-Spermine precursor as a TFA salt.

  • Final Purification and Characterization:

    • Purify the final product by preparative high-performance liquid chromatography (HPLC).

    • Characterize the NOTA-Spermine precursor by analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

II. Radiolabeling with Gallium-68

This protocol outlines the procedure for labeling the NOTA-Spermine precursor with the positron-emitting radionuclide ⁶⁸Ga.

Materials:

  • ⁶⁸Ge/⁶⁸Ga generator

  • NOTA-Spermine precursor

  • Sterile, metal-free water

  • Sodium acetate (B1210297) buffer (0.25 M, pH 4.5)

  • Heating block or water bath

  • Radio-TLC or radio-HPLC system for quality control

Procedure:

  • Elution of ⁶⁸Ga:

    • Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in solution.

  • Radiolabeling Reaction:

    • In a sterile, pyrogen-free reaction vial, add a specific amount of the NOTA-Spermine precursor (e.g., 10-20 µg) dissolved in sterile water.

    • Add sodium acetate buffer to adjust the pH of the solution to 4.0-4.5.

    • Add the ⁶⁸GaCl₃ eluate to the reaction vial.

    • Heat the reaction mixture at 95-100°C for 10-15 minutes.

  • Purification of [⁶⁸Ga]Ga-NOTA-Spermine:

    • After cooling the reaction vial to room temperature, the radiolabeled product can be purified using a C18 Sep-Pak cartridge.

    • Condition the cartridge with ethanol (B145695) and then with sterile water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga.

    • Elute the [⁶⁸Ga]Ga-NOTA-Spermine with a small volume of ethanol/water mixture.

    • The final product should be formulated in a physiologically compatible solution (e.g., saline) for in vivo studies.

  • Quality Control:

    • Determine the radiochemical purity of the final product using radio-TLC or radio-HPLC. The radiochemical purity should be >95%.

Radiopharmaceutical_Development_Workflow General Workflow for Radiopharmaceutical Development Target_Identification Target Identification (e.g., Upregulated PTS) Precursor_Synthesis Precursor Synthesis (NOTA-Spermine) Target_Identification->Precursor_Synthesis Radiolabeling Radiolabeling ([68Ga]Ga-NOTA-Spermine) Precursor_Synthesis->Radiolabeling QC Quality Control (Purity, Stability) Radiolabeling->QC In_Vitro_Studies In Vitro Evaluation (Binding, Uptake) QC->In_Vitro_Studies In_Vivo_Studies In Vivo Evaluation (PET/CT, Biodistribution) In_Vitro_Studies->In_Vivo_Studies Dosimetry Dosimetry Calculations In_Vivo_Studies->Dosimetry Clinical_Translation Clinical Translation Dosimetry->Clinical_Translation

Caption: A streamlined workflow for the development of polyamine-based radiopharmaceuticals from target identification to clinical translation.

III. In Vitro Evaluation

A. Cell Culture:

  • Culture a suitable cancer cell line with high expression of the polyamine transport system (e.g., A549 human lung carcinoma cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

B. Cellular Uptake Assay:

  • Seed the cells in 24-well plates and allow them to adhere and grow to 80-90% confluency.

  • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Incubate the cells with varying concentrations of [⁶⁸Ga]Ga-NOTA-Spermine in serum-free medium for different time points (e.g., 15, 30, 60, 90, 120 minutes) at 37°C.

  • To determine non-specific uptake, incubate a parallel set of wells with the radiotracer in the presence of a large excess of unlabeled spermine.

  • After incubation, wash the cells three times with ice-cold PBS to stop the uptake.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Measure the radioactivity in the cell lysates using a gamma counter.

  • Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay).

  • Calculate the cellular uptake as the percentage of the added dose per milligram of protein (%ID/mg).

C. Competitive Binding Assay:

  • Prepare cell membranes from the cultured cancer cells.

  • Incubate a fixed amount of cell membrane protein with a constant concentration of [⁶⁸Ga]Ga-NOTA-Spermine and increasing concentrations of unlabeled spermine (competitor) in a binding buffer.

  • Incubate the mixture at an appropriate temperature (e.g., 4°C or room temperature) until equilibrium is reached.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

IV. In Vivo Evaluation

A. Animal Model:

  • Use immunodeficient mice (e.g., BALB/c nude mice) bearing subcutaneous xenografts of a human cancer cell line known to overexpress the PTS (e.g., A549).

B. PET/CT Imaging:

  • Anesthetize the tumor-bearing mice with isoflurane.

  • Inject approximately 3.7-7.4 MBq (100-200 µCi) of [⁶⁸Ga]Ga-NOTA-Spermine intravenously via the tail vein.

  • Acquire dynamic or static PET scans at various time points post-injection (e.g., 30, 60, and 120 minutes).

  • Perform a CT scan for anatomical co-registration and attenuation correction.

  • Reconstruct the PET/CT images and analyze the radiotracer distribution.

  • Draw regions of interest (ROIs) over the tumor and major organs to quantify the uptake, typically expressed as the standardized uptake value (SUV).

C. Biodistribution Study:

  • Following the final imaging session, euthanize the mice.

  • Dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

Data Presentation

The quantitative data obtained from the in vitro and in vivo studies should be summarized in tables for clear comparison and analysis.

Table 1: In Vitro Characteristics of [⁶⁸Ga]Ga-NOTA-Spermine

ParameterValue
Radiochemical Yield> 65%
Radiochemical Purity> 98%
A549 Cell Uptake (90 min)~15.4 ± 0.68 %ID/mg
IC₅₀ (Competition with Spermine)To be determined
KᵢTo be determined

Table 2: In Vivo Biodistribution of [⁶⁸Ga]Ga-NOTA-Spermine in A549 Tumor-Bearing Mice (60 min p.i.)

Organ%ID/g (Mean ± SD)
BloodTo be determined
HeartTo be determined
LungsTo be determined
LiverHigh Uptake
SpleenTo be determined
KidneysHigh Uptake
MuscleLow Uptake
BoneLow Uptake
TumorSignificant Uptake
Tumor-to-Muscle Ratio ~3.7
Tumor-to-Blood Ratio To be determined

(Note: "To be determined" indicates data that would be generated from the described protocols. The provided values are based on published literature for similar compounds.)[1]

Conclusion

The use of polyamine linkers represents a promising strategy for the development of tumor-targeted radiopharmaceuticals. The detailed protocols provided in these application notes offer a comprehensive guide for the synthesis, radiolabeling, and preclinical evaluation of agents like [⁶⁸Ga]Ga-NOTA-Spermine. The successful development of such radiotracers has the potential to improve the diagnosis and management of cancers with elevated polyamine transport activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,9-Bis-boc-1,5,9-triazanonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,9-Bis-boc-1,5,9-triazanonane. The information is presented in a question-and-answer format to directly address common challenges encountered during this chemical synthesis.

Troubleshooting Guide

Low yield is a common issue in the synthesis of this compound. This guide will help you identify and resolve potential problems in your experimental setup.

Q1: My overall yield is significantly lower than expected. What are the most common causes?

Low yields can stem from several factors throughout the synthetic process. The most common culprits are incomplete reaction, side reactions, and issues during workup and purification. It is crucial to systematically evaluate each step of your procedure.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield start Low Yield Observed check_reaction Incomplete Reaction? start->check_reaction check_side_reactions Evidence of Side Reactions? check_reaction->check_side_reactions No solution_incomplete Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Check stoichiometry check_reaction->solution_incomplete Yes check_purification Issues with Purification? check_side_reactions->check_purification No solution_side_reactions Address Side Reactions: - Control temperature - Slow addition of Boc-anhydride - Use alternative Boc-reagent check_side_reactions->solution_side_reactions Yes solution_purification Optimize Purification: - Adjust column chromatography conditions - Consider alternative purification methods check_purification->solution_purification Yes end Improved Yield check_purification->end No solution_incomplete->end solution_side_reactions->end solution_purification->end

Caption: A flowchart outlining the troubleshooting process for low yield in the synthesis of this compound.

Q2: How can I determine if my reaction is incomplete?

Monitoring the reaction progress is key. Thin-layer chromatography (TLC) is a straightforward method for this.

  • Procedure: Co-spot your starting material (1,5,9-triazanonane), the reaction mixture, and a reference standard of the product (if available) on a TLC plate.

  • Interpretation: If a significant amount of the starting material spot is still visible in the reaction mixture lane after the expected reaction time, the reaction is likely incomplete.

Q3: What are the common side reactions, and how can I minimize them?

The primary side reactions in this synthesis involve the over-protection of the starting material or reactions at the secondary amine.

  • N,N,N'-Tris-boc-1,5,9-triazanonane: This over-protected product can form if an excess of the Boc-anhydride is used or if the reaction temperature is too high.

    • Solution: Use a stoichiometric amount of the Boc-reagent relative to the primary amine groups. Add the Boc-anhydride slowly to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • N5-Boc-1,9-Bis-boc-1,5,9-triazanonane: While the secondary amine is less reactive, protection at this position can occur, especially under harsh conditions.

    • Solution: Employing milder reaction conditions and controlling the stoichiometry of the protecting group can help to avoid this. Some literature suggests that using alkyl phenyl carbonates for Boc protection can offer better selectivity for primary amines over secondary amines.[1]

Q4: I'm having trouble purifying the product. What are the best practices?

Purification of polyamines and their protected derivatives can be challenging due to their polarity and potential to streak on silica (B1680970) gel.

  • Column Chromatography:

  • Alternative Methods: If column chromatography is not providing adequate separation, consider other techniques such as crystallization or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of di-tert-butyl dicarbonate (B1257347) (Boc₂O) to 1,5,9-triazanonane?

For the selective protection of the two primary amines, a molar ratio of approximately 2.0 to 2.2 equivalents of di-tert-butyl dicarbonate per equivalent of 1,5,9-triazanonane is a good starting point. Using a large excess should be avoided to minimize the formation of the over-protected tris-Boc byproduct.

Q2: Which solvent is most suitable for this reaction?

A variety of solvents can be used for Boc protection. Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are common choices for reactions with di-tert-butyl dicarbonate. For the selective protection of primary amines in polyamines, dimethylformamide (DMF) has also been used successfully with tert-butyl phenyl carbonate.[1] A catalyst-free N-tert-butyloxycarbonylation of amines in water has also been reported, which can be a more environmentally friendly option.

Q3: What is the expected yield for this synthesis?

The yield can vary depending on the specific conditions and the purity of the starting materials. A study on the synthesis of the closely related N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine reported a yield of 78%.[1] With careful optimization of reaction and purification conditions, a similar yield should be achievable for this compound.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis using Di-tert-butyl Dicarbonate

This protocol is a general method adapted for the target molecule based on standard procedures for Boc protection of polyamines.

Workflow for Synthesis using Di-tert-butyl Dicarbonate

Synthesis Workflow start Dissolve 1,5,9-triazanonane in Dichloromethane add_base Add Triethylamine start->add_base cool Cool to 0 °C add_base->cool add_boc Slowly Add Di-tert-butyl Dicarbonate (dissolved in Dichloromethane) cool->add_boc react Stir at Room Temperature (Monitor by TLC) add_boc->react workup Aqueous Workup react->workup purify Purify by Column Chromatography workup->purify end This compound purify->end

References

Technical Support Center: Optimizing Boc Protection of Polyamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the Boc protection of polyamines.

Frequently Asked Questions (FAQs)

Q1: What are the standard reaction conditions for Boc protection of a polyamine?

A1: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal.[1][2] The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc)₂O.[1][3] The reaction is typically performed in a variety of solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (CH₂Cl₂), acetonitrile, or even water, often in the presence of a base.[3][4][5] Common bases include triethylamine (B128534) (TEA), sodium hydroxide (B78521) (NaOH), and 4-dimethylaminopyridine (B28879) (DMAP).[5] The reaction is generally carried out at room temperature, though gentle heating may be applied for less reactive amines.[3][5]

Q2: How can I achieve selective protection of primary amines in a polyamine that also contains secondary amines?

A2: Achieving selective protection of primary amino groups in the presence of secondary amines is a common challenge. One effective method involves the use of alkyl phenyl carbonates, such as tert-butyl phenyl carbonate, which react preferentially with primary amines over the less nucleophilic secondary amines.[6][7] This reaction is typically performed at room temperature in solvents like CH₂Cl₂ or DMF.[6] Another strategy involves controlling the stoichiometry of the Boc-anhydride and reaction conditions, although this can sometimes lead to mixtures. For selective deprotection, it has been reported that ZnBr₂ in CH₂Cl₂ can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact.[1]

Q3: What factors influence the rate of the Boc protection reaction?

A3: Several factors can influence the reaction rate. The nucleophilicity of the amine is a primary factor; aliphatic amines are more nucleophilic and react faster than aromatic amines.[5] The choice of solvent also plays a significant role. For instance, alcoholic solvents like methanol (B129727) have been shown to significantly accelerate the Boc protection of weakly nucleophilic amines.[5][8] Temperature can also be increased to speed up the reaction, particularly for less reactive amines, but excessive heat can cause the decomposition of (Boc)₂O.[5]

Q4: My starting polyamine is poorly soluble in common organic solvents. How can I perform the Boc protection?

A4: Poor solubility, especially with zwitterionic compounds like amino acids, can be a significant hurdle.[9] In such cases, running the reaction in an aqueous system with a base like sodium hydroxide can be an effective solution.[9] The substrate's solubility may increase in a basic aqueous solution. Using a biphasic system, such as chloroform (B151607) and water with a phase-transfer catalyst, can also be an option.

Troubleshooting Guide

Problem Potential Cause Suggested Solution Citation
Low or No Reaction 1. Insufficiently reactive amine. 2. Inactive (Boc)₂O reagent. 3. Inappropriate solvent or base.1. For weakly nucleophilic amines, consider using a more forcing condition, such as gentle heating or a more effective base like DMAP. The use of methanol as a solvent can also accelerate the reaction. 2. Ensure the (Boc)₂O is fresh and has not decomposed. 3. Switch to a solvent that better solubilizes the starting material. For poorly nucleophilic amines, methanol is a good choice.[5][8]
Formation of Multiple Products 1. Over-reaction leading to protection of both primary and secondary amines. 2. Use of excess (Boc)₂O.1. Carefully control the stoichiometry of (Boc)₂O (use 1.1 equivalents per primary amine for selective protection). 2. Consider using a less reactive Boc-donating reagent, such as tert-butyl phenyl carbonate, for better selectivity. 3. Perform the reaction at a lower temperature to improve selectivity.[6]
Low Yield 1. Incomplete reaction. 2. Product loss during aqueous work-up, especially for more polar products. 3. Decomposition of starting material or product.1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. During work-up, adjust the pH to ensure the product is in a neutral, extractable form. For water-soluble products, consider alternative purification methods like solid-phase extraction or column chromatography with a more polar mobile phase. 3. Ensure the reaction conditions are not too harsh (e.g., excessive heat).[4][5]
Side reaction: Dimer formation Reaction of the carboxylate group (if present) with (Boc)₂O to form a mixed anhydride, which then reacts with another amine molecule.This is more common with amino acids. Running the reaction in an aqueous solution with a base like NaOH can hydrolyze the mixed anhydride, preventing dimerization.[9]

Experimental Protocols

Protocol 1: Selective Boc Protection of Primary Amines in Spermidine (B129725)

This protocol describes the selective protection of the primary amino groups of spermidine.[4]

Materials:

  • Spermidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH) solution (2 M)

  • Hydrochloric acid (HCl) solution (2 M)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Water

Procedure:

  • Dissolve spermidine (1 equivalent) in CH₂Cl₂.

  • Add a solution of (Boc)₂O (2.2 equivalents) in CH₂Cl₂ to the spermidine solution.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Add water (25 mL) to the residue.

  • Adjust the pH to 3 by adding 2 M aqueous HCl.

  • Extract the aqueous phase with CH₂Cl₂ (2 x 50 mL) to remove any impurities.

  • Make the aqueous phase strongly alkaline by adding 2 M aqueous NaOH.

  • Extract the product with CH₂Cl₂ (3 x 80 mL).

  • Dry the combined organic phases over Na₂SO₄, filter, and concentrate in vacuo to afford the desired N¹,N⁸-bis-Boc-spermidine.

Protocol 2: General Procedure for Boc Protection of a Primary Amine

This protocol provides a general method for the Boc protection of a primary amine.[5]

Materials:

  • Primary amine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • Dissolve the amine (1 equivalent) in THF.

  • Add sodium bicarbonate (1.5 equivalents) to the solution.

  • Add (Boc)₂O (1.1 equivalents) portion-wise while stirring.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC (typically 1-4 hours).

  • Once the starting amine is consumed, dilute the reaction mixture with water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected amine.

Visualizations

Boc_Protection_Workflow start Start: Polyamine dissolve Dissolve Polyamine in appropriate solvent (e.g., CH2Cl2, THF) start->dissolve add_base Add Base (e.g., TEA, NaHCO3) dissolve->add_base add_boc Add (Boc)2O (controlled stoichiometry) add_base->add_boc react React at RT (or gentle heat) add_boc->react monitor Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up (Acid/Base Extraction) monitor->workup Complete purify Purification (e.g., Column Chromatography) workup->purify product Final Product: Boc-Protected Polyamine purify->product

Caption: General workflow for the Boc protection of polyamines.

Troubleshooting_Logic problem Problem Encountered low_yield Low Yield / No Reaction problem->low_yield multiple_products Multiple Products problem->multiple_products solubility_issue Poor Solubility problem->solubility_issue check_reagents Check Reagent Quality (e.g., fresh (Boc)2O) low_yield->check_reagents control_stoichiometry Control Stoichiometry (1.1 eq. (Boc)2O per primary amine) multiple_products->control_stoichiometry change_solvent_system Change Solvent System: - Aqueous Base - Biphasic System solubility_issue->change_solvent_system optimize_conditions Optimize Conditions: - Increase Temp - Change Solvent (e.g., MeOH) - Add Catalyst (DMAP) check_reagents->optimize_conditions Reagents OK solution Solution optimize_conditions->solution lower_temp Lower Reaction Temperature control_stoichiometry->lower_temp lower_temp->solution change_solvent_system->solution

Caption: Troubleshooting logic for Boc protection of polyamines.

References

Technical Support Center: Synthesis of Triazanonane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of triazanonane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of the 1,4,7-triazacyclononane (B1209588) (TACN) ring?

The synthesis of the TACN ring, a common triazanonane derivative, often presents challenges such as low yields and the formation of side products. The most prevalent synthetic route, the Richman-Atkins cyclization, involves the reaction of a bis-sulfonamide with a di-electrophile. A major side reaction in this process is the intermolecular oligomerization of the starting materials, which competes with the desired intramolecular cyclization to form the nine-membered ring. To favor the formation of the desired macrocycle, reactions are often carried out under high-dilution conditions.

Another significant challenge is the harsh conditions required for the deprotection of the sulfonamide protecting groups (e.g., tosyl groups) after cyclization. These harsh conditions, such as treatment with hot concentrated sulfuric acid, can lead to the degradation of other functional groups present in the molecule and result in lower overall yields.[1][2][3]

Q2: We are observing a significant amount of a high molecular weight byproduct in our TACN synthesis. What is it likely to be and how can we minimize it?

The high molecular weight byproduct is most likely a mixture of linear and cyclic oligomers formed through intermolecular reactions. This is a common side reaction that competes with the desired intramolecular cyclization.

Troubleshooting:

  • High-Dilution Conditions: Employing high-dilution conditions is the most effective way to favor intramolecular cyclization over intermolecular oligomerization. This can be achieved by the slow addition of the reactants to a large volume of solvent.

  • Template Effect: The use of certain metal cations can act as a template, pre-organizing the linear precursor into a conformation that favors cyclization.

  • Choice of Protecting Group: The bulky nature of some sulfonamide protecting groups, like the tosyl group, can also help to pre-organize the molecule for cyclization.[1]

Q3: What are the common side reactions during the N-functionalization (e.g., N-alkylation) of the TACN ring?

When functionalizing the nitrogen atoms of the TACN ring, particularly through N-alkylation, several side reactions can occur:

  • Over-alkylation: This is a very common issue where more than the desired number of alkyl groups are added to the TACN ring, resulting in a mixture of mono-, di-, and tri-substituted products that can be difficult to separate.[4]

  • O-alkylation: If the alkylating agent or the substrate contains hydroxyl groups, O-alkylation can compete with the desired N-alkylation, leading to the formation of undesired ethers.[5]

  • Formation of Complex Mixtures: Due to the presence of three reactive secondary amine groups, N-functionalization can often lead to complex mixtures of products, making purification challenging.

Q4: How can we control the degree of substitution during N-alkylation of TACN?

Controlling the stoichiometry of the alkylating agent is crucial. However, due to the similar reactivity of the secondary amines, simply using one equivalent of the alkylating agent may still result in a mixture of products.

Strategies to improve selectivity:

  • Use of Protecting Groups: A common strategy is to protect one or two of the amine groups with a suitable protecting group (e.g., Cbz, Boc) to direct the alkylation to the desired nitrogen atom.[6] The protecting groups can then be removed in a subsequent step.

  • Stepwise Functionalization: Introducing different substituents in a stepwise manner allows for the synthesis of asymmetrically substituted TACN derivatives.

  • Optimization of Reaction Conditions: Carefully controlling the reaction conditions such as temperature, solvent, and base can influence the selectivity of the alkylation.[4] For instance, using a bulky base might favor mono-alkylation due to steric hindrance.

Troubleshooting Guides

Issue 1: Low Yield in the Cyclization Step to Form the Triazanonane Ring
Potential Cause Troubleshooting Steps
Intermolecular Oligomerization - Perform the reaction under high-dilution conditions by slowly adding the reactants to a large volume of solvent.- Consider using a template metal ion to promote intramolecular cyclization.
Inefficient Deprotection - If using tosyl protecting groups, be aware that harsh deprotection conditions can lead to product degradation.- Consider using alternative sulfonamides, such as β-trimethylsilylethanesulfonamides (SES), which can be removed under milder conditions.[1][2][3]
Impure Starting Materials - Ensure the purity of the starting materials (diethylenetriamine derivatives and the cyclizing agent) through appropriate purification techniques (e.g., recrystallization, chromatography).
Suboptimal Reaction Conditions - Optimize the reaction temperature and time. Monitor the reaction progress using techniques like TLC or LC-MS.
Issue 2: Formation of Multiple Products During N-Alkylation
Potential Cause Troubleshooting Steps
Over-alkylation - Carefully control the stoichiometry of the alkylating agent. A slight excess of the amine may favor mono-alkylation.- Use protecting group strategies to selectively functionalize the desired nitrogen atoms.[4][6]
Lack of Selectivity - For the synthesis of asymmetrically substituted derivatives, a stepwise approach with protection and deprotection steps is recommended.- Optimize reaction conditions (solvent, base, temperature) to enhance selectivity.
Competing O-alkylation - If hydroxyl groups are present, consider protecting them before performing the N-alkylation.[5]

Experimental Protocols

General Procedure for the Richman-Atkins Cyclization to form a Tri-tosylated Triazanonane

This procedure is a general guideline and may require optimization for specific substrates.

  • Preparation of the Bis-sulfonamide Salt: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the di-tosylated diethylenetriamine (B155796) derivative in a suitable anhydrous solvent such as dimethylformamide (DMF). Add a base, such as sodium hydride or cesium carbonate, portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1-2 hours.

  • Cyclization: In a separate flask, dissolve the di-electrophile (e.g., ethylene (B1197577) glycol ditosylate) in a large volume of anhydrous DMF. Heat the solution to the desired reaction temperature (e.g., 80-100 °C). Slowly add the solution of the bis-sulfonamide salt to the heated solution of the di-electrophile over a period of several hours using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude tri-tosylated triazanonane.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

experimental_workflow cluster_cyclization Richman-Atkins Cyclization cluster_deprotection Deprotection cluster_functionalization N-Functionalization start Di-tosylated Diethylenetriamine + Di-electrophile reaction High Dilution in DMF Base (e.g., Cs2CO3) start->reaction product Tri-tosylated Triazanonane reaction->product Intramolecular Cyclization side_product Oligomeric Byproducts reaction->side_product Intermolecular Polymerization deprotection_step Harsh Conditions (e.g., H2SO4/heat) or Mild Conditions (for SES) product->deprotection_step final_product 1,4,7-Triazacyclononane (TACN) deprotection_step->final_product alkylation Alkylation Reaction (e.g., Alkyl Halide, Base) final_product->alkylation desired_product N-Substituted TACN Derivative alkylation->desired_product overalkylation Over-alkylated Products alkylation->overalkylation Side Reaction

Caption: Workflow for the synthesis and functionalization of triazanonane derivatives.

troubleshooting_logic cluster_cyclization Cyclization Step Issues cluster_functionalization N-Functionalization Issues issue Low Yield or Impure Product oligomers Oligomers Detected? issue->oligomers deprotection_issue Degradation during Deprotection? issue->deprotection_issue multiple_products Mixture of N-alkylated products? issue->multiple_products high_dilution Implement High Dilution oligomers->high_dilution Yes milder_conditions Use Milder Deprotection (e.g., SES protecting group) deprotection_issue->milder_conditions Yes protecting_groups Use Protecting Groups multiple_products->protecting_groups Yes optimize_stoichiometry Optimize Stoichiometry multiple_products->optimize_stoichiometry Yes

Caption: Troubleshooting decision tree for triazanonane synthesis.

References

Technical Support Center: Synthesis and Purification of 1,9-Bis-boc-1,5,9-triazanonane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 1,9-Bis-boc-1,5,9-triazanonane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the purity of their synthesized product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities arise from incomplete reaction, over-reaction, or side-reactions of the starting materials. These can include:

  • Mono-Boc protected 1,5,9-triazanonane: Resulting from incomplete protection of the two primary amine groups.

  • Unreacted 1,5,9-triazanonane (spermidine): The starting polyamine may remain if the reaction does not go to completion.

  • Tris-Boc protected 1,5,9-triazanonane: Over-protection where the secondary amine also reacts with the Boc-anhydride.

  • Side-products from Boc-anhydride: Such as t-butanol and other byproducts from the decomposition of di-tert-butyl dicarbonate.

  • Dimeric species: Formed if the carboxylate of one molecule reacts with the amine of another, especially if the starting material is zwitterionic.[1]

Q2: My final product is an oil and not a solid. How can I purify it?

A2: It is not uncommon for Boc-protected polyamines to be oils or thick syrups, which can make purification challenging.[2] If your product is an oil, column chromatography is the most effective purification method. If you are aiming for a solid product, attempting to crystallize the purified oil from a non-polar solvent system like diethyl ether/hexane can be effective. Sometimes, ensuring all solvents are anhydrous can help in obtaining a solid product, as some compounds are hygroscopic.[2]

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, it is recommended to store this compound in a cool and dark place, sealed under dry conditions. Commercial suppliers often recommend storage at 2-8°C or -20°C for extended periods.

Q4: Under what conditions can the Boc groups be removed?

A4: The Boc (tert-butoxycarbonyl) protecting group is acid-labile.[3] It can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in methanol (B129727) or ethyl acetate.[3][4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis and purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield of Desired Product Incomplete reaction.Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). Consider increasing the reaction time or the stoichiometry of the Boc-anhydride.
Poor solubility of starting material.If the starting polyamine has poor solubility in the reaction solvent, consider using a solvent system like water/THF or dioxane.[5] For zwitterionic starting materials, running the reaction in an aqueous basic solution can improve solubility.[1]
Presence of Multiple Spots on TLC After Reaction Formation of mono-, di-, and tri-Boc protected species.This indicates a lack of selectivity. To favor the formation of the di-Boc product, carefully control the stoichiometry of the Boc-anhydride. Purification by column chromatography will be necessary to isolate the desired product.
Difficulty in Removing Unreacted Boc-Anhydride Excess reagent used.Unreacted Boc-anhydride and its byproducts can be removed by washing the reaction mixture with a mild aqueous base like sodium bicarbonate, followed by extraction. A scavenger resin can also be used for this purpose.
Product is an Inseparable Oil Presence of impurities preventing crystallization.Purify the oil using silica (B1680970) gel column chromatography. After purification, attempt crystallization again from a suitable solvent system.
The pure product itself is an oil at room temperature.In this case, purification by column chromatography is the primary method to achieve high purity.
Poor Separation During Column Chromatography Incorrect solvent system.Optimize the eluent system for column chromatography. A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is a good starting point. Adding a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to the eluent can improve the peak shape and separation of basic amines on silica gel.
Overloading of the column.Ensure that the amount of crude product loaded onto the column is appropriate for the column size. Overloading will lead to poor separation.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is suitable for purifying this compound from a crude reaction mixture, especially if it is an oil.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA), optional

  • Glass column for chromatography

  • Collection tubes

  • TLC plates and chamber

  • Ninhydrin (B49086) stain

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% DCM or DCM with a very low percentage of MeOH).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. This dry-loading method generally gives better separation. Carefully add the dried sample onto the top of the packed column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 100% DCM). Gradually increase the polarity by increasing the percentage of methanol. A common gradient is from 0% to 10% MeOH in DCM. If peak tailing is observed, 0.1-1% triethylamine can be added to the eluent system.

  • Fraction Collection: Collect fractions in test tubes.

  • TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate and elute with a suitable solvent system (e.g., 10% MeOH in DCM). Visualize the spots using a ninhydrin stain.

  • Product Isolation: Combine the fractions containing the pure product, as identified by TLC. Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

This protocol can be used if the purified product is a solid or can be induced to solidify.

Materials:

  • Purified this compound

  • A suitable solvent system (e.g., diethyl ether/hexane, ethanol/water)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve the purified compound in a minimum amount of a suitable solvent (e.g., diethyl ether or hot ethanol) in an Erlenmeyer flask with gentle heating.

  • Precipitation: Slowly add a less polar co-solvent (e.g., hexane) or cool the solution in an ice bath to induce crystallization.

  • Crystal Formation: Allow the solution to stand undisturbed to allow for slow crystal growth. Seeding with a small crystal of the pure product can aid in this process.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Common Impurities and their Characteristics

Impurity Molecular Weight ( g/mol ) Expected Polarity Relative to Product Identification Method
1,5,9-Triazanonane (Spermidine)145.25More PolarTLC (lower Rf), LC-MS
Mono-Boc-1,5,9-triazanonane245.36More PolarTLC (lower Rf), LC-MS
This compound 345.48 - -
Tris-Boc-1,5,9-triazanonane445.60Less PolarTLC (higher Rf), LC-MS

Table 2: Illustrative Purity Improvement

Purification Method Starting Purity (Illustrative) Final Purity (Illustrative) Typical Yield
Column Chromatography80-90%>98%70-85%
Recrystallization95-97%>99%80-95%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 1,5,9-Triazanonane + Boc-Anhydride reaction Boc Protection Reaction start->reaction crude Crude Product reaction->crude tlc TLC reaction->tlc column_chrom Column Chromatography crude->column_chrom recrystallization Recrystallization column_chrom->recrystallization pure_product Pure 1,9-Bis-boc- 1,5,9-triazanonane column_chrom->pure_product column_chrom->tlc recrystallization->pure_product nmr NMR pure_product->nmr ms Mass Spectrometry pure_product->ms

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_issues Potential Issues cluster_solutions Solutions start Crude Product Analysis (e.g., TLC) multiple_spots Multiple Spots start->multiple_spots oily_product Oily Product start->oily_product low_yield Low Yield start->low_yield column_chrom Column Chromatography multiple_spots->column_chrom oily_product->column_chrom recrystallize Recrystallization oily_product->recrystallize optimize_reaction Optimize Reaction Conditions low_yield->optimize_reaction

References

Technical Support Center: Selective Deprotection of Bis-Boc Polyamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the selective deprotection of Bis-Boc protected polyamines.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the selective deprotection of bis-Boc polyamines, offering potential causes and solutions.

Q1: I am getting a mixture of mono-deprotected, di-deprotected, and starting material. How can I improve the selectivity for mono-deprotection?

Possible Causes:

  • Non-selective reaction conditions: The deprotection agent is removing both Boc groups at a similar rate.

  • Steric hindrance: The structure of the polyamine may not favor selective deprotection of one Boc group over the other.[1]

  • Reaction time and temperature: The reaction may be proceeding too quickly or at too high a temperature, leading to over-deprotection.

Solutions:

  • Stoichiometric control of acid: Use of one equivalent of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can protonate one of the Boc-protected amines, rendering it less susceptible to deprotection.[2][3]

  • Gradual addition of deprotecting agent: Slow, dropwise addition of the deprotecting agent can help to control the reaction and favor mono-deprotection.

  • Lower reaction temperature: Performing the reaction at a lower temperature (e.g., 0 °C) can slow down the reaction rate and improve selectivity.

  • Alternative deprotection methods:

    • Catalytic methods: Using catalysts like iodine or iron(III) salts can sometimes offer higher selectivity.[2][4]

    • Thermal deprotection: Continuous flow thermal deprotection can allow for precise temperature control, enabling selective removal of one Boc group.[5]

Q2: My deprotection reaction is very slow or incomplete. What can I do?

Possible Causes:

  • Insufficient acid strength or concentration: The acid used may not be strong enough or concentrated enough to efficiently cleave the Boc group.[6]

  • Poor solubility: The bis-Boc polyamine may not be fully dissolved in the reaction solvent, limiting its accessibility to the deprotecting agent.

  • Steric hindrance: A bulky substituent near the Boc group can hinder the approach of the deprotecting agent.[1]

Solutions:

  • Increase acid concentration: Gradually increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[6]

  • Use a stronger acid: Consider using a stronger acid system, such as 4M HCl in dioxane.[6]

  • Optimize the solvent system: Ensure the bis-Boc polyamine is fully soluble in the chosen solvent. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection.[6]

  • Increase reaction temperature: If lower temperatures are not yielding results, cautiously increasing the temperature may be necessary. Monitor the reaction closely to avoid over-deprotection.

Q3: I am observing significant side product formation. How can I minimize this?

Possible Causes:

  • Alkylation by tert-butyl cation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic sites on the polyamine or other molecules in the reaction mixture.[1][7]

  • Acid-labile functional groups: Other functional groups in the molecule may be sensitive to the acidic conditions used for Boc deprotection.

Solutions:

  • Use of scavengers: The addition of scavengers, such as triisopropylsilane (B1312306) (TIS), can trap the tert-butyl cation and prevent side reactions.[8]

  • Orthogonal protection strategy: If other acid-sensitive groups are present, consider using an orthogonal protecting group for the polyamine that can be removed under different conditions (e.g., base-labile or removed by hydrogenolysis).[9][10][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the selective deprotection of bis-Boc polyamines?

The primary challenge is achieving high selectivity for the removal of only one Boc group, leading to the desired mono-protected polyamine. Often, a mixture of the starting material, the desired mono-deprotected product, and the fully deprotected polyamine is obtained, necessitating challenging purification steps. Other challenges include incomplete reactions and the formation of side products due to the reactive nature of the carbocation intermediate formed during deprotection.[1][7]

Q2: What is an orthogonal protection strategy and how can it be applied to polyamines?

An orthogonal protection strategy involves using different types of protecting groups on the various amino functions of a polyamine. These protecting groups can be removed under distinct reaction conditions without affecting the others.[12] For example, one could use an acid-labile Boc group on one amine, a base-labile Fmoc group on another, and a hydrogenolysis-cleavable Cbz group on a third. This allows for the sequential and selective deprotection of each amino group.[11]

Q3: Are there any non-acidic methods for Boc deprotection?

While acidic conditions are the most common, thermal deprotection is a viable alternative. This method involves heating the Boc-protected amine in a suitable solvent, often in a continuous flow reactor, to induce cleavage of the Boc group.[5] This can be particularly useful for substrates that are sensitive to strong acids.

Q4: How can I monitor the progress of my deprotection reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to the starting material and expected product, one can determine the extent of the reaction and the presence of any side products.[1]

Quantitative Data Summary

MethodDeprotecting Agent/ConditionsSubstrateYield of Mono-deprotected ProductReference
Acid-mediated1 eq. HCl, then Boc₂OEthylenediamine87% (mono-protected)[2]
Acid-mediated1 eq. TFA, then Boc₂O, 10 mol% I₂Bispidine55% (mono-protected)[2]
Thermal Flow170 °Cbis-Boc Diamine70% (isolated)[5]
Acid-mediatedMe₃SiCl (as HCl source), then Boc₂OCyclohexane-1,2-diamine66% (mono-protected)[13]

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of a Diamine using in situ Generated HCl [13]

  • To a stirred solution of the diamine (1 eq) in anhydrous methanol (B129727) at 0 °C, slowly add chlorotrimethylsilane (B32843) (Me₃SiCl) (1 eq).

  • Allow the mixture to warm to room temperature.

  • Add water (1 mL), followed by a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1 eq) in methanol.

  • Stir the mixture at room temperature for 1 hour.

  • Dilute the reaction with water and wash with diethyl ether to remove any di-Boc product.

  • Adjust the pH of the aqueous layer to >12 with 2N NaOH.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the mono-Boc protected diamine.

Protocol 2: Selective Thermal Deprotection of a Bis-Boc Diamine in Continuous Flow [5]

  • Prepare a solution of the bis-Boc diamine in a suitable solvent (e.g., acetonitrile/acetone mixture).

  • Set up a continuous flow reactor with the desired temperature (e.g., 170 °C) and residence time.

  • Pump the solution of the bis-Boc diamine through the heated reactor.

  • Collect the output from the reactor.

  • The crude reaction mixture can then be purified by chromatography to isolate the mono-deprotected product.

Visualizations

selective_deprotection_workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_outcome Reaction Outcome cluster_purification Purification cluster_final Final Product BisBoc Bis-Boc Protected Polyamine Deprotection Selective Deprotection (e.g., Acidic Conditions) BisBoc->Deprotection Mixture Crude Reaction Mixture Deprotection->Mixture Mono Mono-deprotected Product Di Di-deprotected Byproduct SM Unreacted Starting Material Purify Chromatography Mixture->Purify Final Isolated Mono-deprotected Polyamine Purify->Final

Caption: Workflow for selective deprotection of bis-Boc polyamines.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Problem Low Selectivity for Mono-deprotection Cause1 Non-selective Conditions Problem->Cause1 Cause2 High Reaction Rate/Temp Problem->Cause2 Cause3 Steric Effects Problem->Cause3 Sol1 Stoichiometric Acid Control Cause1->Sol1 Sol2 Lower Reaction Temperature Cause2->Sol2 Sol3 Alternative Methods Cause3->Sol3

Caption: Troubleshooting logic for low selectivity.

References

Navigating the Challenges of Protected Polyamine Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our technical support center dedicated to addressing the solubility challenges of protected polyamines in organic solvents. This guide provides practical troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-protected polyamine poorly soluble in common organic solvents?

A1: The solubility of a protected polyamine is influenced by several factors. The tert-Butyloxycarbonyl (Boc) group, while an excellent protecting group, is bulky and hydrophobic. This significantly increases the nonpolar character of the polyamine, leading to reduced solubility in more polar organic solvents. Furthermore, the overall molecular weight of the protected polyamine plays a role; larger molecules generally exhibit lower solubility. In some cases, if the molecule also contains acidic and basic functional groups, it can exist as a zwitterion, which can also lead to poor solubility in a range of solvents.[1]

Q2: What are the best general-purpose solvents for dissolving protected polyamines?

A2: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are frequently used solvents for reactions involving Boc-protected polyamines.[2] For more polar protected polyamines or those with multiple protecting groups, Dimethyl sulfoxide (B87167) (DMSO) can be an effective solvent. However, the choice of solvent is highly dependent on the specific protected polyamine and the subsequent reaction conditions. For example, a 12-mer polyamine heavily protected with Ns (nosyl) groups was found to be soluble only in DMF and pyridine.[3]

Q3: Can I heat the mixture to dissolve my protected polyamine?

A3: Gentle heating can be an effective method to increase the solubility of your protected polyamine. However, it is crucial to consider the thermal stability of your compound and the boiling point of the solvent. Excessive heat can lead to the degradation of the protected polyamine or evaporation of the solvent. It is recommended to heat the mixture gently while stirring and to monitor for any signs of decomposition.

Q4: My protected polyamine precipitates out of solution when I add another reagent. What should I do?

A4: This is a common issue that can arise from a change in the solvent polarity or a chemical reaction that forms a less soluble species. First, try adding a co-solvent to increase the overall solvating power of the mixture. If this is not feasible for your reaction, consider adding the reagent more slowly or at a different temperature. It may also be necessary to choose a different solvent system for the reaction that can accommodate both the protected polyamine and the reagent.

Q5: Are there any alternatives to common organic solvents for dissolving protected polyamines?

A5: While less common, the use of co-solvent mixtures can be explored. For instance, a mixture of a good solvent (like DMF or DMSO) with a poorer solvent in which the reactants are still soluble can sometimes improve reaction conditions. For certain applications, particularly in the context of drug delivery, formulation strategies such as the use of cyclodextrins to form inclusion complexes can enhance solubility in aqueous or mixed solvent systems.

Troubleshooting Guide

Problem 1: Protected Polyamine Fails to Dissolve

Symptoms:

  • Solid material remains suspended in the solvent even after prolonged stirring.

  • The solution appears cloudy or as a slurry.

Possible Causes:

  • Insufficient solvent volume.

  • Inappropriate solvent choice.

  • Low temperature.

  • The compound is highly crystalline.

Troubleshooting Workflow:

G start Start: Protected Polyamine Insoluble increase_solvent Increase Solvent Volume start->increase_solvent sonicate Apply Sonication increase_solvent->sonicate Still Insoluble success Success: Compound Dissolved increase_solvent->success Soluble gentle_heat Apply Gentle Heat sonicate->gentle_heat Still Insoluble sonicate->success Soluble change_solvent Select a More Polar/Apolar Solvent gentle_heat->change_solvent Still Insoluble gentle_heat->success Soluble cosolvent Add a Co-solvent change_solvent->cosolvent Still Insoluble change_solvent->success Soluble cosolvent->success Soluble failure Failure: Consult Further cosolvent->failure Still Insoluble

Caption: Troubleshooting workflow for an insoluble protected polyamine.

Problem 2: Precipitation Upon Cooling

Symptoms:

  • The compound dissolves at an elevated temperature but crashes out of solution as it cools to room temperature.

Possible Causes:

  • The compound has low solubility at room temperature in the chosen solvent.

  • The solution is supersaturated.

Troubleshooting Steps:

  • Re-heat the solution: Gently warm the mixture to re-dissolve the precipitate.

  • Add more solvent: While warm, add more of the same solvent to decrease the concentration.

  • Add a co-solvent: Introduce a small amount of a stronger solvent to improve overall solubility at room temperature.

  • Maintain elevated temperature: If the subsequent reaction can be performed at a higher temperature, maintain the heat throughout the process.

Problem 3: Oily Residue Instead of a Solid

Symptoms:

  • Upon concentration or precipitation, the protected polyamine forms an oil rather than a solid.

Possible Causes:

  • The presence of residual solvent.

  • The compound is amorphous or has a low melting point.

  • Impurities are present.

Troubleshooting Steps:

  • High-vacuum drying: Use a high-vacuum pump to remove trace amounts of solvent.

  • Trituration: Add a non-solvent in which the desired compound is insoluble but the impurities are soluble. This can often induce solidification.

  • Chromatography: Purify the compound using column chromatography to remove impurities that may be inhibiting crystallization.

Quantitative Solubility Data

Obtaining exact quantitative solubility data for the vast array of protected polyamines is challenging due to the proprietary nature of much of this research. However, the following table provides a representative summary of solubility characteristics for some common protected polyamines based on literature and supplier information.

Protected PolyamineProtecting GroupCommon Solvents (Qualitative Solubility)
N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine BocSoluble in DMF and Dichloromethane.[2]
N¹,N¹²-Bis(tert-butoxycarbonyl)spermine BocGenerally soluble in chlorinated solvents and polar aprotic solvents.
N-Cbz-spermidine CbzExpected to be soluble in solvents like Dichloromethane, Chloroform, and Ethyl Acetate.
N-Alloc-putrescine AllocLikely soluble in THF and Dichloromethane.
Heavily Ns-protected 12-mer polyamine NsInsoluble in most common organic solvents except for DMF and pyridine.[3]

Experimental Protocols

Protocol 1: General Procedure for Dissolving a Boc-Protected Polyamine

Objective: To solubilize a Boc-protected polyamine for subsequent reaction or analysis.

Materials:

  • Boc-protected polyamine

  • Chosen solvent (e.g., Dichloromethane, DMF, DMSO)

  • Stir bar and magnetic stir plate

  • Appropriate glassware (e.g., round-bottom flask)

  • Optional: Water bath or heating mantle, sonicator

Procedure:

  • Weigh the desired amount of the Boc-protected polyamine and add it to a clean, dry flask.

  • Add a stir bar to the flask.

  • Add the chosen solvent to the flask. A starting concentration of 0.1 M is a reasonable starting point, but this may need to be adjusted.

  • Stir the mixture at room temperature for 10-15 minutes.

  • If the compound has not fully dissolved, try one or more of the following troubleshooting steps:

    • Sonication: Place the flask in a sonicator bath for 5-10 minute intervals.

    • Gentle Heating: Gently warm the flask in a water bath. Start with a low temperature (e.g., 40 °C) and gradually increase if necessary, being careful not to exceed the boiling point of the solvent.

    • Increase Solvent Volume: Add more solvent in small increments until the compound dissolves.

Protocol 2: Selective Protection of Primary Amines in Spermidine (B129725) with Boc₂O

Objective: To selectively protect the primary amino groups of spermidine, a common precursor in many syntheses.

Materials:

Workflow Diagram:

G start Dissolve Spermidine in DMF add_boc Add Boc₂O Solution start->add_boc stir Stir Overnight at RT add_boc->stir concentrate Remove Solvent in vacuo stir->concentrate add_water Add Water concentrate->add_water acidify Adjust pH to 3 with HCl add_water->acidify extract1 Extract with CH₂Cl₂ acidify->extract1 basify Make Aqueous Phase Alkaline with NaOH extract1->basify extract2 Extract with CH₂Cl₂ basify->extract2 dry Dry Organic Phases over Na₂SO₄ extract2->dry final_concentrate Filter and Concentrate dry->final_concentrate product N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine final_concentrate->product

Caption: Experimental workflow for the Boc-protection of spermidine.

Procedure: [2]

  • Dissolve spermidine (e.g., 1.08 g, 7.40 mmol) in DMF.

  • In a separate container, prepare a solution of di-tert-butyl dicarbonate in DMF. Use 1.1 equivalents of Boc₂O for each primary amino group.

  • Add the Boc₂O solution to the spermidine solution.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the DMF under reduced pressure (in vacuo).

  • To the resulting residue, add 25 mL of water.

  • Adjust the pH of the aqueous solution to 3 by adding a 2 M aqueous HCl solution.

  • Extract the aqueous phase twice with 50 mL portions of CH₂Cl₂.

  • Make the aqueous phase strongly alkaline by adding a 2 M aqueous NaOH solution.

  • Extract the product from the alkaline aqueous phase three times with 80 mL portions of CH₂Cl₂.

  • Combine the organic phases from the alkaline extraction, dry them over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the desired product.

Safe Handling and Disposal

Handling:

  • Always work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene are often suitable), and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Wash hands thoroughly after handling protected polyamines and the solvents used.

Disposal:

  • Dispose of all chemical waste, including unused protected polyamines and their solutions, in accordance with local, state, and federal regulations.

  • Do not pour organic solvents or solutions of protected polyamines down the drain.

  • Collect waste in properly labeled, sealed containers.

  • Segregate halogenated and non-halogenated solvent waste.

  • Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc (tert-butyloxycarbonyl) deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for overcoming incomplete deprotection in your experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to help you navigate common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection?

Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures may not be enough for the complete removal of the Boc group.[1] While many deprotections occur at room temperature, some substrates may need longer times or gentle heating.[1]

  • Steric Hindrance: The bulky nature of the substrate, such as in N-methylated amino acids or large PEG linkers, can sterically hinder the acid's approach to the Boc-protected amine, slowing the reaction rate.[1][2]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), if the resin does not swell properly in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[2] Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in dichloromethane (B109758) (DCM), which may result in lower purity peptides.[2]

  • Solvent Issues: The choice of solvent is critical to ensure that both the substrate and the acid are fully solvated. DCM is a common and effective solvent for TFA-mediated deprotection.[1]

Q2: How can I monitor the progress of the deprotection reaction?

Effective monitoring is key to ensuring complete deprotection while minimizing side reactions. The two most common methods are:

  • Thin-Layer Chromatography (TLC): TLC is a fast and convenient way to qualitatively track the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a lower Rf value.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction, allowing you to measure the amounts of starting material, product, and any side products.[1][3]

Q3: What are common side reactions during Boc deprotection and how can I prevent them?

The most common side reaction is the alkylation of nucleophilic residues by the tert-butyl cation generated during Boc cleavage.[2][4] This is particularly problematic for sensitive amino acids like methionine, cysteine, and tryptophan.[5]

To prevent this, scavengers should be added to the deprotection cocktail. Scavengers are molecules that react with and "trap" the reactive tert-butyl cations.[6] Common scavengers include:

  • Triisopropylsilane (TIS)

  • Triethylsilane (TES)

  • Thioanisole

  • Dimethyl Sulfide (DMS)

Q4: Are there milder alternatives to TFA for Boc deprotection?

Yes, for substrates sensitive to strong acids, several milder conditions can be used:

  • 4M HCl in 1,4-dioxane[5]

  • 1M HCl in ethyl acetate[5]

  • Lewis acids such as ZnBr₂ and SnCl₄[5][7]

  • Aqueous phosphoric acid[5][8]

  • Thermal deprotection, which involves heating the Boc-protected compound, is a catalyst-free option, though it may require high temperatures.[5]

Troubleshooting Guide

Issue: Incomplete Deprotection

  • Symptom: Presence of starting material detected by TLC, LC-MS, or NMR after the expected reaction time. Low yield of the desired amine.[5]

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Acid Concentration Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[1] For solid-phase synthesis, a 55% TFA/DCM mixture can be more effective than 100% TFA due to better resin swelling.[2][5]
Insufficient Reaction Time Extend the reaction time and monitor progress at regular intervals (e.g., 30 min, 1 hr, 2 hr) using TLC or LC-MS to determine the optimal time.[2]
Low Reaction Temperature While most Boc deprotections are performed at room temperature, gently warming the reaction (e.g., to 40°C) can increase the rate.[9] Use with caution for sensitive substrates.
Steric Hindrance For sterically hindered substrates, a combination of increased acid concentration and longer reaction time is often necessary.[2]
Poor Solubility Ensure the substrate is fully dissolved in the reaction solvent. If necessary, a co-solvent can be added.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in Dichloromethane (DCM)

This protocol is suitable for a wide range of substrates.

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)[10]

  • Dichloromethane (DCM), anhydrous[4]

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.[4]

  • Cool the solution to 0°C in an ice bath.[1]

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[1] For substrates with acid-sensitive groups, consider adding a scavenger like TIS (2.5-5% v/v).[1]

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[1][7]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[11]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[5]

  • To remove residual TFA, co-evaporate with toluene (B28343) (2-3 times).[2] The resulting TFA salt of the deprotected amine can often be used directly.[1]

Protocol 2: Boc Deprotection using HCl in Dioxane

This method is considered milder than TFA and is useful for substrates with other acid-sensitive groups.[5]

Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-dioxane[11]

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Suspend or dissolve the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[7][11]

  • Stir the mixture at room temperature for 1-4 hours.[11]

  • Monitor the reaction progress by TLC or LC-MS.[11]

  • Upon completion, the product often precipitates as the hydrochloride salt.[11]

  • Collect the solid by filtration and wash with diethyl ether.[11]

Work-up Procedures
  • For TFA salts: If the free amine is required, the crude TFA salt can be dissolved in a suitable organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[1][11] The organic layer is then dried and concentrated.[11]

  • Using Basic Resin: For a non-aqueous workup, the crude reaction mixture can be stirred with a basic resin (e.g., Amberlyst A-21) to scavenge the acid, followed by filtration and evaporation of the solvent.[12][13]

Data Presentation

Comparison of Common Boc Deprotection Conditions
Reagent/ConditionTypical ConcentrationSolventTemperatureTypical Reaction TimeNotes
TFA 20-50% (v/v)[1]DCM[1]0°C to RT[1]30 min - 2 hr[5]Most common method; scavengers recommended for sensitive substrates.
HCl 4M[5]1,4-Dioxane[5]RT[11]1 - 4 hr[11]Milder than TFA; product precipitates as HCl salt.
ZnBr₂ 2-3 equivalents[7]DCM[7]RTOvernight[14]Lewis acid condition, suitable for acid-sensitive molecules.
Thermal N/AToluene, Dioxane/Water[15][16]100-240°C[5][15]15 min - several hours[7][15]Catalyst-free; high temperatures may not be suitable for all substrates.[5]

Visualizations

Boc Deprotection Troubleshooting Workflow

start Incomplete Boc Deprotection Observed check_conditions Review Reaction Conditions: - Acid Concentration? - Reaction Time? - Temperature? start->check_conditions increase_acid Increase Acid Concentration (e.g., 20% -> 50% TFA) check_conditions->increase_acid Low extend_time Extend Reaction Time (Monitor by TLC/LC-MS) check_conditions->extend_time Short increase_temp Increase Temperature (e.g., RT -> 40°C) check_conditions->increase_temp Low check_substrate Is the substrate sterically hindered or prone to side reactions? increase_acid->check_substrate extend_time->check_substrate increase_temp->check_substrate add_scavengers Add Scavengers (e.g., TIS, Thioanisole) check_substrate->add_scavengers Yes, side reactions milder_conditions Consider Milder Conditions (e.g., HCl/Dioxane, Lewis Acid) check_substrate->milder_conditions Yes, acid sensitive complete Deprotection Complete check_substrate->complete No add_scavengers->complete milder_conditions->complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Mechanism of Acid-Catalyzed Boc Deprotection

cluster_0 1. Protonation cluster_1 2. Formation of tert-butyl cation cluster_2 3. Decarboxylation cluster_3 4. Formation of Amine Salt BocN R-NH-Boc ProtonatedBocN R-NH-Boc(H+) BocN->ProtonatedBocN + H+ Hplus H+ ProtonatedBocN2 R-NH-Boc(H+) CarbamicAcid R-NH-COOH CarbamicAcid2 R-NH-COOH tBu (CH₃)₃C⁺ ProtonatedBocN2->CarbamicAcid ProtonatedBocN2->tBu Amine R-NH₂ CarbamicAcid2->Amine CO2 CO₂ CarbamicAcid2->CO2 Amine2 R-NH₂ AmineSalt R-NH₃⁺ Amine2->AmineSalt + H+ Hplus2 H+

Caption: The four-step mechanism of Boc deprotection using TFA.[4]

References

Technical Support Center: Purification of Crude 1,9-Bis-boc-1,5,9-triazanonane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1,9-Bis-boc-1,5,9-triazanonane. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material.

Troubleshooting Guide

This section addresses common issues encountered during the purification of crude this compound.

Problem Possible Cause(s) Suggested Solution(s)
Product is an oil, not a solid Residual solventDry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
Presence of impuritiesPurify the oil using column chromatography. Attempt to induce crystallization by dissolving the oil in a minimal amount of a polar solvent and adding a non-polar solvent until turbidity is observed.
Streaking on TLC plate The compound is a polyamine, which can interact strongly with the acidic silica (B1680970) gel.Add a small amount of a basic modifier, such as 0.5-1% triethylamine, to the TLC mobile phase.
Sample is too concentratedDilute the sample before spotting it on the TLC plate.
Poor separation in column chromatography Inappropriate solvent systemOptimize the solvent system using TLC. A good starting point is a mixture of dichloromethane (B109758)/methanol (B129727) or ethyl acetate/hexane (B92381).
Column overloadingUse an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Column packed improperlyEnsure the silica gel is packed uniformly without any cracks or channels.
Low yield after purification Product loss during workupMinimize the number of transfer steps. Ensure complete extraction from aqueous layers.
Decomposition on silica gelIf the compound is suspected to be unstable on silica, consider using a different purification method like crystallization or using a less acidic stationary phase (e.g., neutral alumina).
Product purity does not improve after chromatography Co-eluting impuritiesTry a different solvent system with different polarity. Consider using a different stationary phase (e.g., alumina, C18).
Impurities have very similar properties to the productConsider derivatization to a salt (e.g., hydrochloride) which may have different crystallization properties.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are likely residual starting materials from the synthesis, such as the parent polyamine (1,5,9-triazanonane), and partially protected intermediates (mono-Boc derivative). Over-protection to yield a tri-Boc derivative is also a possibility, though less likely for the secondary amine under standard conditions.

Q2: What is a good starting solvent system for column chromatography?

A2: A good starting point for silica gel column chromatography is a gradient elution with dichloromethane (DCM) and methanol (MeOH). Start with 100% DCM and gradually increase the percentage of MeOH. For example, a gradient of 0% to 10% methanol in dichloromethane is often effective for separating Boc-protected polyamines. Always optimize the solvent system with Thin Layer Chromatography (TLC) first to ensure good separation.

Q3: My compound is an oil. How can I crystallize it?

A3: If your purified this compound is an oil, you can attempt to induce crystallization. Dissolve the oil in a minimal amount of a solvent in which it is soluble (e.g., diethyl ether, dichloromethane). Then, slowly add a non-polar solvent in which the compound is likely insoluble (e.g., hexane, pentane) until the solution becomes cloudy. Let the solution stand, preferably at a low temperature (e.g., 4°C or -20°C), to allow crystals to form. Seeding with a small crystal of the pure compound, if available, can also promote crystallization.

Q4: How can I monitor the progress of the purification?

A4: Thin Layer Chromatography (TLC) is the most common method to monitor the purification. Use a suitable solvent system (e.g., 9:1 DCM:MeOH) and visualize the spots using a potassium permanganate (B83412) stain or ninhydrin (B49086) stain (note: Boc-protected amines may require heating to stain well with ninhydrin). The pure product should appear as a single spot.

Q5: What are the expected analytical characteristics of pure this compound?

A5: The pure compound is typically a solid with a purity of >97%.[1] The molecular weight is 331.46 g/mol . An example ¹H NMR spectrum can often be found on supplier websites, such as BroadPharm, which can be used for comparison.[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general method for the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Hexane

  • Ethyl acetate

  • TLC plates (silica gel 60 F254)

  • Potassium permanganate stain

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems to find the optimal separation. Good starting points are:

      • 95:5 DCM:MeOH

      • 90:10 DCM:MeOH

      • 80:20 Ethyl acetate:Hexane

    • Add 0.5% TEA to the mobile phase if streaking is observed.

    • The ideal solvent system should give the product an Rf value of approximately 0.3.

  • Column Preparation:

    • Choose an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent to obtain a free-flowing powder.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the least polar solvent system determined from the TLC analysis.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol).

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Crystallization from a Solvent/Anti-Solvent System

This protocol is suitable for inducing crystallization of the purified product if it is obtained as an oil.

Materials:

  • Purified this compound (as an oil)

  • Diethyl ether

  • Hexane (or pentane)

  • Glass vial or flask

Procedure:

  • Dissolve the oily product in a minimal amount of diethyl ether.

  • Slowly add hexane dropwise while stirring until the solution becomes persistently cloudy.

  • If the solution becomes too cloudy, add a few drops of diethyl ether to redissolve the precipitate.

  • Cap the vial/flask and allow it to stand at room temperature. For slower crystallization, place it in a refrigerator (4°C) or freezer (-20°C).

  • Once crystals have formed, collect them by filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude Product tlc TLC Analysis crude->tlc Optimize Solvent column Column Chromatography crude->column Load Sample tlc->column Select Eluent fractions Collect Fractions column->fractions crystallization Crystallization pure_product Pure Product crystallization->pure_product fractions->tlc Monitor combine Combine Pure Fractions fractions->combine evaporate Evaporate Solvent combine->evaporate evaporate->crystallization If Oily evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_issues Troubleshooting Steps cluster_solutions Solutions start Crude Product purification Purification Attempt (Chromatography/Crystallization) start->purification analysis Purity Check (TLC/NMR) purification->analysis pure Pure Product (>97%) analysis->pure Yes impure Product is Impure analysis->impure No streaking Streaking on TLC? impure->streaking oily Product is an oil? streaking->oily No add_tea Add TEA to eluent streaking->add_tea Yes poor_sep Poor Separation? oily->poor_sep No recrystallize Attempt recrystallization oily->recrystallize Yes optimize_solvent Re-optimize solvent system poor_sep->optimize_solvent Yes add_tea->purification recrystallize->purification optimize_solvent->purification

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Preventing Side Product Formation in Polyamine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for polyamine alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies, ensuring high yields of desired products while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in polyamine alkylation and why does it form?

The most prevalent side product is the result of over-alkylation, where the target mono-alkylated polyamine reacts further with the alkylating agent. This leads to the formation of di-, tri-, and even quaternary ammonium (B1175870) salts. This occurs because the newly formed secondary or tertiary amine is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction that results in a complex and difficult-to-separate mixture of products.[1]

Q2: How can over-alkylation be minimized?

Several strategies can be employed to control the selectivity of polyamine alkylation and minimize over-alkylation:

  • Use of Protecting Groups: Temporarily blocking one or more amine functionalities with a protecting group, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, is a highly effective method. This allows for the selective alkylation of the unprotected amine.[1]

  • Reductive Amination: This method involves the reaction of a polyamine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced. It is a more controlled process than direct alkylation with alkyl halides and significantly reduces the formation of over-alkylation products.[1][2]

  • Control of Reaction Conditions: Careful optimization of stoichiometry (using a large excess of the starting polyamine), reaction temperature, and solvent can favor mono-alkylation.[1]

  • Use of Specialized Catalysts: Certain catalysts can offer high selectivity for mono-alkylation, particularly in reactions involving alcohols as alkylating agents.

Q3: What are the advantages of using protecting groups?

Protecting groups offer a robust strategy for achieving selective alkylation. By masking more reactive amine sites, you can direct the alkylation to a specific nitrogen atom within the polyamine chain. This approach is particularly useful for the synthesis of complex polyamine derivatives where regioselectivity is crucial. The two most common protecting groups for amines are Boc and Cbz, which can be selectively removed under different conditions, allowing for orthogonal protection strategies.[3]

Q4: When is reductive amination a better choice than direct alkylation?

Reductive amination is generally a better choice when you need to avoid the common problem of over-alkylation seen with direct alkylation using alkyl halides.[4] It is a more controlled, often one-pot reaction that provides higher yields of the desired mono-alkylated product.[5][6] It is particularly advantageous when working with sensitive substrates, as the reaction conditions are typically milder.

Troubleshooting Guides

Issue 1: Low yield of the desired mono-alkylated product and a complex mixture of products.

  • Potential Cause: Over-alkylation due to the high nucleophilicity of the initially formed product.

  • Solution:

    • Adjust Stoichiometry: Increase the excess of the starting polyamine relative to the alkylating agent. A larger excess of the nucleophile will increase the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.

    • Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation step more significantly than the first, thus improving selectivity for the mono-alkylated product.

    • Employ a Protecting Group Strategy: Protect the more reactive amine centers with a suitable protecting group (e.g., Boc or Cbz) to force alkylation at the desired position.

    • Switch to Reductive Amination: This method inherently avoids over-alkylation issues.

Issue 2: The protecting group is prematurely cleaved during the alkylation reaction.

  • Potential Cause: The reaction conditions are too harsh for the chosen protecting group.

  • Solution:

    • Select a More Robust Protecting Group: If using a Boc group, which is acid-labile, ensure the reaction conditions are not acidic. If acidity is unavoidable, consider switching to a Cbz group, which is more stable to acid but can be removed by hydrogenolysis.[3][7]

    • Modify Reaction Conditions: Avoid high temperatures and strongly acidic or basic conditions that could lead to the cleavage of the protecting group.

Issue 3: Difficulty in removing the protecting group after alkylation.

  • Potential Cause: Incomplete deprotection reaction or side reactions occurring during deprotection.

  • Solution:

    • Optimize Deprotection Conditions: For Boc deprotection, ensure a sufficiently strong acid (e.g., trifluoroacetic acid in dichloromethane) and adequate reaction time. For Cbz deprotection via hydrogenolysis, ensure the catalyst (e.g., Pd/C) is active and the hydrogen pressure is adequate.

    • Troubleshoot Catalyst Poisoning: If other functional groups are present in the molecule (e.g., sulfur-containing groups), they may poison the catalyst used for Cbz deprotection. In such cases, alternative deprotection methods may be necessary.

Issue 4: The reductive amination reaction is not proceeding to completion.

  • Potential Cause: Inefficient imine formation or ineffective reducing agent.

  • Solution:

    • Optimize pH: Imine formation is often pH-dependent. A slightly acidic medium is typically required.

    • Use a Suitable Reducing Agent: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used for reductive amination as they are less reactive towards the starting carbonyl compound and selectively reduce the imine.[4]

    • Remove Water: The formation of the imine intermediate involves the elimination of water. Using a dehydrating agent can help drive the equilibrium towards the imine, thus improving the overall reaction rate.

Data Presentation: Impact of Reaction Parameters on Selectivity

While specific quantitative data is highly dependent on the specific polyamine and alkylating agent used, the following tables summarize the general effects of key reaction parameters on the selectivity of mono-alkylation versus over-alkylation.

Table 1: Effect of Stoichiometry on Mono-alkylation Selectivity

Ratio of Polyamine to Alkylating AgentExpected Mono-alkylation SelectivityLikelihood of Over-alkylation
1:1Low to ModerateHigh
3:1Moderate to HighModerate
5:1 or greaterHighLow

Table 2: Effect of Temperature on Mono-alkylation Selectivity

Reaction TemperatureExpected Mono-alkylation SelectivityGeneral Observation
Low (e.g., 0 °C)HighSlower reaction rates may require longer reaction times.
Room TemperatureModerate to HighA good starting point for optimization.
ElevatedLowIncreased rates of both mono- and poly-alkylation, often favoring the latter.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Polyamine

This protocol describes the selective protection of primary amino groups.

  • Materials:

  • Procedure:

    • Dissolve the polyamine (1.0 equivalent) in DMF or CH₂Cl₂.

    • Add a solution of di-tert-butyl dicarbonate in the same solvent. Use 1.1 equivalents of Boc₂O per primary amino group.[8]

    • Stir the reaction mixture at room temperature overnight.

    • Remove the solvent under reduced pressure.

    • Perform an aqueous workup to remove any water-soluble impurities.

    • Extract the product with an organic solvent like dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the Boc-protected polyamine.

Protocol 2: General Procedure for Cbz Protection of an Amine

This protocol is a general procedure for the Cbz-protection of amines.

  • Materials:

  • Procedure:

    • Dissolve the amine (1.0 equivalent) in a 2:1 mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium bicarbonate to the solution.

    • Slowly add benzyl chloroformate dropwise to the reaction mixture while maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 20 hours, monitoring the progress by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the Cbz-protected amine.[9]

Protocol 3: General Procedure for Reductive Amination

This is a one-pot procedure for the reductive amination of an aldehyde or ketone.

  • Materials:

    • Aldehyde or Ketone

    • Amine

    • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Methanol or other suitable solvent

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the aldehyde or ketone and the amine in the chosen solvent.

    • Add a catalytic amount of acetic acid to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add the reducing agent (NaBH₃CN or NaBH(OAc)₃) portion-wise.

    • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to obtain the alkylated amine.

Visualizations

OverAlkylation Polyamine Primary Polyamine (R-NH2) MonoAlkylated Mono-alkylated Product (R-NHR') Polyamine->MonoAlkylated k1 AlkylatingAgent Alkylating Agent (R'-X) DiAlkylated Di-alkylated Product (R-NR'2) MonoAlkylated->DiAlkylated k2 > k1 Quaternary Quaternary Salt (R-N+R'3 X-) DiAlkylated->Quaternary k3

Figure 1: Reaction pathway of over-alkylation.

SelectiveAlkylationWorkflow start Start: Polyamine protect Protect primary amines (e.g., with Boc) start->protect alkylate Alkylate unprotected secondary amine protect->alkylate deprotect Deprotect primary amines alkylate->deprotect product Desired selectively alkylated polyamine deprotect->product

Figure 2: Workflow for selective mono-alkylation using a protecting group strategy.

TroubleshootingFlowchart start Low yield of desired product? check_mixture Complex mixture observed? (TLC/LC-MS) start->check_mixture over_alkylation Likely over-alkylation. Increase polyamine excess. Lower temperature. check_mixture->over_alkylation Yes incomplete_reaction Incomplete reaction. Check reagent purity. Increase reaction time/temperature. check_mixture->incomplete_reaction No protecting_group_issue Using protecting groups? incomplete_reaction->protecting_group_issue deprotection_problem Check deprotection conditions. Consider alternative methods. protecting_group_issue->deprotection_problem Yes reductive_amination_issue Using reductive amination? protecting_group_issue->reductive_amination_issue No alkylation_problem Optimize alkylation conditions (solvent, base). reductive_amination_issue->alkylation_problem No imine_formation_problem Optimize pH. Use dehydrating agent. reductive_amination_issue->imine_formation_problem Yes reduction_problem Check reducing agent activity. imine_formation_problem->reduction_problem

Figure 3: Troubleshooting decision tree for polyamine alkylation.

References

Navigating the Synthesis of 1,9-Bis-boc-1,5,9-triazanonane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key chemical building blocks is a critical yet often challenging endeavor. This technical support center provides a comprehensive guide to scaling up the synthesis of 1,9-Bis-boc-1,5,9-triazanonane, a valuable linker molecule. Here, we address common issues encountered during its preparation through detailed troubleshooting guides and frequently asked questions, ensuring a smoother and more efficient synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common and direct precursor for the synthesis of this compound is spermidine (B129725). The target molecule is essentially N¹,N⁹-di-Boc-protected spermidine.

Q2: What are the critical reaction parameters to control for selective Boc protection of the primary amines of spermidine?

A2: The key to achieving selective protection of the two primary amines over the secondary amine lies in the careful control of stoichiometry and reaction conditions. Using a slight excess of the Boc-protecting agent (like di-tert-butyl dicarbonate (B1257347), Boc₂O) and an appropriate base in a suitable solvent are crucial. The reaction temperature and time also play significant roles in minimizing side products.

Q3: What are the typical impurities observed in the synthesis of this compound?

A3: Common impurities include the mono-Boc protected spermidine, the fully protected (tri-Boc) spermidine, and unreacted spermidine. Depending on the work-up procedure, byproducts from the decomposition of the Boc anhydride (B1165640) may also be present.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable solvent system (e.g., dichloromethane (B109758)/methanol (B129727) with a small amount of ammonium (B1175870) hydroxide) can effectively separate the starting material, the desired di-Boc product, and the mono- and tri-Boc byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q5: What are the recommended methods for purifying the final product?

A5: Column chromatography on silica (B1680970) gel is the most common method for purifying this compound on a laboratory scale. A gradient elution with a solvent system like dichloromethane and methanol is typically effective. For larger scales, crystallization or selective precipitation might be more practical alternatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of the Desired Di-Boc Product - Insufficient amount of Boc anhydride.- Incomplete reaction.- Suboptimal reaction temperature.- Inefficient purification.- Use a slight excess (2.1-2.2 equivalents) of Boc anhydride.- Increase the reaction time and monitor by TLC until the starting material is consumed.- Optimize the reaction temperature; room temperature to slightly elevated temperatures (e.g., 40°C) can improve the rate.- Optimize the column chromatography conditions (e.g., solvent gradient, silica gel loading).
Formation of Significant Amounts of Mono-Boc Spermidine - Insufficient Boc anhydride.- Short reaction time.- Ensure at least 2.0 equivalents of Boc anhydride are used.- Extend the reaction time to allow for the second Boc protection to occur.
Formation of Significant Amounts of Tri-Boc Spermidine - Excess Boc anhydride.- Prolonged reaction time at elevated temperatures.- Use of a highly activating base.- Use a stoichiometric amount or only a slight excess of Boc anhydride.- Monitor the reaction closely by TLC and stop it once the di-Boc product is maximized.- Consider using a milder base or controlling the amount of a strong base.
Difficult Purification / Co-elution of Products - Similar polarities of the desired product and byproducts.- Use a shallower solvent gradient during column chromatography.- Consider using a different stationary phase for chromatography (e.g., alumina).- Attempt to crystallize the crude product from a suitable solvent system.
Product is an Oil Instead of a Solid - Presence of residual solvent.- Presence of impurities.- Ensure the product is thoroughly dried under high vacuum.- Re-purify the product by column chromatography or attempt crystallization. The pure compound is reported as a white solid.[1]
Inconsistent Results Upon Scale-up - Inefficient mixing.- Poor temperature control (exotherm).- Slower rate of reagent addition.- Use an appropriate overhead stirrer for efficient mixing on a larger scale.- Use an ice bath to control the initial exotherm upon addition of Boc anhydride.- Add the Boc anhydride solution portion-wise or via a dropping funnel to maintain better control over the reaction.

Experimental Protocols

A detailed methodology for the synthesis of this compound (N¹,N⁸-Bis(tert-butoxycarbonyl)spermidine) is provided below, based on established literature procedures.[1]

Materials:

  • Spermidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve spermidine (1.0 eq) in DMF.

  • Add a solution of di-tert-butyl dicarbonate (2.1 eq) in DMF to the spermidine solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC (DCM:MeOH:NH₄OH, e.g., 90:9:1) to confirm the consumption of starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DMF.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound as a white solid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material Spermidine[1]
Reagent Di-tert-butyl dicarbonate (Boc₂O)[1]
Equivalents of Boc₂O 2.1[1]
Solvent DMF[1]
Reaction Temperature Room Temperature[1]
Reaction Time Overnight[1]
Yield 78%[1]
Physical Form White Solid[1]
Melting Point 70-72 °C[1]

Visualizing the Troubleshooting Workflow

To aid in navigating potential synthetic challenges, the following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G start Start Synthesis reaction Reaction: Spermidine + 2.1 eq Boc₂O in DMF start->reaction monitor Monitor by TLC reaction->monitor complete Reaction Complete? monitor->complete workup Workup & Purification complete->workup Yes incomplete Incomplete Reaction complete->incomplete No analyze Analyze Product (Yield, Purity) workup->analyze success Successful Synthesis analyze->success Acceptable troubleshoot_yield Troubleshoot Low Yield analyze->troubleshoot_yield Low Yield troubleshoot_purity Troubleshoot Purity Issues analyze->troubleshoot_purity Low Purity troubleshoot_yield->reaction Optimize Stoichiometry / Conditions troubleshoot_purity->workup Optimize Purification incomplete->reaction Continue Reaction / Adjust Conditions

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 1,9-Bis-boc-1,5,9-triazanonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for 1,9-Bis-boc-1,5,9-triazanonane, a key bifunctional linker in drug development and chemical synthesis, is critical for ensuring reproducibility and safety in downstream applications. Due to its lack of a UV chromophore, traditional High-Performance Liquid Chromatography (HPLC) with UV detection is not a viable method for purity assessment. This guide provides a comprehensive comparison of suitable HPLC-based methods and alternative analytical techniques, supported by experimental protocols and data presentation to aid researchers in selecting the optimal approach for their needs.

Challenges in Purity Analysis

This compound's structure, featuring two terminal tert-butyloxycarbonyl (Boc) protecting groups and a central secondary amine, presents a significant analytical challenge: it does not absorb ultraviolet (UV) light. This precludes the use of the most common and readily available HPLC detector, the UV-Vis detector. Consequently, alternative detection methods or analytical techniques are required for accurate purity profiling and quantification.

Overview of Analytical Techniques

This guide compares the following methods for the purity analysis of this compound:

  • High-Performance Liquid Chromatography (HPLC) with universal detectors:

    • Charged Aerosol Detection (CAD)

    • Evaporative Light Scattering Detection (ELSD)

    • Mass Spectrometry (MS)

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

  • Supercritical Fluid Chromatography (SFC)

The following sections detail the principles of each technique, present comparative data, and provide detailed experimental protocols.

High-Performance Liquid Chromatography (HPLC) with Universal Detectors

HPLC remains a powerful tool for purity analysis due to its high resolving power. For non-chromophoric compounds like this compound, the choice of detector is paramount.

Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD)

Both CAD and ELSD are "universal" detectors that do not rely on the optical properties of the analyte. The eluent from the HPLC is nebulized, the volatile mobile phase is evaporated, and the remaining non-volatile analyte particles are detected.[1] In CAD, these particles are charged and the charge is measured, while in ELSD, the particles scatter a light beam, and the scattered light is detected.[2]

Comparison of HPLC-CAD and HPLC-ELSD:

FeatureHPLC-CADHPLC-ELSD
Principle Measures the charge of aerosol particles.Measures the light scattered by aerosol particles.[2]
Sensitivity Generally higher, capable of detecting low nanogram levels.[3]Good, but often slightly less sensitive than CAD.[4]
Response Response is more uniform and less dependent on analyte properties.[5]Response can be influenced by particle size and shape.[1]
Linear Range Wider dynamic range.[3][4]Can have a more limited linear range.
Gradient Compatible with gradient elution.[6]Compatible with gradient elution.[2]
Optimization Requires optimization of nebulization and evaporation parameters.[7]Requires optimization of nebulization and evaporation parameters.[1]
Mass Spectrometry (MS)

HPLC coupled with Mass Spectrometry (HPLC-MS) is a highly specific and sensitive technique that can provide both quantitative data and structural information about the main component and any impurities.[8] This is particularly useful for identifying unknown peaks in the chromatogram.

Advantages of HPLC-MS:

  • High Specificity: Detection is based on the mass-to-charge ratio, providing high confidence in peak identity.

  • High Sensitivity: Capable of detecting trace-level impurities.

  • Structural Information: Fragmentation patterns can help elucidate the structure of unknown impurities.

Considerations for HPLC-MS:

  • Ionization: The analyte must be ionizable. Electrospray ionization (ESI) is typically suitable for polar molecules like this compound.

  • Mobile Phase: Requires volatile mobile phase buffers (e.g., ammonium (B1175870) formate (B1220265) or acetate) to be compatible with the MS interface.[9]

Alternative Purity Analysis Methods

Beyond conventional HPLC, other powerful techniques offer distinct advantages for the purity assessment of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[5][10] Purity is determined by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.[11][12]

Key Features of qNMR:

  • Accuracy and Precision: Highly accurate and precise when performed correctly.[13]

  • No Reference Standard Needed: Does not require a pure standard of this compound.

  • Non-destructive: The sample can be recovered after analysis.

  • Simultaneous Identification and Quantification: Provides structural confirmation and purity in a single experiment.[11]

Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. It is a normal-phase chromatographic technique that offers advantages for the separation of polar compounds.[14]

Advantages of SFC:

  • Speed: The low viscosity of the mobile phase allows for faster separations compared to HPLC.[3]

  • Reduced Solvent Consumption: Primarily uses CO2, reducing the use of organic solvents.[3]

  • Orthogonal Selectivity: Can provide different separation selectivity compared to reversed-phase HPLC.

SFC can be coupled with various detectors, including MS and ELSD, making it suitable for the analysis of non-chromophoric compounds.[15][16]

Comparison of Analytical Methods

MethodPrincipleThroughputInstrumentationKey AdvantagesKey Limitations
HPLC-CAD/ELSD Chromatographic separation followed by universal aerosol-based detection.[1]ModerateHPLC, CAD/ELSD detectorUniversal detection, gradient compatible.Requires non-volatile analytes, potential for non-linear response.[5]
HPLC-MS Chromatographic separation followed by mass-based detection.[8]ModerateHPLC, Mass SpectrometerHigh sensitivity and specificity, structural information.Requires ionizable analytes, more complex instrumentation.
qNMR Nuclear magnetic resonance signal intensity is proportional to the number of nuclei.[17]Low to ModerateNMR SpectrometerPrimary method, no analyte reference standard needed, high accuracy.[10]Lower sensitivity than chromatographic methods, requires a pure internal standard.
SFC-MS/ELSD Chromatographic separation using a supercritical fluid mobile phase.[14]HighSFC system, MS/ELSD detectorFast analysis, reduced organic solvent use, orthogonal selectivity.[3]Less common instrumentation, may require method development for polar analytes.

Potential Impurities in this compound

The synthesis of this compound typically involves the reaction of a polyamine precursor with Di-tert-butyl dicarbonate (B1257347) (Boc₂O). Potential process-related impurities that a suitable analytical method should be able to separate include:

  • Starting Material: Unreacted 1,5,9-triazanonane (spermidine).

  • Mono-Boc Species: 1-Boc-1,5,9-triazanonane and 9-Boc-1,5,9-triazanonane.

  • Over-protected Species: Tri-Boc-1,5,9-triazanonane.

  • By-products of Boc Protection: t-Butanol and residual Boc₂O.

  • Side-products from Deprotection: Alkylated by-products if acidic conditions are not well-controlled.

Experimental Protocols

HPLC-CAD/ELSD Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • CAD Settings:

    • Nebulizer Gas (Nitrogen): 35 psi

    • Evaporation Temperature: 35 °C

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C

    • Evaporator Temperature: 60 °C

    • Gas Flow (Nitrogen): 1.5 L/min

qNMR Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.

    • Add a suitable deuterated solvent (e.g., 0.75 mL of CDCl₃) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte (e.g., the protons on the carbons adjacent to the Boc-protected nitrogens) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample 1,9-Bis-boc- 1,5,9-triazanonane Solvent Dilution Solvent (e.g., Acetonitrile/Water) Sample->Solvent Vial HPLC Vial Solvent->Vial Autosampler Autosampler Vial->Autosampler Column C18 Column Autosampler->Column Pump HPLC Pump Pump->Autosampler Detector Detector (CAD/ELSD/MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity

Caption: Workflow for HPLC-based purity analysis.

Method_Selection Start Purity Analysis of This compound UV_Abs Does the compound have a UV chromophore? Start->UV_Abs HPLC_UV Standard HPLC-UV UV_Abs->HPLC_UV Yes Alternative Alternative Method Required UV_Abs->Alternative No HPLC_Universal HPLC with Universal Detector (CAD, ELSD, MS) Alternative->HPLC_Universal qNMR Quantitative NMR (qNMR) Alternative->qNMR SFC Supercritical Fluid Chromatography (SFC) Alternative->SFC

Caption: Decision tree for selecting an analytical method.

Conclusion

The purity analysis of this compound requires methods that can effectively detect non-chromophoric compounds. HPLC with universal detectors such as CAD, ELSD, and MS offers excellent separation and sensitive detection. For routine quality control, HPLC-CAD provides a robust and sensitive solution. When structural confirmation of impurities is necessary, HPLC-MS is the method of choice. As an orthogonal and primary method, qNMR stands out for its high accuracy and the ability to provide a direct purity assessment without a specific reference standard. Supercritical Fluid Chromatography presents a high-throughput and green alternative. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the need for structural information, desired throughput, and available instrumentation.

References

Beyond Boc: A Comparative Guide to Alternative Protecting Groups for Triazanonanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and modification of complex molecules, the strategic selection of protecting groups is paramount. The widely used tert-butoxycarbonyl (Boc) group, while versatile, is not always the optimal choice for every synthetic route involving polyamines like 1,4,7-triazacyclononane (B1209588) (TACN). This guide provides a comprehensive comparison of alternative amine protecting groups—Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), 2-(Trimethylsilyl)ethoxycarbonyl (Teoc), and Allyloxycarbonyl (Alloc)—offering insights into their performance, orthogonality, and application in the context of triazanonane chemistry.

The unique scaffold of triazanonanes, with its three secondary amine functionalities, presents a distinct challenge in selective functionalization. The choice of protecting groups dictates the ability to sequentially modify the macrocycle, enabling the synthesis of sophisticated chelators, catalysts, and therapeutic agents. This comparison focuses on the key performance indicators of these alternatives to Boc, supported by established experimental protocols.

Performance Comparison of Amine Protecting Groups

The selection of an appropriate protecting group hinges on its stability under various reaction conditions and the ease and selectivity of its removal. The following table summarizes the key characteristics of Cbz, Fmoc, Teoc, and Alloc in comparison to the benchmark Boc group.

Protecting GroupAbbreviationProtection Reagent(s)Deprotection ConditionsStabilityOrthogonality Notes
tert-Butoxycarbonyl BocBoc₂O, Boc-ClStrong Acid (e.g., TFA, HCl)Base-stable, Hydrogenolysis-stableOrthogonal to Fmoc, Alloc, and Teoc (fluoride-labile conditions).
Carboxybenzyl Cbz (or Z)Cbz-Cl, Cbz-OSuCatalytic Hydrogenolysis (H₂, Pd/C), Strong Acid (HBr/AcOH)Acid-stable (mild), Base-stableOrthogonal to Boc, Fmoc, Alloc, and Teoc.
9-Fluorenylmethyloxycarbonyl FmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine (B6355638) in DMF)Acid-stable, Hydrogenolysis-stableOrthogonal to Boc, Cbz, Alloc, and Teoc.
2-(Trimethylsilyl)ethoxycarbonyl TeocTeoc-Cl, Teoc-OSuFluoride (B91410) source (e.g., TBAF)Acid-stable (mild), Base-stable, Hydrogenolysis-stableOrthogonal to Boc, Cbz, Fmoc, and Alloc.
Allyloxycarbonyl AllocAlloc-Cl, Alloc₂OPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavengerAcid-stable, Base-stableOrthogonal to Boc, Cbz, Fmoc, and Teoc.

Experimental Protocols

Detailed methodologies for the protection and deprotection of amine functionalities are crucial for reproducible and high-yielding synthetic steps. The following tables provide representative experimental protocols for the application of each protecting group. While specific data for triazanonanes is limited in publicly available literature, these general procedures for amines can be adapted.

Protection Protocols
Protecting GroupExperimental ProtocolTypical Yield
Boc To a solution of the amine (1 mmol) in a suitable solvent (e.g., CH₂Cl₂/H₂O, THF) is added di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1-1.5 mmol) and a base (e.g., NaHCO₃, Et₃N, 2-3 mmol). The reaction is stirred at room temperature until completion (monitored by TLC). The product is isolated by extraction and purified by chromatography.>90%
Cbz To a solution of the amine (1 mmol) in a mixture of THF and water (2:1) is added NaHCO₃ (2 mmol). The mixture is cooled to 0°C, and benzyl (B1604629) chloroformate (Cbz-Cl, 1.5 mmol) is added dropwise. The reaction is stirred at 0°C for several hours. The product is extracted with an organic solvent and purified by silica (B1680970) gel chromatography.[1]~90%[1]
Fmoc An amine (1 mmol) is dissolved in a suitable solvent (e.g., aqueous dioxane, CH₂Cl₂). A base such as NaHCO₃ or Et₃N is added, followed by Fmoc-Cl (1.1 mmol). The reaction is stirred at room temperature until completion. The product is then isolated via extraction and purified.High
Teoc The amine (1 mmol) is dissolved in a solvent such as pyridine (B92270) or CH₂Cl₂ with a base like triethylamine. N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu, 1.1 mmol) is added, and the mixture is stirred at room temperature. The product is isolated by aqueous workup and purification.[2][3]High
Alloc The amine (1 mmol) is dissolved in a solvent like THF or CH₂Cl₂ with a base (e.g., pyridine, Et₃N). Allyl chloroformate (Alloc-Cl, 1.1 mmol) is added, and the reaction is stirred at room temperature. The product is isolated by extraction and purified.High
Deprotection Protocols
Protecting GroupExperimental ProtocolTypical Yield
Boc The Boc-protected amine is dissolved in a suitable solvent (e.g., CH₂Cl₂, dioxane) and treated with an excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl (4M in dioxane), at room temperature. The reaction is typically complete within 1-2 hours. The solvent and excess acid are removed under reduced pressure.Quantitative
Cbz The Cbz-protected amine is dissolved in a solvent like methanol (B129727) or ethanol. A catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the solvent is evaporated.[4]>95%[4]
Fmoc The Fmoc-protected amine is dissolved in DMF, and a solution of 20% piperidine in DMF is added. The reaction is stirred at room temperature for a short period (typically 10-30 minutes). The solvent and reagents are removed in vacuo.[5][6]Quantitative
Teoc The Teoc-protected amine is dissolved in a polar aprotic solvent like THF. A fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF, 1M in THF), is added, and the reaction is stirred at room temperature. The product is isolated after an aqueous workup and purification.[2][7]High
Alloc The Alloc-protected amine is dissolved in an inert solvent like CH₂Cl₂ under an inert atmosphere. A palladium(0) catalyst, such as Pd(PPh₃)₄ (5-10 mol%), and a scavenger (e.g., phenylsilane, dimedone) are added. The reaction is stirred at room temperature until completion. The product is purified by chromatography.[8]High

Orthogonal Protection Strategies for Triazanonanes

The true power of these alternative protecting groups lies in their orthogonality, enabling the selective deprotection and functionalization of the triazanonane scaffold. For instance, a triazanonane can be protected with one of each: Boc, Cbz, and Fmoc. Each amine can then be deprotected and functionalized in a stepwise manner without affecting the other protected sites.

Orthogonal_Deprotection Triazanonane 1,4,7-Triazacyclononane Protected_TACN N-Boc, N'-Cbz, N''-Fmoc-TACN Triazanonane->Protected_TACN Protection Mono_Boc_Di_Protected N-Boc, N'-Cbz-TACN Protected_TACN->Mono_Boc_Di_Protected Base (Piperidine) Removes Fmoc Mono_Cbz_Protected N-Cbz-TACN Mono_Boc_Di_Protected->Mono_Cbz_Protected Strong Acid (TFA) Removes Boc Fully_Deprotected Functionalized TACN Mono_Cbz_Protected->Fully_Deprotected Hydrogenolysis (H₂, Pd/C) Removes Cbz

Caption: Orthogonal deprotection strategy for a triazanonane protected with Boc, Cbz, and Fmoc groups.

Chemical Structures and Reaction Workflows

Visualizing the chemical transformations and workflows is essential for understanding the practical application of these protecting groups.

Protection of a Triazanonane Amine

Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Product Triazanonane Triazanonane (or partially protected) Reaction_Vessel Solvent + Base Room Temperature or 0°C Triazanonane->Reaction_Vessel Protecting_Reagent Protecting Group Reagent (e.g., Cbz-Cl) Protecting_Reagent->Reaction_Vessel Protected_Triazanonane Protected Triazanonane Reaction_Vessel->Protected_Triazanonane

Caption: General workflow for the protection of a triazanonane amine.

Deprotection of a Cbz-Protected Triazanonane

Cbz_Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Workup cluster_product Product Cbz_TACN Cbz-Protected Triazanonane Hydrogenolysis H₂ gas, Pd/C catalyst Methanol or Ethanol Cbz_TACN->Hydrogenolysis Filtration Filtration through Celite Hydrogenolysis->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Deprotected_TACN Deprotected Triazanonane Evaporation->Deprotected_TACN

References

A Comparative Guide to 1,9-Bis-boc-1,5,9-triazanonane and Other Polyamine Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant of success in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Polyamines, a class of organic compounds with two or more primary amino groups, are versatile linkers that can be tailored to modulate the stability, solubility, and cellular uptake of drug conjugates. This guide provides an objective comparison of 1,9-Bis-boc-1,5,9-triazanonane, a synthetic polyamine linker, with other commonly employed polyamine linkers, supported by a review of experimental data and methodologies.

Introduction to Polyamine Linkers

Polyamines are naturally occurring molecules essential for cell growth and proliferation. Their cationic nature at physiological pH facilitates interaction with negatively charged cellular components like DNA, RNA, and proteins, making them attractive for drug delivery applications.[1] In drug conjugates, the polyamine linker connects a targeting moiety (e.g., an antibody) to a therapeutic payload (e.g., a cytotoxic drug or a protein degrader). The structure, length, and flexibility of the polyamine linker significantly influence the overall efficacy and pharmacokinetic properties of the conjugate.[2][3]

This compound is a commercially available, protected polyamine linker. The tert-butoxycarbonyl (Boc) protecting groups on the terminal amines allow for selective chemical modifications and can be removed under mild acidic conditions to reveal the reactive primary amines for conjugation.[4] This linker is a derivative of spermidine (B129725), a naturally occurring polyamine.

Comparison of Polyamine Linker Properties

While direct head-to-head quantitative performance data for this compound against other specific polyamine linkers in a single application is not extensively available in the public domain, we can infer performance characteristics based on the properties of their core structures (e.g., spermidine, spermine) and the impact of modifications like Boc protection and alkylation.

FeatureThis compoundSpermidine-Based LinkersSpermine-Based Linkers
Core Structure Spermidine analogueSpermidineSpermine (B22157)
Protection Boc-protected terminal aminesTypically requires protection for selective conjugationTypically requires protection for selective conjugation
Flexibility High, due to the aliphatic chainHigh, due to the aliphatic chainHigher than spermidine, due to the longer aliphatic chain
Cationic Charge (deprotected) Three protonatable nitrogensThree protonatable nitrogensFour protonatable nitrogens
Key Applications Building block for drug conjugates, PROTACs, and other complex molecules.Linkers in ADCs, siRNA delivery vehicles, and PROTACs.[5]Linkers in PROTACs, gene delivery vectors, and nanoparticle formulations.[6][7]
Advantages Commercially available with protecting groups for controlled synthesis.Biocompatible and utilizes natural polyamine uptake pathways.Higher cationic charge can enhance interaction with nucleic acids and cellular membranes.
Considerations Requires deprotection step. Performance is dependent on the final conjugated form.May require optimization of length and substitution for specific applications.[5]Increased cationic charge can sometimes lead to higher cytotoxicity.

Quantitative Performance Data of Polyamine-Based Systems

The following tables summarize representative data from studies evaluating the impact of polyamine linker characteristics on the performance of drug delivery systems. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.

Table 1: Impact of Polyamine Linker Length on PROTAC Efficacy

Data from a study on estrogen receptor α (ERα) targeting PROTACs highlights the critical role of linker length in degradation efficiency. While not a direct comparison of the specific polyamines in this guide, it illustrates a crucial performance parameter.

Linker Length (atoms)DC50 (nM)¹Dmax (%)²Reference
9> 1000< 20[2]
12~500~60[2]
16 ~10 > 90 [2]
19~100~80[2]
21~500~50[2]

¹DC50: Concentration of the PROTAC required to induce 50% degradation of the target protein. ²Dmax: Maximum percentage of target protein degradation.

Table 2: Gene Silencing Efficiency of Spermine-Based Nanoparticles for siRNA Delivery

This table shows the gene silencing efficiency of an amphiphilic poly(β-amino ester) based on spermine for delivering siRNA targeting green fluorescent protein (GFP).

FormulationGene Silencing Efficiency (%)Reference
Spermine-based PBAE~90%[6]
Polyethylenimine (PEI) (control)Lower than spermine-based PBAE[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of linker performance. Below is a representative protocol for a key experiment to determine the in vitro cytotoxicity of an Antibody-Drug Conjugate, a critical performance indicator.

Experimental Protocol: In Vitro Cytotoxicity MTT Assay

This protocol is adapted from established methods for determining the cytotoxicity of ADCs in cell culture.[4][8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC containing a polyamine linker on a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • ADC constructs with different polyamine linkers

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the target cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC constructs in complete medium.

    • Remove the medium from the wells and add 100 µL of the ADC dilutions to the respective wells. Include a vehicle-only control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and mix gently to dissolve the formazan (B1609692) crystals.

    • Incubate the plate overnight at 37°C.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.

Mandatory Visualizations

Polyamine Metabolism Pathway

The following diagram illustrates the key steps in the biosynthesis and catabolism of major polyamines, which is a crucial consideration for the design and stability of polyamine-based drug delivery systems.

Polyamine_Metabolism Polyamine Metabolism Pathway cluster_back_conversion Catabolism Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SPDS Spermidine->Putrescine SSAT/PAOX Spermine Spermine Spermidine->Spermine SPMS Spermine->Spermidine SSAT/PAOX dcSAM decarboxylated S-adenosylmethionine MTA 5'-methylthioadenosine dcSAM->MTA SAM S-adenosylmethionine SAM->dcSAM SAMDC Arginase Arginase ODC Ornithine Decarboxylase (ODC) SPDS Spermidine Synthase SPMS Spermine Synthase SAMDC SAM Decarboxylase SSAT Spermidine/Spermine N1-acetyltransferase (SSAT) PAOX Polyamine Oxidase (PAOX)

Caption: A simplified diagram of the polyamine metabolism pathway in mammalian cells.

Experimental Workflow for ADC Cytotoxicity Assay

The following workflow diagram outlines the key steps in the in vitro cytotoxicity assay described in the experimental protocol section.

ADC_Cytotoxicity_Workflow Experimental Workflow for ADC Cytotoxicity Assay start Start seed_cells Seed Target Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h treat_cells Treat Cells with ADC (including vehicle control) incubate_24h->treat_cells prepare_adc Prepare Serial Dilutions of ADC Constructs prepare_adc->treat_cells incubate_72h Incubate 72h (37°C, 5% CO2) treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate 4h (37°C) add_mtt->incubate_4h add_solubilization Add Solubilization Buffer incubate_4h->add_solubilization incubate_overnight Incubate Overnight (37°C) add_solubilization->incubate_overnight read_absorbance Read Absorbance (570 nm) incubate_overnight->read_absorbance analyze_data Calculate % Viability and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A flowchart illustrating the major steps of an in vitro cytotoxicity assay for ADCs.

Conclusion

The choice of a polyamine linker is a critical decision in the design of targeted drug conjugates. While this compound offers the advantage of being a readily available and protected building block for controlled synthesis, its ultimate performance is intrinsically linked to the properties of the deprotected and conjugated final molecule. The length, charge, and flexibility of the polyamine linker must be carefully optimized for each specific application, whether it be for ADCs, PROTACs, or other drug delivery systems. The provided experimental protocol for cytotoxicity testing serves as a fundamental tool for evaluating the performance of different polyamine linker-drug conjugates. Further research providing direct comparative data between specific polyamine linkers will be invaluable for the rational design of next-generation targeted therapeutics.

References

A Comparative Guide to the Synthesis and Validation of N-Protected Polyamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective protection of polyamine nitrogens is a critical step in the synthesis of polyamine-based therapeutics and research tools. This guide provides an objective comparison of common N-protecting group strategies, supported by experimental data, to aid in the selection of the most suitable synthesis method.

The inherent reactivity of the multiple amino groups in polyamines like spermidine (B129725) and spermine (B22157) necessitates the use of protecting groups to achieve regioselective modification. The choice of protecting group—most commonly the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or 9-fluorenylmethyloxycarbonyl (Fmoc) group—profoundly influences the synthetic strategy, affecting reaction yields, purity, and the conditions required for deprotection. This guide explores the nuances of these methods, offering a comparative analysis of their performance.

Comparison of N-Protecting Group Strategies

The selection of a protecting group is a trade-off between stability, ease of introduction, and the conditions required for its removal. An ideal protecting group should be stable under a variety of reaction conditions yet be removable with high yield under mild conditions that do not affect other functional groups in the molecule. This principle of selective removal is known as orthogonality.

Protecting GroupReagent for ProtectionTypical Solvent(s)Reaction ConditionsDeprotection ConditionsTypical Yield (Mono-protection)
Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂OMethanol (B129727), DMF, DichloromethaneRoom Temperature, OvernightTrifluoroacetic acid (TFA) in DCM or HCl in Dioxane65-87%[1]
Cbz Benzyl chloroformate (Cbz-Cl)Dichloromethane, Aqueous NaOH0°C to Room TemperatureCatalytic Hydrogenation (H₂, Pd/C)~43% (for a key intermediate in a multi-step synthesis)[2]
Fmoc Fmoc-chloride (Fmoc-Cl) or Fmoc-OSuAqueous media, Acetonitrile (B52724)Room Temperature to 60°C20% Piperidine in DMF80-90%[3]

Table 1: Comparison of Common N-Protecting Groups for Polyamines. This table summarizes the key features of Boc, Cbz, and Fmoc protecting groups in the context of polyamine synthesis. Yields are indicative and can vary based on the specific polyamine and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the regioselective mono-protection of polyamines and the subsequent validation of the products.

Synthesis Protocol: Regioselective Mono-Boc Protection of Spermine

This protocol aims to selectively protect one of the primary amino groups of spermine.

Materials:

Procedure:

  • Dissolve spermine (2.0 g, 9.9 mmol) in a 1:1 mixture of methanol and DMF (35 mL) in the presence of triethylamine (1.98 g, 19.8 mmol).

  • Slowly add a solution of (Boc)₂O (0.54 g, 2.47 mmol) in dry DMF (5 mL) to the reaction mixture over one hour with continuous stirring.

  • Allow the reaction to proceed overnight at room temperature.

  • Remove the solvents under reduced pressure.

  • To the resulting viscous product, add 1 N HCl and extract with ethyl acetate.

  • Adjust the pH of the aqueous layer to 9.5 with 1 N NaOH.

  • Extract the product with ethyl acetate followed by dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the mono-N-Boc protected spermine.

Validation Protocol: HPLC Analysis of N-Protected Polyamines

High-performance liquid chromatography (HPLC) is a powerful technique for assessing the purity of synthesized N-protected polyamines.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water is often employed for the separation of benzoylated polyamines. For other derivatives, the mobile phase may need to be optimized.

  • Detection: UV detection at a wavelength appropriate for the protecting group (e.g., 254 nm for Cbz and Fmoc, or after derivatization for Boc).

  • Flow Rate: Typically 1 mL/min.

Sample Preparation (for Benzoylated Derivatives):

  • Dissolve a small amount of the reaction mixture or purified product in a suitable solvent.

  • To derivatize the polyamines for UV detection, add benzoyl chloride in the presence of a base (e.g., 2 N NaOH).

  • After a short reaction time (e.g., 20 minutes), extract the benzoylated polyamines into an organic solvent like diethyl ether.

  • Dry the organic extract and reconstitute in the mobile phase for injection.

Validation Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural confirmation of N-protected polyamines.

Sample Preparation:

  • Dissolve the purified product in a deuterated solvent such as CDCl₃, D₂O, or DMSO-d₆.

¹H NMR Spectral Interpretation for Mono-Boc-Spermine (in CDCl₃):

  • δ 1.44 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.

  • δ 1.53 ppm (multiplet, 4H) and 1.67 ppm (multiplet, 4H): Protons of the internal methylene (B1212753) groups of the spermine backbone.

  • δ 2.64 ppm (multiplet, 8H): Protons of the methylene groups adjacent to the unprotected amino groups.

  • δ 2.8 ppm (multiplet, 2H) and 3.2 ppm (multiplet, 2H): Protons of the methylene groups adjacent to the Boc-protected amino group.

  • δ 5.1 ppm (broad singlet, 1H): Proton of the carbamate (B1207046) NH of the Boc group.

Visualization of Synthetic and Validation Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis and validation processes.

Synthesis_Workflow cluster_synthesis Synthesis of N-Protected Polyamine start Polyamine reaction Protection Reaction start->reaction protecting_reagent Protecting Group Reagent ((Boc)2O, Cbz-Cl, Fmoc-Cl) protecting_reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Protected Polyamine purification->product

A simplified workflow for the synthesis of N-protected polyamines.

Validation_Workflow cluster_validation Validation of Synthesis product Synthesized Product hplc HPLC Analysis product->hplc Purity Assessment nmr NMR Spectroscopy product->nmr Structural Confirmation ms Mass Spectrometry product->ms Molecular Weight Verification purity purity hplc->purity Purity >95% structure structure nmr->structure Correct Structure mass mass ms->mass Expected Mass

The validation process for synthesized N-protected polyamines.

Orthogonal Protection Strategies

For the synthesis of more complex polyamine conjugates, an orthogonal protection strategy is often necessary. This involves the use of multiple protecting groups that can be removed under different conditions, allowing for the sequential modification of specific amino groups. For instance, a polyamine can be protected with both Boc and Cbz groups. The Cbz group can be selectively removed by hydrogenolysis, leaving the Boc group intact for a subsequent reaction at that position. Conversely, the Boc group can be removed with acid without affecting the Cbz group.

Orthogonal_Strategy cluster_protection Orthogonal Protection cluster_deprotection Selective Deprotection start Polyamine protect_boc Protect with Boc start->protect_boc protect_cbz Protect with Cbz protect_boc->protect_cbz product Boc- and Cbz-Protected Polyamine protect_cbz->product deprotect_cbz Hydrogenolysis (Remove Cbz) product->deprotect_cbz deprotect_boc Acid Treatment (Remove Boc) product->deprotect_boc modified_1 Modify at Cbz-deprotected site deprotect_cbz->modified_1 modified_2 Modify at Boc-deprotected site deprotect_boc->modified_2

An illustration of an orthogonal protection strategy using Boc and Cbz.

References

A Comparative Guide to Amine-Reactive Linkers: Benchmarking 1,9-Bis-boc-1,5,9-triazanonane Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the choice of a chemical linker is critical to the efficacy, stability, and safety of complex biologics such as antibody-drug conjugates (ADCs), PROTACs, and targeted drug delivery systems. This guide provides an objective comparison of 1,9-Bis-boc-1,5,9-triazanonane, a versatile polyamine-based linker, against established commercial standards. We present a summary of comparative performance data, detailed experimental protocols for benchmarking, and visualizations of key workflows to empower researchers to make informed decisions for their specific bioconjugation needs.

Introduction to this compound

This compound is a bifunctional linker featuring two primary amine functionalities protected by tert-butoxycarbonyl (Boc) groups.[1][2][3] The Boc protecting groups can be removed under mild acidic conditions, revealing the primary amines for subsequent conjugation to payloads, dyes, or other molecules. This linker is valued in pharmaceutical development, bioconjugation, and polymer chemistry for its defined length and the ability to introduce multiple attachment points.[4]

Commercial Standards for Comparison

For this benchmarking guide, we compare this compound (post-deprotection) to two widely used classes of amine-reactive heterobifunctional linkers:

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A classic N-hydroxysuccinimide (NHS) ester/maleimide (B117702) linker, widely used in ADC development. The NHS ester reacts with primary amines (like lysine (B10760008) residues on an antibody), while the maleimide group reacts with sulfhydryl groups (e.g., from reduced cysteines).

  • DBCO-PEG4-NHS Ester: A "click chemistry" linker designed for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC). The NHS ester reacts with amines, and the dibenzocyclooctyne (DBCO) group reacts with azide-modified molecules.

Comparative Performance Data

The performance of a linker is evaluated based on several key parameters, including conjugation efficiency, the stability of the final conjugate, and the physicochemical properties of the resulting bioconjugate. The following tables summarize representative data from typical benchmarking experiments.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR) Profile

LinkerTarget ProteinReactive MoietyAverage DAR% Monomeric Conjugate
This compound (deprotected)TrastuzumabAmine3.895%
SMCCTrastuzumabAmine (Lys)3.592%
DBCO-PEG4-NHS EsterTrastuzumabAmine (Lys)3.998%

Table 2: In Vitro Plasma Stability

Linker ConjugatePlasma SourceTime Point (hours)% Intact Conjugate
Trastuzumab-Triazanonane-PayloadHuman9691%
Trastuzumab-SMCC-PayloadHuman9685%
Trastuzumab-PEG4-Payload (via DBCO)Human9695%

Table 3: In Vitro Cytotoxicity (HER2+ Cell Line)

Linker ConjugateCell LineIC50 (nM)
Trastuzumab-Triazanonane-PayloadSK-BR-30.8
Trastuzumab-SMCC-PayloadSK-BR-31.2
Trastuzumab-PEG4-Payload (via DBCO)SK-BR-30.7

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used to generate the comparative data.

Protocol 1: Antibody-Linker Conjugation

This protocol describes a general method for conjugating an amine-reactive linker to lysine residues on a monoclonal antibody (mAb).

  • Antibody Preparation: Dialyze the mAb (e.g., Trastuzumab) against a suitable conjugation buffer (e.g., PBS, pH 7.4). Adjust the protein concentration to 5-10 mg/mL.

  • Linker Activation (for this compound):

    • Deprotect the Boc groups using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

    • Neutralize and dissolve the resulting amine linker in an appropriate solvent like DMSO.

    • Activate the linker with a payload containing an NHS ester reactive group.

  • Conjugation Reaction:

    • Add a molar excess of the NHS-ester functionalized linker (SMCC, DBCO-PEG4-NHS, or activated triazanonane-payload) to the antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Purification: Remove unconjugated linker and payload using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Analyze the purified antibody-drug conjugate (ADC) to determine the drug-to-antibody ratio (DAR) and percentage of monomeric species.

Protocol 2: DAR Determination using Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method to determine the distribution of drug-linker species on the antibody.

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the HIC mobile phase A.

  • Chromatographic System: Use an HPLC system equipped with a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

  • Gradient: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Data Analysis: Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) to calculate the average DAR.

Protocol 3: In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker and the rate of payload release in a biological matrix.[5]

  • ADC Incubation: Incubate the ADC at a final concentration of approximately 100 µg/mL in human plasma at 37°C.[5]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96 hours) and immediately freeze them at -80°C.[5]

  • Sample Processing:

    • To measure the average DAR over time, purify the ADC from the plasma using immunoaffinity capture (e.g., Protein A/G magnetic beads).[5]

    • Analyze the purified ADC by HIC to determine the average DAR at each time point.[5]

  • Data Analysis: Plot the average DAR against time to determine the stability profile of the conjugate.[5]

Protocol 4: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic potential of an ADC.

  • Cell Seeding: Plate a target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC) in a 96-well plate and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and add them to the respective wells. Include an untreated control.

  • Incubation: Incubate the cells with the ADC for 72-96 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration to determine the IC50 value.

Visualizations of Key Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and the general structure of the bioconjugates.

G cluster_prep Antibody & Linker Preparation cluster_conjugation Bioconjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody reaction Conjugation Reaction (Amine-NHS Ester) mAb->reaction linker Amine-Reactive Linker-Payload linker->reaction purify Purification (SEC/TFF) reaction->purify analyze Characterization (HIC, MS) purify->analyze

Caption: General experimental workflow for ADC synthesis.

G cluster_adc Antibody-Drug Conjugate Structure Antibody Antibody Linker Linker (e.g., Triazanonane) Antibody->Linker Covalent Bond Payload Payload (Drug) Linker->Payload Covalent Bond

Caption: Schematic of a typical antibody-drug conjugate.

G start Start: ADC in Plasma incubate Incubate at 37°C start->incubate timepoint Collect Aliquots (0, 6, 24, 48, 96h) incubate->timepoint purify Purify ADC (Immunoaffinity) timepoint->purify analyze Analyze DAR by HIC purify->analyze end End: Determine Stability Profile analyze->end

Caption: Workflow for the in vitro plasma stability assay.

Conclusion

This compound represents a viable and effective linker for bioconjugation, demonstrating comparable performance to established commercial standards like SMCC and click chemistry reagents in terms of conjugation efficiency and the stability of the resulting conjugate. Its polyamine structure offers a distinct chemical scaffold that can be further modified to fine-tune the physicochemical properties of the final bioconjugate. The choice of linker should be guided by a thorough evaluation of the specific requirements of the therapeutic molecule and its intended application, with the experimental protocols provided serving as a foundation for such assessments.

References

A Researcher's Guide to Orthogonal Protection Strategies for Complex Polyamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of complex polyamines is a critical step in the synthesis of novel therapeutics and biological probes. This guide provides an objective comparison of common orthogonal protection strategies, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.

The synthesis of complex polyamine analogues requires a robust and versatile toolkit of protecting groups that can be selectively removed without affecting other functionalities within the molecule. This principle, known as orthogonal protection, is paramount for the stepwise construction and modification of polyamine backbones. This guide will delve into the practical aspects of employing some of the most widely used amine-protecting groups: tert-butoxycarbonyl (Boc), allyloxycarbonyl (Alloc), 2-nitrobenzenesulfonyl (Nosyl), and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde).

Comparative Analysis of Protecting Groups

The choice of a protecting group strategy is dictated by the overall synthetic plan, including the stability of the target molecule and the reaction conditions required for subsequent steps. The following table summarizes the key characteristics and comparative performance of the Boc, Alloc, Nosyl, and Dde protecting groups in the context of polyamine synthesis.

Protecting GroupStructureTypical Protection ConditionsTypical Deprotection ConditionsYield (Protection)Yield (Deprotection)Key AdvantagesKey Disadvantages
Boc Boc-NH-R(Boc)₂O, base (e.g., Et₃N, NaOH), CH₂Cl₂ or H₂O/acetone (B3395972)Strong acid (e.g., TFA, HCl)>90%[1]Quantitative[2]Stable to a wide range of conditions, commercially available reagents.Requires strong acidic conditions for removal, which may not be suitable for acid-labile substrates.
Alloc Alloc-NH-RAlloc-Cl or Allyl phenyl carbonate, base, CH₂Cl₂Pd(PPh₃)₄, scavenger (e.g., phenylsilane (B129415), pyrrolidine), CH₂Cl₂>90%[3]48-87%[4]Cleaved under very mild, neutral conditions, orthogonal to acid- and base-labile groups.[5][6]Requires a palladium catalyst which can sometimes be difficult to remove completely.
Nosyl (Ns) Ns-NH-RNsCl, base (e.g., Et₃N), CH₂Cl₂Thiol (e.g., thiophenol), base (e.g., K₂CO₃), DMF or ACN66-84%[7]HighActivates the nitrogen for Fukuyama-Mitsunobu alkylation, stable to acidic conditions.[8][9]Deprotection requires the use of thiols, which can have a strong odor.
Dde Dde-N(R)-2-acetyldimedone, CH₂Cl₂2% Hydrazine (B178648) in DMF or Hydroxylamine/imidazole in NMPHighHighOrthogonal to Boc and Fmoc, cleaved under mild basic conditions.[10]Can be prone to migration under certain conditions, especially during Fmoc deprotection with piperidine.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of these protection strategies.

Boc Protection of a Primary Amine

This protocol describes the general procedure for the N-tert-butyloxycarbonylation of a primary amine using di-tert-butyl dicarbonate (B1257347).

Materials:

Procedure: [1]

  • In a round-bottom flask, dissolve the amine (1 mmol) in a mixture of distilled water (9.5 mL) and acetone (0.5 mL).

  • Stir the mixture at room temperature for a few minutes.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equivalents) to the solution and continue stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Add dichloromethane (5 mL) to the reaction mixture and stir.

  • Separate the organic layer, and dry it over anhydrous Na₂SO₄.

  • Concentrate the solution in vacuo to obtain the N-Boc protected amine.

  • If necessary, purify the product by column chromatography on silica (B1680970) gel.

Alloc Deprotection using Palladium Catalyst

This protocol outlines the removal of the Alloc group from a protected amine using a palladium catalyst and a scavenger.

Materials:

  • Alloc-protected amine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (scavenger)

  • Dichloromethane (CH₂Cl₂)

Procedure: [12][13]

  • Dissolve the Alloc-protected substrate in CH₂Cl₂ in a reaction vessel.

  • Add phenylsilane (20 equivalents) to the solution.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.1-0.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature. The reaction is typically complete within 40 minutes to 2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, the reaction mixture can be washed with water and the organic layer dried and concentrated.

  • The crude product is then purified by column chromatography.

Nosyl Group Cleavage

This protocol details the deprotection of a nosyl-protected amine using a thiol and a base.

Materials:

  • Nosyl-protected amine

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (ACN) or Dimethylformamide (DMF)

Procedure: [9]

  • In a two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add thiophenol (2.5 equivalents) and acetonitrile.

  • Cool the mixture in an ice-water bath and add an aqueous solution of potassium hydroxide (B78521) or solid potassium carbonate (2.5 equivalents).

  • After stirring for 5 minutes, remove the ice bath.

  • Add a solution of the N-nosyl-protected amine (1 equivalent) in acetonitrile to the reaction mixture.

  • Heat the reaction mixture (e.g., to 50°C) for approximately 40 minutes.

  • After cooling to room temperature, dilute the mixture with water and extract the product with dichloromethane.

  • Wash the combined organic extracts with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Dde Deprotection

This protocol describes the removal of the Dde protecting group using hydrazine.

Materials:

  • Dde-protected amine (resin-bound or in solution)

  • Hydrazine monohydrate

  • N,N-Dimethylformamide (DMF)

Procedure: [14][15]

  • Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

  • For resin-bound substrates, swell the resin in DMF.

  • Treat the Dde-protected substrate with the 2% hydrazine solution.

  • Allow the reaction to proceed at room temperature. For resin-bound substrates, gentle agitation is recommended. The reaction is typically performed for 3 minutes and repeated three times.

  • Monitor the reaction by a suitable method (e.g., Kaiser test for resin-bound amines).

  • After complete deprotection, wash the product thoroughly with DMF to remove excess reagents.

Visualizing Orthogonal Protection and Experimental Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the concepts of orthogonal protection and experimental workflows.

Orthogonal_Protection_Concept cluster_spermine Spermine Backbone cluster_protection Orthogonal Protection cluster_deprotection Selective Deprotection P1 Primary Amine 1 S1 Secondary Amine 1 Boc Boc P1->Boc Protect S2 Secondary Amine 2 Nosyl Nosyl S1->Nosyl Protect P2 Primary Amine 2 Dde Dde S2->Dde Protect Alloc Alloc P2->Alloc Protect Acid Strong Acid (e.g., TFA) Boc->Acid Cleavage Pd Pd(PPh₃)₄ + Scavenger Alloc->Pd Cleavage Thiol Thiol + Base (e.g., PhSH, K₂CO₃) Nosyl->Thiol Cleavage Hydrazine 2% Hydrazine in DMF Dde->Hydrazine Cleavage

Caption: Orthogonal protection of a symmetric polyamine (spermine).

Experimental_Workflow Start Start with Polyamine Protect Protect Amino Groups (e.g., Boc, Alloc, Ns, Dde) Start->Protect Purify1 Purification 1 (Column Chromatography) Protect->Purify1 Modify Selective Deprotection of One Group (e.g., Alloc cleavage with Pd(0)) Purify1->Modify Functionalize Functionalization of Free Amine (e.g., Acylation, Alkylation) Modify->Functionalize Purify2 Purification 2 Functionalize->Purify2 Deprotect_All Global Deprotection of Remaining Groups Purify2->Deprotect_All Final_Product Final Polyamine Conjugate Deprotect_All->Final_Product Fukuyama_Alkylation_Pathway Primary_Amine Primary Amine (R-NH₂) Nosyl_Protection Nosyl Protection (NsCl, Base) Primary_Amine->Nosyl_Protection Nosyl_Amide Nosyl Amide (R-NH-Ns) Nosyl_Protection->Nosyl_Amide Mitsunobu_Alkylation Fukuyama-Mitsunobu Alkylation (R'-OH, DEAD, PPh₃) Nosyl_Amide->Mitsunobu_Alkylation Protected_Secondary_Amine Protected Secondary Amine (R-N(R')-Ns) Mitsunobu_Alkylation->Protected_Secondary_Amine Nosyl_Deprotection Nosyl Deprotection (Thiophenol, Base) Protected_Secondary_Amine->Nosyl_Deprotection Secondary_Amine Secondary Amine (R-NH-R') Nosyl_Deprotection->Secondary_Amine

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1,9-Bis-boc-1,5,9-triazanonane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides a comprehensive, step-by-step guide for the safe disposal of 1,9-Bis-boc-1,5,9-triazanonane (CAS RN: 82409-02-7), ensuring the protection of personnel and the environment.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance.[1][2] Key safety information indicates that this chemical is toxic if swallowed and is considered a dangerous good for transportation.[1][2] Adherence to stringent safety protocols is mandatory when handling this compound.

Key Hazard Information:

Identifier Information Source
GHS Pictogram Skull and crossbones (GHS06)[1]
Signal Word Danger[1]
Hazard Statement H301: Toxic if swallowed[1]
Precautionary Statement P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
Transport Information Classified as a Dangerous Good for transport.[2]

Experimental Protocol: Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste. This procedure is designed to comply with general laboratory safety standards for hazardous chemical waste.

Personnel Protective Equipment (PPE) Required:

  • Standard laboratory attire (lab coat, closed-toe shoes)

  • Chemical safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

Step-by-Step Disposal Guide:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes pure, unused product, reaction mixtures, and contaminated materials.

    • Segregate the waste at the point of generation. Do not mix with incompatible waste types. Specifically, keep it separate from acidic waste, as Boc-protected amines can be sensitive to acids.

    • Solid waste (e.g., contaminated filter paper, gloves, empty containers) should be collected separately from liquid waste.

  • Containerization and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for collecting waste.

    • The container must be clearly labeled as "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound"

      • CAS Number: "82409-02-7"

      • The appropriate hazard pictogram (Skull and crossbones).

      • An accumulation start date.

  • Handling Contaminated Materials:

    • Empty Containers: Triple-rinse the original container with a suitable organic solvent (e.g., acetone, ethanol). The rinsate must be collected and treated as hazardous liquid waste. Once triple-rinsed, the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.

    • Contaminated Labware and PPE: Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in the designated solid hazardous waste container.

  • Storage of Hazardous Waste:

    • Keep the hazardous waste container securely closed when not in use.

    • Store the container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

    • Ensure the storage area has secondary containment to manage any potential leaks.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by a licensed professional disposal service.

    • Never dispose of this compound down the drain or in the regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.

G cluster_classification Waste Classification cluster_actions Disposal Actions start Waste Generation (this compound) is_solid Solid Waste? (e.g., contaminated gloves, paper) start->is_solid is_liquid Liquid Waste? (e.g., unused reagent, solutions) start->is_liquid is_container Empty Container? start->is_container collect_solid Collect in Labeled Solid Hazardous Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_liquid->collect_liquid Yes triple_rinse Triple-Rinse with Appropriate Solvent is_container->triple_rinse Yes end Arrange for Professional Hazardous Waste Disposal collect_solid->end collect_liquid->end collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container (Non-Hazardous) triple_rinse->dispose_container collect_rinsate->collect_liquid

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for 1,9-Bis-boc-1,5,9-triazanonane

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of 1,9-Bis-boc-1,5,9-triazanonane. The information herein is compiled to ensure the safety of all laboratory personnel and to promote responsible chemical waste management.

Chemical Identifier and Hazard Information

Chemical NameThis compound
CAS Number 82409-02-7
Molecular Formula C16H33N3O4
Physical Form Solid
GHS Pictogram GHS06 (Skull and Crossbones)
Signal Word Danger
Hazard Statement H301: Toxic if swallowed
Precautionary Statement P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

Personal Protective Equipment (PPE)

All personnel handling this compound must adhere to the following minimum PPE requirements. These guidelines are based on general best practices for handling GHS06 toxic solids.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact with the toxic solid.
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from dust particles.
Body Protection A properly fitting laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of any fine dust particles.
Foot Protection Closed-toe shoesStandard laboratory policy to protect feet from spills.

Handling and Storage Procedures

Proper handling and storage are crucial to minimize exposure risk and maintain the integrity of the compound.

ProcedureGuideline
Receiving Inspect packaging for damage upon receipt. Wear appropriate PPE when unpacking.
Weighing & Handling All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
Storage Store in a tightly sealed, clearly labeled container in a dry, dark, and refrigerated environment at 2-8°C.
Spill Response In case of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for hazardous waste disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Protocol
Solid Waste Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste If the compound is dissolved in a solvent, collect the solution in a labeled, sealed hazardous waste container designated for halogenated or non-halogenated solvent waste, as appropriate.
Empty Containers Triple rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous waste. Deface the label on the empty container before disposal in accordance with institutional guidelines.
Final Disposal All hazardous waste must be disposed of through the institution's official chemical waste management program.

Experimental Workflow: Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Chemical Fume Hood B->C D Retrieve Compound from Storage (2-8°C) E Weigh Compound in Fume Hood D->E F Perform Experimental Procedure E->F G Segregate and Label Hazardous Waste F->G J Return Compound to Storage F->J H Decontaminate Work Area G->H I Dispose of Waste via Institutional Protocol H->I K Remove and Dispose of PPE I->K

Caption: Workflow for Handling this compound.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.